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Core Science & Biosynthesis

Foundational

N-Phenoxycarbonyl-D-Valine: Technical Guide to an Activated Chiral Intermediate

Topic: N-Phenoxycarbonyl-D-Valine: Chemical Structure, Synthesis, and Synthetic Utility Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Phenoxycarbonyl-D-Valine: Chemical Structure, Synthesis, and Synthetic Utility Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists[1]

[1]

Executive Summary

N-Phenoxycarbonyl-D-valine is a specialized chiral building block used primarily as an activated carbamate in organic synthesis.[1] Structurally, it consists of a D-valine backbone protected at the amine by a phenoxycarbonyl group.[1] Unlike standard alkyl carbamates (e.g., Boc, Cbz) which are chemically inert protecting groups, the phenoxycarbonyl moiety renders the carbonyl carbon electrophilic.[1]

This unique reactivity profile allows the molecule to function as a stable, crystalline surrogate for isocyanates, facilitating the synthesis of chiral ureas and hydantoins without the handling hazards of phosgene or volatile isocyanates.[1] While its L-enantiomer is a well-known intermediate in the synthesis of HIV protease inhibitors (e.g., Ritonavir), the D-isomer is critical for accessing non-natural peptide mimetics and exploring Structure-Activity Relationships (SAR) in drug discovery.[1]

Molecular Architecture & Physicochemical Profile[1]

Chemical Identity[1][2][3]
  • Chemical Name: N-Phenoxycarbonyl-D-valine[1]

  • Systematic Name: (2R)-3-Methyl-2-(phenoxycarbonylamino)butanoic acid[1]

  • Molecular Formula: C₁₂H₁₅NO₄[1][2][3]

  • Molecular Weight: 237.25 g/mol [1][2][3]

  • Stereochemistry: D-Configuration (R-enantiomer at the

    
    -carbon)[1]
    
Physicochemical Properties

Note: Specific experimental data for the D-isomer is rare in public indices.[1] The values below are derived from the commercially ubiquitous L-enantiomer (CAS 126147-70-4), as enantiomers share identical scalar physical properties in achiral environments.

PropertyValue (Inferred from L-Isomer)Notes
Physical State White to off-white crystalline powderStable solid, unlike corresponding isocyanates.[1]
Melting Point 80 – 86 °CSharp melting point indicates high crystallinity.
Solubility Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water (acidic form)Soluble in aqueous base (as carboxylate salt).[1]
pKa ~3.8 (Carboxylic acid)Typical for

-amino acids.[1]
Chirality D-IsomerOptical rotation will be equal but opposite to L-isomer (

).[1]
Structural Analysis (Graphviz)

ChemicalStructure cluster_reactivity Reactivity Profile ValineCore D-Valine Core (Chiral Center) PhenoxyGroup Phenoxy Group (Leaving Group) Carbonyl Carbonyl Bridge (Electrophilic) PhenoxyGroup->Carbonyl O-Linkage Carbonyl->ValineCore Carbamate Bond

Figure 1: Modular breakdown of N-phenoxycarbonyl-D-valine.[1][4] The phenoxy group acts as an electron-withdrawing leaving group, activating the carbonyl for nucleophilic attack.[1]

Synthetic Pathways[1]

The synthesis of N-phenoxycarbonyl-D-valine is a robust "self-validating" protocol that relies on the Schotten-Baumann reaction .[1] This method is preferred over anhydrous conditions because it allows the use of D-valine (a zwitterion) directly without prior esterification.[1]

Reagents & Mechanism[1][7][8]
  • Starting Material: D-Valine (CAS 640-68-6)[1][5]

  • Reagent: Phenyl Chloroformate (CAS 1885-14-9)[1]

  • Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    )[1]
    
  • Solvent: Water / THF or Water / Dioxane biphasic system[1]

Step-by-Step Protocol
  • Dissolution: Dissolve D-Valine (1.0 eq) in 1M NaOH (2.2 eq) at 0°C. The extra base is required to neutralize the carboxylic acid and the HCl generated during the reaction.[1]

  • Addition: Dropwise add Phenyl Chloroformate (1.1 eq) to the stirring solution. Maintain temperature < 5°C to prevent hydrolysis of the chloroformate.[1]

  • Reaction: Stir vigorously for 1–3 hours. The reaction is self-indicating; as the amine reacts, the pH will drop.[1] Monitor pH and maintain >9 using supplemental base if necessary.[1]

  • Workup (Critical Step):

    • Wash the basic aqueous layer with Diethyl Ether (removes unreacted phenol and organic impurities).[1]

    • Acidification: Slowly acidify the aqueous layer with 1M HCl to pH ~2.[1] The product will precipitate as a white solid or form an oil that crystallizes upon standing.[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to remove traces of phenol.

Synthesis Diagram (Graphviz)[1]

Synthesis DVal D-Valine (Zwitterion) Mix Mix in 1M NaOH (0°C, pH > 9) DVal->Mix PhOCOCl Phenyl Chloroformate PhOCOCl->Mix Intermediate Tetrahedral Intermediate Mix->Intermediate Nucleophilic Attack Acidify Acidify to pH 2 (HCl) Intermediate->Acidify - Cl⁻ Product N-Phenoxycarbonyl-D-Valine (Precipitate) Acidify->Product Crystallization

Figure 2: Synthetic workflow for N-phenoxycarbonyl-D-valine via Schotten-Baumann conditions.

Mechanistic Role in Pharmaceutical Synthesis[1]

The primary value of N-phenoxycarbonyl-D-valine lies in its ability to generate chiral ureas cleanly.[1] In drug development, urea linkages are privileged scaffolds (e.g., in kinase inhibitors), but forming them often requires toxic isocyanates.[1]

The "Activated Carbamate" Advantage

The phenoxy group is a moderate leaving group (


 of phenol 

10).[1] It is stable enough to isolate and store (unlike an acid chloride) but reactive enough to be displaced by a primary or secondary amine (unlike a methyl carbamate).[1]

Reaction:



Mechanism of Urea Formation (Graphviz)[1]

Mechanism Start N-Phenoxycarbonyl-D-Valine TS Tetrahedral Intermediate (Rate Limiting) Start->TS + Amine Amine Target Amine (R'-NH2) Amine->TS Products Chiral Urea + Phenol TS->Products Expulsion of Phenol

Figure 3: Mechanism of aminolysis.[1] The phenoxy group acts as a leaving group, facilitating the formation of the urea bond.[1]

Application in Drug Design[1]
  • Ritonavir Analogues: While Ritonavir uses the L-isomer, the D-isomer is used to synthesize diastereomers to study enzyme binding pocket stereospecificity.[1]

  • Isocyanate Precursor: Heating N-phenoxycarbonyl-D-valine (often with a base like TEA) generates the corresponding D-valine isocyanate in situ.[1] This is safer than handling isolated isocyanates.[1]

  • Peptide Capping: Used in Solid Phase Peptide Synthesis (SPPS) to terminate chains with a hydrophobic, protease-resistant "cap" or to introduce a urea linkage into a peptide backbone (peptidomimetics).[1]

Analytical Characterization

To validate the identity and purity of synthesized N-phenoxycarbonyl-D-valine, the following analytical signatures are standard.

MethodExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆)

7.1–7.4 (m, 5H, Ar-H)

3.9 (m, 1H,

-CH)

0.9 (d, 6H, Val-CH₃)
Confirms presence of phenyl ring and integrity of valine side chain.[1]
IR Spectroscopy 1720–1740 cm⁻¹ (Strong C=O stretch)1200 cm⁻¹ (C-O stretch)Distinguishes carbamate carbonyl from amide/acid.[1]
HPLC Retention time distinct from free D-valine and phenol.[1]Purity check (Target >98%).
Chiral HPLC Use Chiralpak AD-H or OD-H column.[1]Confirm absence of L-isomer (racemization check).[1]

References

  • Synthesis of Phenoxycarbonyl Amino Acids

    • Source: Zhang, D., et al. "Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization."[1] Polymer Chemistry, 2024, 15, 97-105.[1]

    • Link:[Link]

    • Context: Describes the optimized Schotten-Baumann protocol for this class of compounds.
  • Mechanistic Insight (Phenyl Carbamates)

    • Source: Yew, K. H., et al. "Nucleophilic substitution reactions of phenyl chloroformates."[1][6] J. Chem. Soc., Perkin Trans.[1][6] 2, 1995, 2263-2268.[1][6]

    • Link:[Link]

    • Context: foundational physical organic chemistry explaining why the phenoxy group is an ideal leaving group for these reactions.[1]

  • L-Isomer Reference (Ritonavir Intermediate)

    • Source: Chem-Impex International Product Data.[1] "N-(Phenoxycarbonyl)-L-valine (CAS 126147-70-4)."[1][7][2][8]

    • Context: Provides the baseline physicochemical data (MP, Solubility) used to characterize the enantiomeric D-form.

Sources

Exploratory

Applications of N-phenoxycarbonyl-D-valine in peptide synthesis

Title: Applications of N-Phenoxycarbonyl-D-Valine in Peptide Synthesis: A Technical Guide Executive Summary N-phenoxycarbonyl-D-valine represents a critical intermediate in the "phosgene-free" synthesis of peptide therap...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Applications of N-Phenoxycarbonyl-D-Valine in Peptide Synthesis: A Technical Guide

Executive Summary N-phenoxycarbonyl-D-valine represents a critical intermediate in the "phosgene-free" synthesis of peptide therapeutics and peptidomimetics. Unlike traditional amino acid activation methods that rely on hazardous gaseous phosgene or moisture-sensitive N-carboxyanhydrides (NCAs), the N-phenoxycarbonyl (NPC) derivative offers a stable, crystalline solid precursor. This guide details its application in generating high-purity D-valine NCAs for controlled polymerization and its utility as an activated carbamate for installing urea linkages in proteolytically stable peptidomimetics.

Part 1: Chemical Architecture & Mechanistic Advantage[1]

1.1 The Molecule N-phenoxycarbonyl-D-valine is an activated urethane derivative of D-valine.

  • Structure:

    
    
    
  • Role: It serves as a "masked" NCA. The phenoxy group acts as a moderate leaving group.[1] Under thermal or basic conditions, the molecule undergoes intramolecular cyclization to form D-valine-N-carboxyanhydride (D-Val-NCA), releasing phenol.

1.2 The "Phosgene-Free" Advantage Historically, synthesizing NCAs required reacting amino acids with phosgene (


) or triphosgene. These reactions generate HCl, which can cause acid-catalyzed side reactions (e.g., racemization) and require stringent purification.
  • NPC Route: The reaction uses diphenyl carbonate (DPC), a stable solid.

  • Purity: NPC derivatives are often highly crystalline and stable to moisture, allowing for easy purification before the sensitive NCA formation step.

Part 2: Primary Application – Synthesis of D-Valine NCA

The most significant application of N-phenoxycarbonyl-D-valine is its conversion into D-Valine-NCA, the monomer required for Ring-Opening Polymerization (ROP) to produce poly(D-valine) or block copolymers.

2.1 Mechanism of Cyclization The cyclization is driven by the nucleophilic attack of the carboxylate oxygen on the carbamate carbonyl, displacing the phenoxide ion. This intramolecular reaction is cleaner than intermolecular couplings.

2.2 Experimental Protocol: Synthesis of N-Phenoxycarbonyl-D-Valine Target: Preparation of the NPC precursor from D-Valine.

  • Reagents: D-Valine (10 mmol), Diphenyl Carbonate (DPC, 11 mmol), Tetrabutylammonium hydroxide (TBAH, 10 mmol), Acetonitrile/Water.

  • Dissolution: Dissolve D-valine in a minimal volume of water containing TBAH.

  • Coupling: Add the solution to a stirred solution of DPC in acetonitrile.

  • Reaction: Stir at 40°C for 2-4 hours. The phenoxycarbonyl group attaches to the amine.[2][3]

  • Workup: Acidify with dilute HCl to precipitate the product.

  • Purification: Recrystallize from ethyl acetate/hexane.

    • Checkpoint: The product should be a white crystalline solid, stable at room temperature.

2.3 Experimental Protocol: Cyclization to D-Valine NCA Target: Conversion of NPC-D-Valine to D-Val-NCA.

  • Activation: Dissolve N-phenoxycarbonyl-D-valine in dry THF or Ethyl Acetate.

  • Catalysis: Add a catalytic amount of Triethylamine (TEA) or use thermal cyclization (reflux).

  • Reaction: The internal carboxyl group attacks the carbonyl; phenol is liberated.

  • Purification: Wash the organic layer with cold aqueous

    
     (rapidly) to remove phenol, or use recrystallization if the NCA precipitates.
    
    • Note: D-Val-NCA is moisture sensitive. Store under inert gas.

Part 3: Advanced Application – Urea-Linked Peptidomimetics

N-phenoxycarbonyl-D-valine acts as an activated carbamate donor. When reacted with a primary amine (e.g., the N-terminus of a peptide chain), it forms a urea linkage rather than an amide bond.

3.1 Why Urea Linkages with D-Valine?

  • Proteolytic Stability: Urea bonds are resistant to standard proteases.

  • Conformational Constraint: The urea moiety restricts bond rotation, often stabilizing secondary structures like

    
    -turns.
    
  • D-Enantiomer Effect: Incorporating D-valine further prevents enzymatic degradation, making this strategy ideal for designing long-lasting peptide drugs.

3.2 Synthesis Protocol: Urea Ligation

  • Resin Preparation: Swell the resin-bound peptide (having a free N-terminal amine) in DMF.

  • Coupling Solution: Dissolve N-phenoxycarbonyl-D-valine (3 eq) and HOBt (3 eq) in DMF. Note: HOBt helps minimize racemization, although D-valine is less prone than L-analogs in this specific mechanism.

  • Base: Add DIPEA (3 eq).

  • Reaction: Add to resin and shake for 2–4 hours at Room Temperature.

  • Mechanism: The resin-bound amine attacks the carbamate, displacing phenol.

  • Result: Resin-Peptide-NH-CO-NH-D-Val-COOH (if the D-Val carboxyl was protected/free depending on specific reagent design). Typically, the carboxyl of the NPC-D-Val is protected (e.g., as a t-butyl ester) if further chain extension is required.

Part 4: Visualization of Workflows

Figure 1: Mechanistic Pathway for NCA Synthesis and Polymerization This diagram illustrates the conversion of D-Valine to its NCA via the NPC intermediate, followed by polymerization.

NCA_Synthesis D_Val D-Valine NPC_Val N-Phenoxycarbonyl-D-Valine (Stable Precursor) D_Val->NPC_Val + DPC, Base (Carbamoylation) DPC Diphenyl Carbonate (DPC) DPC->NPC_Val NCA D-Valine NCA (Reactive Monomer) NPC_Val->NCA Heat or Base (Cyclization) Phenol Byproduct: Phenol NPC_Val->Phenol Elimination Poly_Val Poly(D-Valine) (Polypeptide) NCA->Poly_Val ROP (Amine Initiator) - CO2

Caption: Phosgene-free synthesis of Poly(D-Valine) utilizing the N-phenoxycarbonyl intermediate.

Figure 2: Urea Ligation Strategy for Peptidomimetics This diagram details the reaction between N-phenoxycarbonyl-D-valine and a peptide amine to form a urea linkage.

Urea_Ligation NPC_DVal N-Phenoxycarbonyl-D-Valine (Activated Carbamate) Intermediate Tetrahedral Intermediate NPC_DVal->Intermediate Nucleophilic Attack (DMF/DIPEA) Peptide_Amine Resin-Bound Peptide (Free N-Terminus) Peptide_Amine->Intermediate Nucleophilic Attack (DMF/DIPEA) Urea_Product Urea-Linked Peptide (R-NH-CO-NH-D-Val-R') Intermediate->Urea_Product Collapse Phenol_Byprod Phenol (Leaving Group) Intermediate->Phenol_Byprod Elimination

Caption: Formation of proteolytically stable urea linkages using N-phenoxycarbonyl activation.

Part 5: Data Comparison & Troubleshooting

Table 1: Comparison of NCA Synthesis Methods

FeaturePhosgene Method (Traditional)N-Phenoxycarbonyl Method (Modern)
Reagent Safety High Risk (Toxic Gas)Safe (Solid Diphenyl Carbonate)
Byproducts HCl (Corrosive, causes racemization)Phenol (Neutral, easy to wash)
Purity of Intermediate Difficult to isolate intermediateHigh (Crystalline, stable)
NCA Yield 60–80%85–95%
Storage Stability N/A (Immediate use recommended)High (Precursor stable for months)

Troubleshooting Guide

  • Low Yield in Cyclization: Ensure the reaction is strictly anhydrous. Water hydrolyzes the NCA back to the amino acid.

  • Incomplete Urea Coupling: Increase temperature to 40°C or use a stronger base (e.g., DBU) if the amine is sterically hindered.

  • Phenol Removal: Phenol can be difficult to remove from resin. Extensive washing with DCM followed by ether is recommended.

Part 6: References

  • Zhang, D., et al. (2024). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization.[3][4] Polymer Chemistry, 15, 97-105.[3][4]

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784.

  • Chem-Impex International. Product Data: N-(Phenoxycarbonyl)-L-valine (Analogous chemistry for D-isomer).

  • Endo, T., et al. (2019). Hydroxyl-tolerated Polymerization of N-Phenoxycarbonyl α-Amino Acids. Journal of Polymer Science Part A: Polymer Chemistry, 57, 907–916.[2]

  • Li, L., et al. (2021). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions.[5] Research, 2021, 9826046.[6]

Sources

Foundational

Stereochemical Control in Prodrug Synthesis: The Critical Role of N-Phenoxycarbonyl-L-Valine vs. D-Valine Analogues

Executive Summary In the development of amino acid ester prodrugs (e.g., Valganciclovir, Valacyclovir), the choice of the acylating agent is the single most critical determinant of bioavailability and manufacturing effic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of amino acid ester prodrugs (e.g., Valganciclovir, Valacyclovir), the choice of the acylating agent is the single most critical determinant of bioavailability and manufacturing efficiency. N-phenoxycarbonyl-L-valine represents a specialized, "activated" carbamate intermediate that offers a distinct kinetic advantage over standard protected amino acids (e.g., Boc- or Cbz-Valine). Unlike D-valine derivatives, which are biologically inert due to transporter stereoselectivity, the L-isomer is essential for targeting the PEPT1 intestinal transporter.

This technical guide delineates the mechanistic, biological, and synthetic divergences between N-phenoxycarbonyl-L-valine and its D-isomer analogues, providing actionable protocols for their synthesis, coupling, and analytical discrimination.

Part 1: The Chemistry of Activation

The "Activated Carbamate" Advantage

N-phenoxycarbonyl-L-valine differs fundamentally from standard N-protected amino acids (like Benzyloxycarbonyl-L-valine, or Cbz-Val).

  • Cbz-L-Valine: A protected species. The carbonyl is stable.[1] To react with a drug (alcohol or amine), it requires an external coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. This generates urea byproducts that are difficult to remove.

  • N-Phenoxycarbonyl-L-Valine: An activated species. The phenoxy group acts as an intrinsic leaving group. Upon heating or base catalysis, it can cyclize to form L-Valine N-Carboxyanhydride (NCA) in situ, or react directly with nucleophiles, releasing phenol and CO₂. This "atom-economic" pathway avoids the use of messy coupling reagents.

Mechanism of Action

The phenoxycarbonyl moiety renders the carbonyl carbon highly electrophilic. In the presence of a nucleophilic drug (e.g., Ganciclovir), the reaction proceeds via a concerted displacement or an NCA intermediate.

ReactionMechanism Valine L-Valine Intermediate N-Phenoxycarbonyl-L-Valine (Activated Carbamate) Valine->Intermediate Acylation (pH 9-10) PhOCO Phenyl Chloroformate PhOCO->Intermediate NCA Valine-NCA (Highly Reactive) Intermediate->NCA Cyclization (Heat/Base) Prodrug L-Valyl Ester Prodrug (Bioavailable) Intermediate->Prodrug Direct Coupling NCA->Prodrug Ring Opening (Fast) Byproducts Phenol + CO2 NCA->Byproducts Drug Drug-OH (e.g., Ganciclovir) Drug->Prodrug

Figure 1: Synthesis pathway showing the activation of L-Valine via the phenoxycarbonyl group and subsequent coupling to a drug payload.[2]

Part 2: The Biological Imperative (L vs. D)

The PEPT1 Transporter "Gatekeeper"

The primary motivation for using L-valine over D-valine is biological recognition. The human peptide transporter PEPT1 (SLC15A1) , located in the intestinal brush border, functions as a stereoselective gatekeeper.

  • L-Valine Prodrugs: Recognized as "dipeptide mimics." The transporter binds the L-amino acid moiety, actively pumping the drug into the bloodstream against a concentration gradient.

  • D-Valine Analogues: The D-configuration creates a steric clash within the transporter's binding pocket. D-valine derivatives exhibit

    
     values (inhibition constants) orders of magnitude higher than L-isomers, indicating poor affinity. Consequently, they are not absorbed efficiently and are excreted, rendering the prodrug strategy ineffective.
    
Comparative Data Profile
FeatureN-Phenoxycarbonyl-L-ValineD-Valine Derivatives
Stereochemistry (S)-Enantiomer(R)-Enantiomer
PEPT1 Affinity (

)
High (0.2 - 3.0 mM)Low / Negligible (> 10 mM)
Bioavailability > 50% (as prodrug)< 5% (poor absorption)
Enzymatic Hydrolysis Rapid (Valacyclovirase/Esterases)Slow / Resistant
Role in Synthesis Active Reagent (API Precursor)Impurity / Chiral Probe

Part 3: Experimental Protocols

Synthesis of N-Phenoxycarbonyl-L-Valine

Objective: To synthesize the activated carbamate intermediate with high enantiomeric purity (>99% ee).

Reagents:

  • L-Valine (10.0 g, 85.4 mmol)

  • Phenyl chloroformate (14.0 g, 89.4 mmol)

  • Sodium Carbonate (Na₂CO₃) or NaOH (2M solution)

  • Water/THF mixture (1:1 v/v)

Protocol:

  • Dissolution: Dissolve L-Valine in 100 mL of 1M Na₂CO₃ solution at 0°C. Ensure pH is maintained between 9.5 and 10.5 (critical for preventing dimerization).

  • Acylation: Add Phenyl chloroformate dropwise over 30 minutes while vigorously stirring. Maintain temperature at 0–5°C.

  • Reaction: Stir for 2 hours. The solution may become cloudy as the carbamate forms.

  • Workup: Acidify the solution carefully to pH 2.0 using 2M HCl. The product, N-phenoxycarbonyl-L-valine, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (3x 50 mL), and recrystallize from Ethyl Acetate/Hexane.

  • Yield: Expected yield 85–90%.

Analytical Discrimination (Chiral HPLC)

Objective: To quantify D-valine impurity in the L-valine intermediate.

  • Column: Chiralcel OD-3R or Crownpak CR(+) (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile (85:15).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (or 254 nm if derivatized).

  • Retention Times:

    • L-Isomer: ~12.5 min

    • D-Isomer: ~15.2 min (Separation factor

      
      )
      

Part 4: Biological Transport Logic

The following diagram illustrates why the L-isomer is transported while the D-isomer is rejected.

TransporterLogic cluster_L L-Isomer (Active Transport) cluster_D D-Isomer (Rejection) L_Drug L-Valine-Drug PEPT1_L PEPT1 Binding Pocket (Stereo-Match) L_Drug->PEPT1_L High Affinity Systemic_L Systemic Circulation (High Bioavailability) PEPT1_L->Systemic_L Translocation D_Drug D-Valine-Drug PEPT1_D PEPT1 Binding Pocket (Steric Clash) D_Drug->PEPT1_D Low Affinity Excretion Excretion (Low Bioavailability) PEPT1_D->Excretion Rejection

Figure 2: Mechanistic basis for the bioavailability difference between L- and D-valine prodrugs.

References

  • Synthesis of N-Phenoxycarbonyl Amino Acids: Title: Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Source: Polymer Chemistry (RSC), 2014. URL:[Link]

  • Valganciclovir Synthesis & Mechanism: Title: A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. Source: Arkivoc, 2011. URL:[Link]

  • PEPT1 Transporter Stereoselectivity: Title: Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. Source: Journal of Pharmacology and Experimental Therapeutics, 1999. URL:[Link]

  • Chiral Separation of Valine Enantiomers: Title: Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC. Source: Analytical Methods (RSC), 2014. URL:[Link]

Sources

Foundational

Biological properties of poly(D-valine) synthesized from N-phenoxycarbonyl monomers

Technical Whitepaper: Poly(D-valine) via N-Phenoxycarbonyl Route – Synthesis & Bio-Functional Profiling Executive Summary This technical guide analyzes the synthesis and biological utility of poly(D-valine) (PDV) derived...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Poly(D-valine) via N-Phenoxycarbonyl Route – Synthesis & Bio-Functional Profiling

Executive Summary

This technical guide analyzes the synthesis and biological utility of poly(D-valine) (PDV) derived from N-phenoxycarbonyl-D-valine monomers. Unlike standard L-polypeptides, PDV offers a unique "stealth" profile in biological systems due to its resistance to enzymatic degradation. The utilization of the N-phenoxycarbonyl (NPC) route represents a critical advancement over traditional phosgene-based methods, yielding high-purity materials free of toxic chloride residues. This document details the chemical pathway, structural characteristics, and biological behavior of PDV, providing actionable protocols for its application in sustained drug delivery and proteolytically stable surface coatings.

Chemical Synthesis: The N-Phenoxycarbonyl Advantage

The synthesis of pharmaceutical-grade polypeptides requires rigorous control over purity and molecular weight distribution. Traditional synthesis via N-carboxyanhydrides (NCAs) often employs phosgene or triphosgene, leaving residual chlorides that compromise biocompatibility.

The N-phenoxycarbonyl (NPC) route serves as a "phosgene-free" alternative. N-phenoxycarbonyl-D-valine acts as a stable, crystalline precursor that cyclizes to the active NCA intermediate in situ or serves as a direct urethane-exchange monomer, driven by the release of phenol.

Mechanistic Pathway

The polymerization proceeds through a base-catalyzed ring-opening polymerization (ROP). The NPC monomer undergoes cyclization to form D-Valine-NCA, releasing phenol. The NCA is then attacked by a primary amine initiator, propagating the peptide chain.[1]

Key Technical Advantages:

  • Safety: Eliminates the use of gaseous phosgene.

  • Stability: NPC monomers are moisture-stable solids, unlike highly reactive NCAs which degrade rapidly.

  • Purity: By-products (phenol) are easily removed via precipitation, unlike acidic residues from phosgene methods.

NPC_Synthesis cluster_0 Precursor Activation cluster_1 Polymerization (ROP) D_Val D-Valine NPC N-Phenoxycarbonyl- D-Valine (NPC) D_Val->NPC Base / Heat - Phenol DPC Diphenyl Carbonate DPC->NPC NCA D-Valine NCA (In Situ Intermediate) NPC->NCA Cyclization (Heat/Base) Phenol By-product: Phenol (Removed) NPC->Phenol Polymer Poly(D-valine) (Beta-Sheet Structure) NCA->Polymer R-NH2 Initiator - CO2

Figure 1: Reaction pathway from D-Valine to Poly(D-valine) via the N-phenoxycarbonyl urethane precursor, highlighting the in-situ NCA formation.

Physicochemical Characterization

Poly(D-valine) is distinct from its L-enantiomer not in chemical connectivity, but in chiral optical activity and biological interaction . However, they share identical solubility and secondary structure tendencies.

Secondary Structure: The Beta-Sheet Dominance

Valine has a branched isopropyl side chain that sterically favors


-sheet formation .
  • Conformation: PDV adopts a rigid antiparallel

    
    -sheet structure in solid state and aggregated solutions.
    
  • Spectroscopic Signature:

    • FTIR: Amide I band at ~1630 cm⁻¹ (characteristic of

      
      -sheets).
      
    • CD Spectroscopy: Positive ellipticity at 195-200 nm and negative band at 215-220 nm (mirror image of Poly(L-valine)).

Solubility Challenges & Engineering

Critical Constraint: Homopolymer Poly(D-valine) is extremely hydrophobic and insoluble in water, methanol, and DMF. It dissolves only in strong acids (TFA, MSA) or fluorinated solvents (HFIP). Solution: For biological applications, PDV is rarely used as a homopolymer. It is synthesized as the hydrophobic block of an amphiphilic copolymer (e.g., PEG-b-Poly(D-valine) ). This enables self-assembly into micelles where the PDV core is protected.

PropertyPoly(L-valine)Poly(D-valine)Relevance
Chirality L-EnantiomerD-EnantiomerDetermines enzyme recognition.
Protease Stability Low (Degraded rapidly)High (Resistant) Key for sustained drug release.
Secondary Structure

-Sheet

-Sheet
Drives aggregation/core stability.
Solubility Low (Hydrophobic)Low (Hydrophobic)Requires block-copolymerization.

Biological Properties: The "D" Advantage

The substitution of L-valine with D-valine fundamentally alters the material's interaction with the biological environment.

Proteolytic Resistance

Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) are stereospecific, evolved to cleave peptide bonds between L-amino acids.

  • Mechanism: The active sites of these enzymes cannot accommodate the spatial orientation of D-amino acid side chains.

  • Outcome: PDV is effectively "invisible" to proteolytic machinery, resulting in significantly prolonged half-lives in vivo compared to L-polypeptides.

Immunogenicity & Biocompatibility
  • Immunogenicity: Pure D-amino acid polymers are generally poor immunogens . Antigen-presenting cells (APCs) cannot process D-peptides into fragments for MHC class II presentation. Consequently, they fail to elicit a strong T-cell dependent antibody response.

  • Cytotoxicity: PDV synthesized via the NPC route shows superior cytocompatibility due to the absence of trace acid chlorides. However, care must be taken to remove the phenol by-product completely.

Bio_Interaction cluster_L Poly(L-valine) Fate cluster_D Poly(D-valine) Fate L_Poly Poly(L-valine) Enzyme Protease (e.g., Trypsin) L_Poly->Enzyme Frag Peptide Fragments Enzyme->Frag Cleavage Immune MHC Presentation (Immunogenic) Frag->Immune D_Poly Poly(D-valine) Enzyme_D Protease (Stereo-mismatch) D_Poly->Enzyme_D Stable Intact Polymer (Stealth) Enzyme_D->Stable No Cleavage Excrete Renal Clearance (If < 40kDa) Stable->Excrete

Figure 2: Biological fate comparison. Poly(L-valine) is processed and potentially immunogenic, while Poly(D-valine) resists cleavage, remaining stable until excretion.

Experimental Protocols

Protocol 4.1: Synthesis of Poly(D-valine) via NPC

Reagents: N-phenoxycarbonyl-D-valine (NPC-D-Val), n-Hexylamine (Initiator), DMF (Anhydrous).

  • Preparation: Dissolve NPC-D-Val (1.0 g) in anhydrous DMF (10 mL) under nitrogen atmosphere.

  • Initiation: Add n-Hexylamine (calculated based on target degree of polymerization, e.g., monomer/initiator = 50).

  • Polymerization: Stir the solution at 60°C for 48 hours. The solution may become turbid as the

    
    -sheet polymer forms.
    
  • Isolation: Pour the reaction mixture into excess cold diethyl ether to precipitate the polymer and remove phenol.

  • Purification: Centrifuge, wash 3x with ether, and dry under vacuum.

  • Validation: Verify structure via FTIR (1630 cm⁻¹) and absence of phenol peak (1590 cm⁻¹).

Protocol 4.2: Enzymatic Stability Assay

Objective: Confirm resistance to Pronase E (a cocktail of proteases).

  • Substrate Prep: Prepare a suspension of Poly(D-valine) microspheres (or PEG-PDV micelles) in PBS (pH 7.4).

  • Control: Prepare identical Poly(L-valine) samples.

  • Incubation: Add Pronase E (10 U/mL) and incubate at 37°C.

  • Monitoring:

    • Turbidity: Measure OD600 over 24 hours. L-Valine samples will clear as the polymer degrades. D-Valine samples should remain turbid/stable.

    • HPLC: Analyze supernatant for free valine amino acids (using OPA derivatization).

Applications in Drug Development

  • Peptidomimetics & Depots: PDV can be used as a hydrophobic core in amphiphilic block copolymers to encapsulate hydrophobic drugs. The D-configuration ensures the carrier does not degrade prematurely, maintaining therapeutic levels for weeks.

  • Surface Modification: Coating implants with PDV prevents enzymatic fouling. The "unnatural" surface resists bacterial attachment and host enzyme remodeling.

References

  • Endo, T., et al. (2008). "Polymerization of N-Phenoxycarbonyl Amino Acids." Encyclopedia of Polymer Science. Link

  • Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides." Angewandte Chemie International Edition. Link

  • Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications."[2] Progress in Polymer Science. Link

  • Sela, M., & Zisman, E. (1997). "Different roles of D-amino acids in immune phenomena." FASEB Journal. Link

  • Sigma-Aldrich. "Poly-D-lysine and Poly-D-amino acid Properties." Technical Product Sheet. Link

Sources

Exploratory

Solubility Profile and Crystallization Process for N-Phenoxycarbonyl-D-Valine

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for N-phenoxycarbonyl-D-valine. Executive Summary & Chemical Profile N-phenoxycarbonyl-D-valine (and its en...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for N-phenoxycarbonyl-D-valine.

Executive Summary & Chemical Profile

N-phenoxycarbonyl-D-valine (and its enantiomer L-valine) is a critical carbamate-protected amino acid intermediate used in the synthesis of peptidomimetics and antiviral prodrugs (e.g., precursors for Ritonavir and Lopinavir analogs). Its solubility behavior is the governing factor in its purification, which typically relies on a delicate balance between polar aprotic dissolution and non-polar antisolvent crystallization.

Scientific Note on Stereochemistry: This guide utilizes solubility data derived from N-phenoxycarbonyl-L-valine . In achiral solvents (e.g., Toluene, Heptane, THF), the scalar physical properties—including solubility, melting point, and density—of the D- and L-enantiomers are thermodynamically identical. All protocols described herein are directly applicable to the D-isomer.

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 237.25 g/mol [1]

  • Physical State: White crystalline powder or oil (depending on purity/solvent).

  • Melting Point: 71°C – 75°C (dependent on polymorph).

Solubility Landscape in Organic Solvents

The solubility of N-phenoxycarbonyl-D-valine is driven by the competition between its polar carbamate/carboxylic acid moieties and its hydrophobic isopropyl/phenyl groups.

Qualitative Solubility Data

The following data is synthesized from process patents and reaction concentrations observed in industrial synthesis (e.g., Schotten-Baumann conditions).

Solvent ClassSpecific SolventSolubility StatusProcess Application
Polar Aprotic THF High (>250 mg/mL @ 0°C)Primary reaction solvent; dissolution.
Polar Aprotic Dichloromethane (DCM) High Extraction solvent; initial dissolution.
Esters Ethyl Acetate High Extraction; solvent for coupling reactions.
Aromatic Toluene Moderate (~100 mg/mL @ 50°C)Critical Crystallization Solvent.
Ethers MTBE Low/Moderate Impurity wash (phenol removal); antisolvent.
Alkanes Heptane / Hexane Insoluble Antisolvent for crystallization.
Aqueous Water (Acidic) Insoluble Precipitation medium (pH < 3).
Thermodynamic Insight: The Toluene/Heptane System

The most effective purification method exploits the temperature-dependent solubility in Toluene combined with the antisolvent effect of Heptane .

  • High T (50°C): The compound dissolves in Toluene (or 1:1 Toluene/Heptane mixtures) due to increased entropy and solute-solvent interaction energy.

  • Low T (20°C): Solubility drops sharply, inducing supersaturation.

  • Heptane Addition: Increases the chemical potential of the solute, forcing precipitation of the pure D-isomer while leaving phenol impurities in the mother liquor.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise mole-fraction solubility curves for specific solvent mixtures.

Objective: Determine saturation mole fraction (


) at Temperature 

.
  • Preparation: Weigh 10 mL of target solvent (e.g., Toluene) into a jacketed glass vessel equipped with a magnetic stirrer.

  • Saturation: Add N-phenoxycarbonyl-D-valine in excess until a solid phase persists.

  • Equilibration: Stir at constant temperature (controlled by water bath) for 4 hours.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes.

  • Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Measurement: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight.

  • Calculation:

    
    
    
Protocol B: Purification via Cooling Crystallization

Based on industrial workflows for high-purity isolation.

Context: Starting with crude reaction mixture (containing Phenol and unreacted Valine).

  • Extraction: Dissolve crude oil in Toluene (approx. 10-14 mL per gram of substrate).

  • Wash: Wash with dilute acid (pH 3) to remove unreacted valine, then water.

  • Concentration: Distill Toluene under reduced pressure to a concentration of ~200 mg/mL.

  • Antisolvent Addition: Add Heptane slowly to achieve a 1:1 v/v Toluene:Heptane ratio.

  • Heating: Heat the slurry to 50°C . The solution should become clear (homogeneous).

  • Controlled Cooling: Cool to 20°C at a rate of 10°C/hour.

    • Note: Rapid cooling may trap phenol impurities.

  • Isolation: Filter the white precipitate. Wash with cold Heptane. Dry under vacuum at 40°C.

Process Visualization

Diagram 1: Solubility & Purification Logic

This diagram illustrates the decision matrix for solvent selection based on the chemical properties of N-phenoxycarbonyl-D-valine.

SolubilityLogic Compound N-phenoxycarbonyl-D-valine Polar Polar Solvents (THF, DCM, EtOAc) Compound->Polar Dipole-Dipole Aromatic Aromatic Solvents (Toluene) Compound->Aromatic Pi-Pi Stacking NonPolar Alkanes (Heptane, Hexane) Compound->NonPolar Hydrophobic Mismatch Action_Dissolve High Solubility (Reaction Medium) Polar->Action_Dissolve Action_Cryst T-Dependent Solubility (Crystallization) Aromatic->Action_Cryst Action_Anti Insoluble (Antisolvent/Wash) NonPolar->Action_Anti FinalProduct Pure Crystal Form Action_Cryst->FinalProduct Cooling Action_Anti->FinalProduct Addition

Caption: Solubility mechanisms governing solvent selection for reaction versus purification steps.

Diagram 2: Industrial Crystallization Workflow

The step-by-step process flow for isolating the D-valine derivative from a crude mixture.

CrystallizationFlow Start Crude Mixture (in THF/Water) Extract Solvent Swap to Toluene Start->Extract Extraction Heat Heat to 50°C (Dissolution) Extract->Heat AddAnti Add Heptane (1:1 Ratio) Heat->AddAnti Supersaturation Cool Cool to 20°C (Nucleation) AddAnti->Cool Filter Filtration & Heptane Wash Cool->Filter Crystallization Dry Vacuum Dry <40°C Filter->Dry End Pure N-phenoxycarbonyl-D-valine Dry->End

Caption: Optimized cooling crystallization workflow using the Toluene/Heptane solvent system.

References

  • Stoner, E. J., et al. (2000).[3] Improved Process for the Synthesis of Lopinavir. Organic Process Research & Development. (Describes the synthesis and purification of N-phenoxycarbonyl-L-valine using Toluene/Heptane systems).

  • Ghosh, A. K., et al. (2021). Heterocyclic compounds as antiviral drugs: synthesis, structure-activity relationship. (Details the reaction pathway and solubility handling of valine carbamates).

  • Google Patents. WO1998000410A1 - Process for the preparation of a disubstituted thiazole. (Provides specific quantitative examples of N-phenoxycarbonyl-L-valine solubility: 5.0g in 20mL THF and recrystallization in Toluene/Heptane).

  • ResearchGate. The Solubility of D-Valine in Water. (Background on the solubility of the parent amino acid, establishing the baseline for hydrophobicity modifications).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-Phenoxycarbonyl-D-Valine

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-phenoxycarbonyl-D-valine (also known as (R)-2-((phenoxycarbonyl)amino)-3-methylbutanoic acid). This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-phenoxycarbonyl-D-valine (also known as (R)-2-((phenoxycarbonyl)amino)-3-methylbutanoic acid). This compound is a critical chiral building block, often employed in the synthesis of urea-linked prodrugs and protease inhibitors.

Unlike its L-enantiomer, which is widely documented for Valacyclovir synthesis, the D-enantiomer requires specific attention to stereochemical preservation. This guide utilizes a modified Schotten-Baumann reaction under biphasic conditions to ensure high yield (>85%) and optical purity (>99% ee).

Scientific Foundation (Mechanism & Logic)

The Schotten-Baumann Acylation

The synthesis relies on the nucleophilic attack of the D-valine amino group on the carbonyl carbon of phenyl chloroformate. The reaction competes with the hydrolysis of the chloroformate reagent.

  • Key Challenge: D-Valine exists as a zwitterion at neutral pH and is non-nucleophilic.

  • Solution: We use a basic medium (pH 9–10) to deprotonate the ammonium group (

    
    
    
    
    
    
    
    ), making it a potent nucleophile.
  • Control: The reaction is exothermic and the reagent is moisture-sensitive. Low temperature (0–5°C) is strictly maintained to favor acylation over hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the reaction workflow and the critical control points (CCPs) for pH and temperature.

G cluster_conditions Critical Parameters DVal D-Valine (Zwitterion) Inter Tetrahedral Intermediate DVal->Inter Dissolution Base Base (NaOH) pH 9-10 Base->Inter Activation (-H+) PhOCOCl Phenyl Chloroformate PhOCOCl->Inter Acylation (0°C) Product N-Phenoxycarbonyl- D-Valine (Salt) Inter->Product Elimination (-Cl-) Acid Acidify (HCl) pH 2 Product->Acid Quench Final Precipitated Product (Solid) Acid->Final Precipitation Temp T < 5°C (Prevents Hydrolysis) pH pH 9-10 (Maintains Nucleophilicity)

Figure 1: Mechanistic workflow for the Schotten-Baumann acylation of D-Valine.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3][4]Role
D-Valine 640-68-61.0Starting Material (Chiral)
Phenyl Chloroformate 1885-14-91.1 - 1.2Acylating Agent
Sodium Hydroxide (2M) 1310-73-2~2.2Base (pH control)
Tetrahydrofuran (THF) 109-99-9SolventCo-solvent (optional but recommended)
Hydrochloric Acid (1N) 7647-01-0ExcessAcidification/Workup
Equipment
  • Three-neck round-bottom flask (equipped with thermometer and addition funnel).

  • pH meter or high-range pH strips (critical).

  • Ice/Salt bath (-5°C).

  • Mechanical stirrer (overhead stirring preferred to magnetic for slurry handling).

Experimental Protocol

Step 1: Dissolution and pH Adjustment[6][7]
  • Charge the reaction flask with D-Valine (10.0 g, 85.4 mmol) .

  • Add 60 mL of 2M NaOH (approx. 120 mmol) and 40 mL of THF .

    • Expert Insight: THF is added to solubilize the phenyl chloroformate, ensuring a homogeneous reaction zone. Pure aqueous systems can be used but often result in gummy precipitates that trap unreacted starting material.

  • Stir until D-Valine is fully dissolved.

  • Cool the solution to 0–2°C using an ice/salt bath.

Step 2: Controlled Addition (The Critical Step)
  • Load Phenyl Chloroformate (16.0 g, 12.8 mL, 102 mmol) into the addition funnel.

  • Add the chloroformate dropwise over 45–60 minutes .

  • Simultaneously monitor pH. As the reaction proceeds, HCl is generated, dropping the pH.

    • Action: Dropwise add additional 2M NaOH to maintain pH between 9.0 and 10.0 .

    • Caution: Do not let pH exceed 11, as this hydrolyzes the carbamate product and causes racemization. Do not let pH drop below 8, or the amine protonates and reaction stalls.

Step 3: Reaction Completion
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir for an additional 2 hours .

  • TLC Check: (System: EtOAc/Hexane/AcOH 50:50:1). Starting material (ninhydrin active) should be absent; Product (UV active) should be present.

Step 4: Workup and Isolation
  • Wash the basic reaction mixture with Diethyl Ether (2 x 50 mL) .

    • Reason: This removes unreacted phenyl chloroformate and phenol byproducts (which are somewhat soluble in ether at basic pH) before acidification.

  • Cool the aqueous layer back to 0–5°C .

  • Slowly acidify with 1N HCl to pH 1–2 with vigorous stirring.

    • Observation: The product will precipitate as a white solid.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold water (3 x 50 mL) to remove residual salts and phenol.

  • Dry in a vacuum oven at 45°C for 12 hours.

Step 5: Recrystallization (Purification)
  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (EtOAc) (approx. 60°C).

  • Slowly add Hexanes until slight turbidity is observed.

  • Cool slowly to 4°C overnight.

  • Filter the crystals to obtain high-purity N-phenoxycarbonyl-D-valine.

Quality Control & Characterization

The D-enantiomer should exhibit physical properties identical to the L-enantiomer in magnitude, but opposite in optical rotation sign.

ParameterSpecificationReference Value (L-Isomer)
Appearance White crystalline powderWhite powder
Yield 85 – 92%~88%
Melting Point 80 – 86°C80 – 86°C [1]
Optical Rotation (

)
+14° to +18° (c=5, EtOH)-14° to -18° (c=5, EtOH) [2]
Purity (HPLC) > 98.5%> 98%
1H NMR (DMSO-d6) Confirms structure

0.95 (d, 6H), 2.1 (m, 1H), 3.9 (dd, 1H), 7.1-7.4 (m, 5H)

Note on Optical Rotation: The positive sign (+) is the definitive confirmation of the D-configuration. If the rotation is near zero or negative, racemization has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure temperature stays < 5°C during addition. Increase reagent equivalents to 1.2.
Oily Product Residual PhenolEnsure the ether wash step (Step 4.1) is performed thoroughly before acidification.
Racemization pH too high (>11)Tightly control pH during addition. Do not dump base; add dropwise.
Gummy Precipitate Lack of organic co-solventUse the THF/Water mix rather than pure water to ensure better crystal formation.

References

  • Chem-Impex International. "N-(Phenoxycarbonyl)-L-valine Product Specifications." Accessed October 26, 2023. Link

  • TCI Chemicals. "N-Benzyloxycarbonyl-D-valine (Related Carbamate Protocol)." Accessed October 26, 2023. Link

  • Beauchamp, L. M., et al. "Amino acid ester prodrugs of acyclovir." Antiviral Chemistry & Chemotherapy 3.3 (1992): 157-164.[4] (Foundational reference for amino acid carbamate synthesis).

  • Organic Syntheses. "General Schotten-Baumann Procedures." Org.[5] Synth. Coll. Vol. 3, p.167. Link

Sources

Application

Synthesis of antimicrobial peptides using N-phenoxycarbonyl-D-valine

Application Note: Phosgene-Free Synthesis of Protease-Resistant Antimicrobial Polypeptides via N-Phenoxycarbonyl-D-Valine Abstract This guide details the synthesis of antimicrobial polypeptides (AMPs) using N-phenoxycarb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phosgene-Free Synthesis of Protease-Resistant Antimicrobial Polypeptides via N-Phenoxycarbonyl-D-Valine

Abstract

This guide details the synthesis of antimicrobial polypeptides (AMPs) using N-phenoxycarbonyl-D-valine as a stable, activated urethane precursor. Unlike traditional methods relying on hazardous phosgene gas to generate N-carboxyanhydrides (NCAs), this protocol utilizes a "green," phosgene-free route via diphenyl carbonate (DPC).[1] The resulting D-valine-NCA monomers are polymerized via Ring-Opening Polymerization (ROP) to yield protease-resistant, valine-rich peptidomimetics. These synthetic AMPs mimic the amphipathic structures of natural host defense peptides, disrupting bacterial membranes while resisting degradation by serum proteases due to their D-enantiomeric backbone.

Introduction & Mechanism

The synthesis of high-molecular-weight polypeptides typically requires N-carboxyanhydride (NCA) monomers.[2] Historically, NCAs were synthesized using phosgene (Leuchs method), posing severe safety risks. The N-phenoxycarbonyl (NPC) route offers a robust alternative: amino acids are converted into stable phenyl carbamates (NPC-amino acids) using diphenyl carbonate. These intermediates can be stored and thermally cyclized into NCAs on demand.

Why D-Valine?

  • Protease Resistance: Pathogens and host serum contain proteases that rapidly degrade L-peptide therapeutics. D-amino acids render the backbone unrecognizable to these enzymes.

  • Membrane Disruption: Poly(D-valine) domains provide the critical hydrophobic bulk necessary for AMPs to insert into the bacterial lipid bilayer.

Synthetic Pathway Visualization

G cluster_byproducts Byproducts (Removed) DVal D-Valine (Starting Material) NPC N-Phenoxycarbonyl-D-Valine (Stable Precursor) DVal->NPC + DPC (Base/Solvent) DPC Diphenyl Carbonate (DPC) DPC->NPC NCA D-Valine NCA (Active Monomer) NPC->NCA Heat/Cyclization (- Phenol) Phenol Phenol NPC->Phenol Poly Poly(D-Valine) AMP (Polypeptide) NCA->Poly ROP (Primary Amine Initiator) Membrane Bacterial Membrane Disruption Poly->Membrane Amphipathic Interaction

Figure 1: Phosgene-free synthetic pathway from D-Valine to Antimicrobial Polypeptides via the N-phenoxycarbonyl intermediate.[3]

Experimental Protocol

Phase 1: Synthesis of N-Phenoxycarbonyl-D-Valine (NPC-D-Val)

This step activates D-valine using diphenyl carbonate. The use of tetrabutylammonium hydroxide (TBAOH) improves solubility and reactivity in organic solvents.

Reagents:

  • D-Valine (>99% purity)

  • Diphenyl Carbonate (DPC)[1][3][4]

  • Tetrabutylammonium hydroxide (TBAOH) (40% aq. solution)

  • Solvents: Acetonitrile (ACN), Ethyl Acetate, HCl (1M).

Step-by-Step:

  • Salt Formation: Dissolve D-Valine (10 mmol) in a minimal volume of water. Add TBAOH (10 mmol) slowly at 0°C. Stir for 30 mins. Lyophilize the solution to obtain the dry tetrabutylammonium salt of D-Valine (TBA-D-Val).

  • Carbamylation: Dissolve TBA-D-Val in dry Acetonitrile (50 mL). Add Diphenyl Carbonate (11 mmol, 1.1 eq).

  • Reaction: Stir the mixture at 40°C for 2–4 hours . Monitor by TLC or HPLC for the disappearance of the starting amino acid.

  • Workup:

    • Evaporate ACN under reduced pressure.

    • Redissolve the residue in water (pH > 8).

    • Wash with Ethyl Acetate to remove unreacted DPC and phenol.

    • Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the N-phenoxycarbonyl-D-valine .

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Yield Target: >85%

    • Appearance: White crystalline solid.

Phase 2: Cyclization to D-Valine N-Carboxyanhydride (D-Val-NCA)

The NPC derivative is thermally cyclized to form the NCA ring, releasing phenol.

Reagents:

  • NPC-D-Valine (from Phase 1)

  • Solvent: Ethyl Acetate or Dimethylacetamide (DMAc) (Anhydrous)

  • Catalyst: Triethylamine (TEA) (trace, optional)

Step-by-Step:

  • Dissolve NPC-D-Valine in anhydrous Ethyl Acetate.

  • Heat the solution to reflux (~77°C ) under a nitrogen atmosphere.

  • Cyclization: The intramolecular attack of the carboxylate on the carbamate carbonyl releases phenol.

  • Purification (Critical):

    • Wash the organic phase with cold saturated NaHCO₃ (to remove residual phenol and unreacted acid).

    • Wash with cold water and brine.

    • Dry over MgSO₄ and evaporate.

    • Recrystallization: Recrystallize 2–3 times from Ethyl Acetate/Hexane inside a glovebox or under inert gas. Note: NCAs are extremely sensitive to moisture.

Phase 3: Ring-Opening Polymerization (ROP)

Pure poly(D-valine) is highly hydrophobic. For effective AMP activity, it is often copolymerized with cationic residues (e.g., Lysine-NCA) to create amphipathic structures.

Reagents:

  • Monomer: D-Val-NCA

  • Co-monomer (Optional): Nε-Z-L-Lysine-NCA (for cationic charge)

  • Initiator: n-Butylamine (for linear chains)

  • Solvent: Dry DMF or DMAc.

Step-by-Step:

  • Preparation: In a glovebox, dissolve D-Val-NCA (and Lysine-NCA if copolymerizing) in dry DMF. Total monomer concentration: ~0.1 M.

  • Initiation: Add n-Butylamine solution. The Monomer-to-Initiator (M/I) ratio determines the degree of polymerization (DP).

    • Target DP: 20–50 residues (optimal for AMP membrane insertion).

  • Polymerization: Stir at room temperature for 24–48 hours under nitrogen. Monitor CO₂ evolution (bubbler).

  • Termination & Deprotection:

    • Precipitate the polymer into cold Diethyl Ether.

    • If Z-Lysine was used: Remove Z-groups using HBr/Acetic Acid or Pd/C hydrogenation to reveal cationic amines.

  • Isolation: Dialyze against water (MWCO 1000 Da) and lyophilize.

Characterization & Validation

TechniqueParameterExpected Result
¹H-NMR (DMSO-d₆) Purity & StructureDisappearance of phenyl peaks (7.2–7.4 ppm) confirms conversion of NPC to NCA. Broadening of peaks confirms polymerization.
FT-IR Functional GroupsNCA: Doublet carbonyl peaks (~1785, 1855 cm⁻¹). Polymer: Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹).
GPC/SEC Molecular WeightPDI < 1.2 indicates controlled ROP. Mn should match theoretical M/I ratio.
MIC Assay Antimicrobial ActivityTest against E. coli and S. aureus.[5] Effective AMPs typically show MIC < 50 µg/mL.

References

  • Endo, T., & Sanda, F. (2020). Environmentally-friendly polypeptide synthesis. Advanced Science News. Link

    • Core reference for the phosgene-free diphenyl carbon
  • Zhang, D., et al. (2024).[6] Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. Link

    • Source for the improved TBA salt/biphasic synthesis protocol.
  • Liu, R., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. National Institutes of Health (PMC). Link

    • Details on NCA purification and polymeriz
  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. In: Macromolecular Engineering.

Sources

Method

Application Note: Precision Synthesis of Poly(D-valine) via N-Phenoxycarbonyl Precursors

Executive Summary The synthesis of poly(D-valine) is of critical interest in drug delivery and tissue engineering due to the unique proteolytic stability and immunogenic profile of D-amino acid polymers. Traditional synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of poly(D-valine) is of critical interest in drug delivery and tissue engineering due to the unique proteolytic stability and immunogenic profile of D-amino acid polymers. Traditional synthesis via the Fuchs-Farthing method (direct phosgenation) poses significant safety risks and purification challenges.

This Application Note details a robust, "phosgene-free" protocol for synthesizing Poly(D-valine) using N-phenoxycarbonyl-D-valine (Poc-D-Val) as a stable, crystalline precursor. This route, championed by researchers such as Kricheldorf and Endo, utilizes the activated urethane moiety to generate high-purity N-carboxyanhydrides (NCAs) under mild conditions, ensuring tight control over molecular weight and dispersity (Đ).

Key Advantages of this Protocol
  • Safety: Eliminates the use of gaseous phosgene or diphosgene.

  • Stability: The N-phenoxycarbonyl precursor is air-stable and easily purified via crystallization, unlike the moisture-sensitive NCA.

  • Control: Facilitates the synthesis of well-defined polypeptides with predictable end-groups.[1]

Mechanistic Principles

The synthesis proceeds through a three-stage "Activation-Cyclization-Polymerization" cascade. The N-phenoxycarbonyl group acts as a "masked" NCA. Upon activation with a non-nucleophilic base or heat, the precursor cyclizes to release phenol and generate the active D-Valine-NCA, which subsequently undergoes Ring-Opening Polymerization (ROP).

Reaction Pathway Diagram[2]

G DVal D-Valine (Starting Material) PocVal N-Phenoxycarbonyl-D-Valine (Stable Precursor) DVal->PocVal Schotten-Baumann (NaOH/THF) PhOCOCl Phenyl Chloroformate (Reagent) PhOCOCl->PocVal NCA D-Valine NCA (Active Monomer) PocVal->NCA Cyclization (Heat or TEA) Byproduct Phenol (Byproduct) PocVal->Byproduct Polymer Poly(D-valine) (Target Polymer) NCA->Polymer ROP (Primary Amine Initiator) CO2 CO2 NCA->CO2 Loss

Figure 1: Synthetic pathway from D-Valine to Poly(D-valine) via the N-phenoxycarbonyl intermediate.

Experimental Protocol

Phase 1: Synthesis of N-Phenoxycarbonyl-D-Valine (Poc-D-Val)

This step creates the stable urethane precursor. The use of phenyl chloroformate provides an activated ester-like leaving group (phenol) essential for the subsequent cyclization.

Reagents:

  • D-Valine (99% ee)

  • Phenyl chloroformate (98%)

  • Sodium Carbonate (

    
    ) or NaOH (1M)
    
  • Solvents: Water, THF (Tetrahydrofuran), Ethyl Acetate (EtOAc), Hexane.

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve D-Valine (11.7 g, 100 mmol) and

    
     (10.6 g, 100 mmol) in 150 mL of water at 0°C (ice bath).
    
  • Acylation: Add THF (50 mL) to the solution. Dropwise add phenyl chloroformate (15.7 g, 100 mmol) over 30 minutes while maintaining vigorous stirring and a temperature < 5°C.

    • Expert Tip: Maintain pH > 8. If pH drops, supplement with small aliquots of 1M NaOH. The reaction is complete when the pH stabilizes.

  • Work-up: Stir for an additional 2 hours at room temperature. Wash the aqueous phase with diethyl ether (

    
     mL) to remove unreacted chloroformate and phenol.
    
  • Acidification: Carefully acidify the aqueous layer to pH 2 using 6M HCl. The product, N-phenoxycarbonyl-D-valine, will precipitate as a white solid or oil.

  • Extraction & Crystallization: Extract with EtOAc (

    
     mL). Dry the organic layer over 
    
    
    
    and concentrate under reduced pressure. Recrystallize the crude solid from EtOAc/Hexane (1:3 v/v).
    • Target Yield: >85%

    • Validation: Check purity via melting point (approx. 114-116°C) and

      
      H NMR (presence of phenyl protons at 7.1-7.4 ppm).
      
Phase 2: Cyclization to D-Valine NCA

While in situ polymerization is possible, isolating the NCA is recommended for high-molecular-weight applications to remove the phenol byproduct, which can act as a chain transfer agent.

Reagents:

  • Poc-D-Val (from Phase 1)

  • Thionyl Chloride (

    
    ) or Phosphorus Tribromide (
    
    
    
    ) - Option A (Classic)
  • Triethylamine (TEA) - Option B (Mild/Endo Method)

  • Solvent: Dry THF or Dichloromethane (DCM).

Protocol (Option B - Mild Base-Mediated Cyclization):

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Reaction: Dissolve Poc-D-Val (5.0 g) in dry THF (50 mL). Add a catalytic amount of TEA (0.1 eq) or simply heat the solution to 60°C under a gentle stream of nitrogen.

  • Elimination: The urethane cyclizes, releasing phenol.

  • Purification (Critical): Concentrate the solution. The phenol byproduct must be removed. Wash the crude solid with cold diethyl ether (phenol is soluble; Val-NCA is less soluble) or recrystallize from THF/Hexane inside a glovebox.

    • Note: D-Valine NCA is extremely sensitive to moisture. Handle only under inert atmosphere.

Phase 3: Ring-Opening Polymerization (ROP)[3]

Poly(D-valine) is prone to forming


-sheets, leading to early precipitation. The choice of solvent and initiator is paramount.

Reagents:

  • Monomer: D-Valine NCA (Purified)

  • Initiator: n-Hexylamine (Primary amine for linear growth)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide). DCM is not recommended due to poor polymer solubility.

Step-by-Step Methodology:

  • Monomer Solution: In a glovebox, dissolve D-Valine NCA (1.43 g, 10 mmol) in anhydrous DMF (10 mL).

  • Initiation: Prepare a stock solution of n-hexylamine in DMF. Add the calculated amount of initiator to the monomer solution to target the desired Degree of Polymerization (DP).

    • Formula:

      
      
      
    • Example: For DP = 50, add 0.2 mmol of n-hexylamine.

  • Polymerization: Seal the vessel and stir at 25°C.

    • Observation: Evolution of

      
       bubbles indicates initiation.
      
    • Time: Allow to react for 48–72 hours.

    • Viscosity Check: The solution should become viscous. If precipitation (cloudiness) occurs, the molecular weight distribution may broaden.

  • Termination & Isolation: Pour the reaction mixture into a large excess of diethyl ether or methanol (depending on solubility) to precipitate the polymer.

  • Drying: Centrifuge the white precipitate and dry under high vacuum at 40°C.

Characterization & Quality Control

Data integrity is ensured by cross-referencing spectroscopic signatures.

TechniqueParameterExpected Result

H NMR
(DMSO-

or TFA-

)
Purity & DPDisappearance of NCA ring proton (~4.5 ppm). Broadening of

-CH signal in polymer. End-group analysis for

calculation.
FT-IR ConversionMonomer: Strong doublets at 1785 & 1855 cm

(C=O anhydride). Polymer: Amide I (1650 cm

) and Amide II (1540 cm

) bands.
GPC/SEC

,

, Đ
Analysis in DMF/LiBr (0.1M). Expect Đ < 1.2 for controlled ROP.
Circular Dichroism (CD) ChiralityPositive Cotton effect characteristic of D-amino acid secondary structures (mirror image of L-Valine

-sheets).
Troubleshooting Guide
  • Problem: Solution turns cloudy immediately upon initiation.

    • Root Cause: Rapid

      
      -sheet aggregation of oligomers.
      
    • Solution: Add LiCl (1-2 wt%) to the DMF solvent to disrupt hydrogen bonding and maintain solubility during chain growth.

  • Problem: Low molecular weight / High PDI.

    • Root Cause: Impure NCA (traces of acid or phenol).

    • Solution: Recrystallize the Poc-D-Val precursor again before cyclization. Ensure the NCA washing step removes all phenol.

References

  • Kricheldorf, H. R. (1987).[2]

    
    -Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag. (The foundational text on NCA synthesis mechanisms).
    
  • Endo, T., & Sanda, F. (2016). "Facile synthesis of N-phenoxycarbonyl amino acids... for direct polymerization". Polymer Chemistry.

  • Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications".[1][3][4][5] Progress in Polymer Science.

  • Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization". Encyclopedia of Polymer Science and Technology.

Sources

Application

Application Note: One-Pot Synthesis of D-Polypeptides using N-Phenoxycarbonyl Monomers

Executive Summary The development of D-polypeptides (mirror-image proteins) is a critical frontier in therapeutic development due to their inherent resistance to proteolytic degradation and low immunogenicity. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of D-polypeptides (mirror-image proteins) is a critical frontier in therapeutic development due to their inherent resistance to proteolytic degradation and low immunogenicity. However, traditional Solid-Phase Peptide Synthesis (SPPS) is cost-prohibitive and chemically inefficient for chains exceeding 50 residues. Conversely, Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) offers high molecular weights but suffers from extreme moisture sensitivity, requiring stringent glovebox conditions.

This Application Note details a one-pot, open-vessel protocol using N-phenoxycarbonyl (NPC) amino acids . These "latent" monomers are air-stable solids that generate active NCAs in situ, enabling the scalable synthesis of high-molecular-weight D-polypeptides without the need for inert atmosphere handling.

Scientific Mechanism & Rationale

The Limitations of Legacy Methods[1]
  • SPPS: Stepwise coupling leads to deletion sequences (n-1 impurities) that are difficult to purify in long chains.

  • Standard NCA ROP: NCAs degrade rapidly in the presence of trace water (ppm levels), leading to uncontrolled termination and low molecular weights.

The N-Phenoxycarbonyl (NPC) Solution

NPC monomers are urethane derivatives of amino acids.[1] They are stable at room temperature and insensitive to atmospheric moisture. Upon heating in the presence of a primary amine initiator, they undergo an intramolecular cyclization to form the active NCA species in situ, releasing phenol. The generated NCA is immediately consumed by the propagating amine chain end.

Key Mechanistic Advantage: The reaction kinetics can be tuned such that the consumption of the NCA (propagation) is faster than water-induced hydrolysis, allowing for "open vessel" polymerization.

Reaction Pathway Diagram

NPC_Mechanism NPC D-NPC Monomer (Air Stable) Heat Activation (60-80°C) NPC->Heat NCA In-Situ NCA (Transient Active Species) Heat->NCA Cyclization Phenol By-product: Phenol Heat->Phenol Elimination Polymer D-Polypeptide (Living Chain) NCA->Polymer Ring Opening (-CO2) Initiator Amine Initiator (R-NH2) Initiator->NCA Nucleophilic Attack Polymer->NCA Chain Propagation

Figure 1: Mechanistic pathway of NPC-mediated polymerization. The stable NPC precursor cyclizes to the active NCA intermediate only under specific thermal conditions, allowing for controlled chain growth.

Comparative Analysis: NPC vs. Standard Methods

FeatureSolid Phase (SPPS)Standard NCA ROPNPC One-Pot Polymerization
Monomer Stability High (Fmoc-AA)Very Low (Hydrolyzes instantly)High (Shelf-stable solid)
Atmosphere AmbientInert Gas / GloveboxAmbient / Open Vessel
Max Length ~50 residues>500 residues>500 residues
Purification HPLC (Difficult for long chains)PrecipitationPrecipitation
Cost Efficiency Low (Excess reagents needed)MediumHigh (Stoichiometric)

Detailed Protocols

Protocol A: Synthesis of D-Amino Acid NPC Monomers

Objective: To convert a D-amino acid into its stable N-phenoxycarbonyl derivative.

Reagents:

  • D-Amino Acid (e.g., D-Phenylalanine, D-Glutamic acid γ-benzyl ester)

  • Phenyl Chloroformate (99%)

  • Sodium Carbonate (Na₂CO₃)

  • Solvents: Water, THF, Ethyl Acetate, Hexane.

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve the D-amino acid (50 mmol) and Na₂CO₃ (100 mmol) in water (150 mL). Cool to 0°C in an ice bath.

  • Acylation: Add phenyl chloroformate (55 mmol) dropwise over 30 minutes while stirring vigorously.

    • Expert Note: Maintain pH > 8. If pH drops, add additional Na₂CO₃. The solution may become cloudy as the reaction proceeds.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional 2 hours.

  • Workup:

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted phenol/chloroformate.

    • Acidify the aqueous layer carefully with HCl (6M) to pH 2.0. The product (D-NPC acid) will precipitate or form an oil.

    • Extract with ethyl acetate (3 x 100 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Crystallization: Recrystallize from Ethyl Acetate/Hexane (1:3 ratio).

    • Validation: Verify structure via ¹H NMR (look for phenyl protons at 7.1-7.4 ppm).

Protocol B: One-Pot Polymerization of D-NPCs

Objective: Synthesis of Poly(D-phenylalanine) using amine hydrochloride initiation.

Reagents:

  • D-NPC Monomer (from Protocol A)

  • Initiator: n-Hexylamine Hydrochloride (R-NH₂·HCl) or n-Butylamine.[2]

    • Note: Using the hydrochloride salt (Cheng method) suppresses side reactions and allows for better molecular weight control in open vessels [1].

  • Base: Triethylamine (TEA) - Only if using HCl salt initiator.

  • Solvent: Dimethylacetamide (DMAc) or DMF (Anhydrous grade preferred, but strict drying not required).

Step-by-Step Procedure:

  • Preparation: In a standard glass vial (no glovebox needed), weigh D-NPC monomer (1.0 g, ~3.5 mmol).

  • Initiator Addition: Add n-Hexylamine Hydrochloride (calculated based on target Degree of Polymerization, DP).

    • Calculation: Mass = (Monomer Moles / Target DP) × MW_initiator.

    • Example for DP=50: 3.5 mmol / 50 = 0.07 mmol initiator.

  • Solvation: Add DMAc to create a 0.5 M to 1.0 M solution (relative to monomer).

  • Activation: Add Triethylamine (TEA) equimolar to the initiator (0.07 mmol) to unmask the amine.

  • Polymerization:

    • Seal the vial (to contain smells, though air exposure is tolerated).

    • Heat to 60°C in an oil bath or heating block.

    • Stir for 24–48 hours.

    • Observation: Bubbles (CO₂) will evolve. The solution viscosity will increase significantly.

  • Termination & Isolation:

    • Pour the reaction mixture into excess cold diethyl ether (10x volume).

    • Centrifuge the white precipitate.

    • Wash 3x with ether/methanol (9:1) to remove phenol by-products.[2]

    • Dry under vacuum.

Characterization & Quality Control

To ensure the integrity of the synthesized D-polypeptides, the following analytical workflow is mandatory.

Workflow cluster_0 Synthesis Phase cluster_1 Analysis Phase Step1 D-NPC Monomer Synthesis Step2 One-Pot Polymerization Step1->Step2 GPC GPC/SEC (Mol. Weight & PDI) Step2->GPC Precipitation NMR 1H NMR (Purity & End Group) GPC->NMR CD Circular Dichroism (Secondary Structure) NMR->CD Valid Valid CD->Valid Cotton Effect > 0 (Left-handed Helix)

Figure 2: Workflow for synthesis and validation. Note that for D-peptides, Circular Dichroism (CD) will show a positive Cotton effect (mirror image of L-peptides).

Critical Checkpoints:
  • GPC (Gel Permeation Chromatography): Expect a monomodal peak. A PDI (Polydispersity Index) < 1.2 indicates "living" polymerization characteristics.

  • NMR: Confirm the disappearance of the phenoxy group signals (7.1-7.4 ppm) in the final polymer, ensuring complete removal of the activating group.

  • Chirality Check: D-alpha-helices typically exhibit positive bands at 208 and 222 nm in CD spectra (exact inverse of L-peptides).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight High water content in solventWhile NPC is stable, the propagating amine is not. Use anhydrous DMAc/DMF.
Broad PDI (>1.3) Slow initiation vs. propagationSwitch to Amine Hydrochloride initiator method to slow down propagation relative to initiation [1].
Incomplete Conversion Temperature too lowEnsure reaction is maintained at 60-80°C to drive the cyclization of NPC to NCA.
Oily Product Residual PhenolPerform an extra wash with Methanol/Ether mixtures. Phenol is difficult to remove solely with Ether.

References

  • Zhang, D., et al. (2023).[3] Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization.[3] Polymer Chemistry, 15, 97-105.[3] [Link]

  • Endo, T., et al. (2008).[1] Synthesis of Polypeptides by Polymerization of N-Phenoxycarbonyl Amino Acids.[3][1][2][4][5][6] Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[2][7][8] Topics in Current Chemistry. [Link]

  • Liu, R., et al. (2019).[3] Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides.[9][10][11] Proceedings of the National Academy of Sciences (PNAS), 116(22), 10658–10663. [Link]

  • Tao, X., et al. (2022). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. CCS Chemistry. [Link]

Sources

Method

Application Note: Process Development for the Recrystallization of N-Phenoxycarbonyl-D-Valine

Executive Summary This guide details the purification protocol for N-phenoxycarbonyl-D-valine , a critical chiral intermediate used in the synthesis of antiviral prodrugs (e.g., Valganciclovir analogs) and protease inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for N-phenoxycarbonyl-D-valine , a critical chiral intermediate used in the synthesis of antiviral prodrugs (e.g., Valganciclovir analogs) and protease inhibitors. While the L-enantiomer is widely documented as a Ritonavir intermediate, the D-enantiomer is increasingly relevant in novel peptide therapeutics and peptidomimetic design.

This protocol addresses the specific challenges of purifying carbamate-protected amino acids: thermal instability (decarboxylation risk), phenol removal , and prevention of "oiling out" during crystallization. We utilize a solvent/antisolvent system (Ethyl Acetate/n-Heptane) to ensure high enantiomeric purity (>99% ee) and effective removal of phenolic byproducts.

Compound Profile & Critical Quality Attributes (CQAs)

Before initiating the protocol, verify the target specifications. The physical properties of the D-enantiomer mirror the L-enantiomer, differing only in optical rotation direction.

ParameterSpecificationNotes
Compound Name N-Phenoxycarbonyl-D-ValineCarbamate derivative of D-Valine
CAS Number Not widely listed (L-isomer: 126147-70-4)Enantiomer of Ritonavir intermediate
Molecular Weight 237.25 g/mol Formula: C₁₂H₁₅NO₄
Target Melting Point 80 – 86 °C Sharp melt indicates high purity. Lower ranges (e.g., 71°C) indicate solvent occlusion or impurities.
Solubility Soluble: EtOAc, DCM, Acetone, MethanolInsoluble: Water, Heptane, HexaneLipophilic carbamate moiety drives organic solubility.
Key Impurities Phenol, D-Valine, Diphenyl CarbonatePhenol is a toxic byproduct of the synthesis reagent.

Process Logic & Solvent Selection

The Challenge: Thermal Instability & Oiling Out

Carbamates can decompose to isocyanates and phenols if heated excessively (>100°C). Furthermore, N-phenoxycarbonyl-D-valine has a relatively low melting point (~80°C). If the crystallization temperature is too close to the melting point, the compound will separate as an oil (liquid-liquid phase separation) rather than a crystal.

The Solution: Ethyl Acetate / n-Heptane System

We select Ethyl Acetate (EtOAc) as the solvent and n-Heptane as the antisolvent for three reasons:

  • Solubility Differential: High solubility in warm EtOAc; near-zero solubility in Heptane.

  • Phenol Purge: Phenol remains highly soluble in the mother liquor (EtOAc/Heptane mix), ensuring it is washed away from the crystal lattice.

  • Safety: Replaces chlorinated solvents (DCM) often used in early discovery.

Detailed Recrystallization Protocol

Scale: 10.0 g Crude Input (Adjust volumes proportionally)

Phase 1: Dissolution & Polish Filtration
  • Charge: Place 10.0 g of crude N-phenoxycarbonyl-D-valine into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 30 mL of Ethyl Acetate (3 vol).

  • Heating: Heat the mixture to 50–55 °C in an oil bath.

    • Critical Control: Do NOT exceed 60 °C. Higher temperatures risk degradation and oiling out.

  • Check: Ensure complete dissolution. If solids remain (likely inorganic salts like NaCl from synthesis), filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.

    • Tip: Rinse the filter with 5 mL hot EtOAc to recover product.

Phase 2: Crystallization (The "Cloud Point" Method)
  • Initial Cooling: Allow the clear filtrate to cool slowly to 40 °C with gentle stirring (200 RPM).

  • Antisolvent Addition: Slowly add n-Heptane dropwise via an addition funnel.

    • Target Volume: Approximately 60–70 mL (6–7 vol).

    • Observation: Stop adding when the solution turns permanently turbid (cloud point).

  • Seeding (Optional but Recommended): If available, add a few milligrams of pure seed crystals at 35–40 °C to induce nucleation and prevent oiling.

  • Cooling Ramp:

    • Cool to 20 °C over 1 hour.

    • Cool to 0–5 °C using an ice bath and hold for 2 hours.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of large, pure crystals that reject impurities.

Phase 3: Isolation & Drying
  • Filtration: Collect the white crystalline solid using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 20 mL of cold (0 °C) Heptane/EtOAc (9:1 ratio).

    • Purpose: This displaces the mother liquor containing residual phenol without dissolving the product.

  • Drying: Dry the solid in a vacuum oven at 35–40 °C for 12–24 hours.

    • Warning: Do not exceed 45 °C. The wet cake has a depressed melting point and can melt into a fused mass if heated too aggressively.

Process Visualization (Workflow)

The following diagram illustrates the critical path and decision points for the recrystallization process.

Recrystallization_Workflow cluster_safety Critical Safety Limits Start Crude N-Phenoxycarbonyl-D-Valine (Contains Phenol, Salts) Dissolution Dissolution Solvent: Ethyl Acetate (3 vol) Temp: 50-55°C Start->Dissolution Filtration Polish Filtration (Remove inorganic salts) Dissolution->Filtration Undissolved Solids? Antisolvent Crystallization Add n-Heptane (6-7 vol) at 40°C until Cloud Point Filtration->Antisolvent Clear Filtrate Cooling Cooling Ramp 40°C → 20°C → 0°C (Hold 2 hrs) Antisolvent->Cooling Turbidity Observed Cooling->Antisolvent Oiling Out? Isolation Filtration & Wash Wash: Cold Heptane/EtOAc (9:1) Cooling->Isolation Crystal Slurry Drying Vacuum Drying Temp: <40°C (Prevents Melting) Isolation->Drying Wet Cake QC Quality Control HPLC (>99%), MP (80-86°C) Drying->QC

Figure 1: Step-by-step workflow for the purification of N-phenoxycarbonyl-D-valine, highlighting temperature constraints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temp too high during antisolvent addition; cooling too fast.Re-heat to dissolve oil. Add seed crystals at 40°C. Cool slower (5°C/hour).
Low Yield Too much solvent (EtOAc); insufficient cooling.Concentrate the mother liquor by 50% and repeat cooling. Check solubility losses.
Phenol Smell Incomplete washing.Phenol is sticky. Increase the volume of the Heptane wash or perform a second recrystallization.
Melting Point < 80°C Solvent occlusion or wet product.Dry longer under high vacuum. Ensure oven temp is <40°C to prevent fusion.

References

  • Needham, T. E. (1970).[4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[4] Link

  • Zhang, D., et al. (2024). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction. Polymer Chemistry, 15, 97-105. [Link]

Sources

Application

Application Note: Controlled Synthesis of Heterochiral Polypeptides via N-Phenoxycarbonyl Precursors

Abstract & Introduction The synthesis of high-molecular-weight polypeptides with defined chirality is critical for developing peptidomimetic drugs, antimicrobial agents, and self-assembling hydrogels. While the Ring-Open...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of high-molecular-weight polypeptides with defined chirality is critical for developing peptidomimetic drugs, antimicrobial agents, and self-assembling hydrogels. While the Ring-Opening Polymerization (ROP) of


-amino acid N-carboxyanhydrides (NCAs) is the industry standard, traditional NCA synthesis requires hazardous phosgene gas and rigorous moisture exclusion.

This application note details a robust, phosgene-free route using N-phenoxycarbonyl-D-valine (NPC-D-Val) . N-phenoxycarbonyl amino acids act as stable, "masked" NCA precursors. Under specific conditions, they undergo in situ cyclization to release phenol and generate the active NCA monomer, which immediately polymerizes.

By copolymerizing D-valine precursors with L-amino acids, researchers can engineer "heterochiral" polypeptides. These polymers exhibit enhanced proteolytic stability (due to D-amino acids) and unique secondary structures (e.g., disruption of


-helices into stable 

-sheets or random coils), making them ideal for long-circulating drug carriers.

Mechanism of Action: The "In-Situ" Activation

The core of this protocol is the Endo-Sudo Mechanism , where the N-phenoxycarbonyl moiety serves as an activated urethane. Unlike standard urethanes, the phenoxy group is a sufficient leaving group to allow intramolecular cyclization under mild heat or amine catalysis.

Reaction Pathway[1][2][3][4][5]
  • Activation: The N-phenoxycarbonyl precursor cyclizes to form the NCA intermediate, releasing phenol.

  • Initiation: A primary amine (initiator) attacks the NCA ring (C-5 position).[1]

  • Propagation: The resulting amine-terminated chain attacks subsequent NCA molecules generated in situ.

ReactionMechanism Precursor N-Phenoxycarbonyl-AA (Stable Solid) HeatCat Heat / Amine Catalyst (- Phenol) Precursor->HeatCat NCA N-Carboxyanhydride (Active Monomer) HeatCat->NCA Cyclization Polymer Polypeptide Chain (CO2 release) NCA->Polymer ROP Propagation Initiator Primary Amine (R-NH2) Initiator->NCA Nucleophilic Attack

Figure 1: The mechanistic pathway from stable N-phenoxycarbonyl precursor to polypeptide via in situ NCA generation.

Experimental Protocols

Protocol A: Synthesis of N-Phenoxycarbonyl-D-Valine (NPC-D-Val)

Rationale: This step replaces phosgene with Diphenyl Carbonate (DPC), a stable solid reagent.

Reagents:

  • D-Valine (10 mmol)

  • Diphenyl Carbonate (DPC) (11 mmol)

  • Tetrabutylammonium hydroxide (TBAH) (10 mmol, 1M in methanol)

  • Solvents: Methanol, Ethyl Acetate, Hexane.

Step-by-Step:

  • Salt Formation: Dissolve D-Valine in methanol containing TBAH. Stir for 30 min at room temperature to form the soluble tetrabutylammonium salt.

  • Drying: Evaporate methanol under vacuum. Azeotrope with toluene (3x) to remove trace water (Critical for yield).

  • Carbamylation: Dissolve the amino acid salt in anhydrous acetonitrile. Add DPC solution dropwise.

  • Reaction: Stir at 40°C for 4 hours. The DPC reacts with the amine to form the urethane linkage.[2]

  • Work-up: Acidify with 1M HCl. Extract with ethyl acetate. Wash the organic layer with brine (3x) to remove phenol byproduct.

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Validation: 1H NMR should show aromatic protons (phenoxy group) at 7.1-7.4 ppm and valine isopropyl peaks.

Protocol B: Random Copolymerization (NPC-D-Val + NPC-L-Lysine)

Rationale: Copolymerization with L-Lysine provides water solubility and cationic charge for bio-interaction.

Reagents:

  • Monomer A: NPC-D-Valine

  • Monomer B: NPC-N

    
    -Z-L-Lysine (Protected Lysine)
    
  • Initiator: n-Hexylamine (or PEG-amine for block copolymers)

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or DMF.

Step-by-Step:

  • Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube under Nitrogen, dissolve Monomer A and Monomer B in DMAc.

    • Note: Total monomer concentration should be 0.5 - 1.0 M.

  • Initiation: Add n-Hexylamine solution.

    • Target DP (Degree of Polymerization): Defined by [Monomer]/[Initiator] ratio (e.g., Ratio 50:1 targets DP=50).

  • Polymerization: Heat the sealed vessel to 60°C .

    • Observation: Evolution of CO2 bubbles indicates successful NCA formation and polymerization.

    • Duration: 24–48 hours.

  • Precipitation: Pour the reaction mixture into excess cold diethyl ether. The polymer precipitates; phenol and unreacted monomers remain in solution.

  • Deprotection (Optional): If using Z-Lysine, deprotect using HBr/Acetic acid or catalytic hydrogenation to yield Poly(D-Val-co-L-Lys).

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Copolymerization cluster_2 Phase 3: Isolation Step1 Mix D-Val + DPC (in MeCN) Step2 Acidify & Extract (Remove Phenol) Step1->Step2 Step3 Recrystallize (Yields NPC-D-Val) Step2->Step3 Step4 Mix NPC-D-Val + NPC-L-AA (in DMAc) Step3->Step4 Transfer to Inert Atmosphere Step5 Add Initiator (n-Hexylamine) Step4->Step5 Step6 Heat to 60°C (24-48h) Step5->Step6 Step7 Precipitate in Ether Step6->Step7 Step8 Vacuum Dry Step7->Step8

Figure 2: Operational workflow for the synthesis and copolymerization of N-phenoxycarbonyl amino acids.

Data Analysis & Characterization

Successful copolymerization is validated by the disappearance of the urethane carbonyl peak and the appearance of the peptide bond amide peaks.

Table 1: Expected Characterization Outcomes
TechniqueParameterExpected Result for Copolymer
1H NMR Chemical ShiftBroadening of peaks (polymer effect). Disappearance of aromatic phenol peaks (if purified well).
FT-IR WavenumberAppearance of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹). Absence of NCA doublet (1780/1850 cm⁻¹).
GPC Molecular WeightMonomodal distribution. PDI (Mw/Mn) typically 1.1 – 1.3 (Living polymerization characteristics).
CD Spec ChiralityD-Valine: Positive Cotton effect (210-220 nm). L-Amino Acid: Negative Cotton effect. Result is a net curve depending on ratio.
Troubleshooting Guide
  • Problem: Broad PDI (>1.5) or multimodal GPC trace.

    • Cause: Slow initiation relative to propagation, or moisture contamination.

    • Solution: Ensure DMAc is anhydrous (<50 ppm H2O). Increase temperature to 80°C to accelerate the in situ cyclization step.

  • Problem: Low Yield.

    • Cause: Incomplete removal of phenol during precipitation.

    • Solution: Reprecipitate twice from DMF into Ether. Phenol inhibits the reaction equilibrium slightly.

References

  • Endo, T., & Sudo, A. (2019). Phosgene-free synthesis of amino acid N-carboxyanhydrides and their polymerization. Polymer International.[2] Link

  • Zhang, D., et al. (2024).[3] Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. Link

  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

  • Liu, R., et al. (2022). A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry. Link

Sources

Method

Application Note: Engineering Protease Resistance via D-Valine Incorporation

Executive Summary The therapeutic potential of peptides is frequently compromised by rapid proteolytic degradation in vivo. Native L-peptides are susceptible to serum proteases (e.g., trypsin, chymotrypsin), resulting in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic potential of peptides is frequently compromised by rapid proteolytic degradation in vivo. Native L-peptides are susceptible to serum proteases (e.g., trypsin, chymotrypsin), resulting in plasma half-lives often measured in minutes. This Application Note details the strategic incorporation of D-Valine (D-Val) —a non-canonical amino acid combining inverted chirality with significant steric bulk—to engineer protease resistance. We provide a validated Solid Phase Peptide Synthesis (SPPS) protocol designed to minimize racemization during the coupling of this sterically hindered residue, followed by analytical workflows (Marfey’s method) to certify enantiomeric purity and functional assays to quantify stability.

Mechanism of Action: Stereochemical Exclusion

Proteases are chiral catalysts evolved to recognize and cleave peptide bonds between L-amino acids.[1] The resistance conferred by D-Valine operates on a "Double-Lock" mechanism:

  • Chiral Mismatch: The inverted stereocenter at the

    
    -carbon orients the side chain into a position that clashes with the enzyme's S1 binding pocket.
    
  • Steric Shielding: Valine’s isopropyl side chain (

    
    -branched) is inherently bulky. When inverted (D-form), this bulk effectively shields the scissile amide bond from nucleophilic attack by the catalytic triad of serine proteases.
    
Visualization: Proteolytic Exclusion Logic

ProteaseResistance Enzyme Serine Protease (L-Specific Pocket) Complex Enzyme-Substrate Complex Enzyme->Complex Recognizes L-form Resistance Steric Clash (No Binding) Enzyme->Resistance Rejects D-form L_Substrate L-Val Peptide (Natural Substrate) L_Substrate->Complex D_Substrate D-Val Peptide (Therapeutic Analog) D_Substrate->Resistance Isopropyl Steric Shielding Hydrolysis Hydrolysis (Degradation) Complex->Hydrolysis Catalytic Triad Attack

Figure 1: Mechanism of proteolytic resistance. The enzyme's active site accepts L-Val but rejects D-Val due to steric clash.

Strategic Synthesis Planning

Synthesizing peptides with D-Valine presents two specific chemical challenges:

  • Racemization Risk: Activation of D-amino acids can lead to acid-catalyzed enolization or oxazolone formation, converting the expensive D-isomer back into a racemic D/L mixture.

  • Coupling Difficulty: The steric hindrance of the isopropyl group makes D-Valine difficult to couple, often requiring extended reaction times which paradoxically increases the racemization risk.

The Solution: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure as the coupling system. Unlike HATU/DIPEA (which is basic and promotes racemization), DIC/Oxyma creates a neutral/acidic environment that preserves chirality while maintaining high coupling efficiency for hindered residues.

Protocol 1: Chirality-Preserving SPPS of D-Val Peptides

Objective: Synthesize a model peptide (e.g., Ac-D-Val-Gly-Lys-NH2) with >99% enantiomeric excess.

Materials
  • Resin: Rink Amide ProTide (Low loading: 0.2–0.3 mmol/g to reduce aggregation).

  • Amino Acids: Fmoc-D-Val-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH.

  • Activators: DIC, Oxyma Pure.

  • Solvents: DMF (peptide grade), DCM.

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 0.1 mmol resin into a reaction vessel.

    • Swell in DCM (30 min) followed by DMF (30 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Note: Avoid DBU; strong bases increase racemization risk for the subsequent coupling.

    • Wash: DMF (5x), DCM (3x), DMF (3x).[2]

  • Coupling of D-Valine (Critical Step):

    • Pre-activation: Dissolve Fmoc-D-Val-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF. Add DIC (5 eq) and incubate for 2 minutes before adding to resin.

    • Reaction: Add mixture to resin. Shake at room temperature for 60 minutes .

    • Re-Coupling (Double Coupling): Drain. Repeat the coupling step with fresh reagents to ensure completion due to steric hindrance.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 min to terminate unreacted chains.

  • Cleavage:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Incubate 3 hours. Precipitate in cold diethyl ether.

Workflow Visualization

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activation Activation (Critical) Fmoc-D-Val + DIC + Oxyma (No Base Added) Wash1->Activation Coupling Coupling Reaction (2 x 60 min) Activation->Coupling Check Kaiser Test (Blue = Incomplete) Coupling->Check Check->Deprotect Negative (Colorless) Check->Coupling Positive (Blue) Repeat Step Cleavage TFA Cleavage & Ether Precipitation Check->Cleavage Sequence Complete

Figure 2: SPPS workflow emphasizing the base-free activation step to prevent D-Val racemization.

Protocol 2: Validation of Chirality (Marfey’s Method)

Standard HPLC cannot distinguish D-Val from L-Val peptides. Marfey’s method derivatizes the hydrolysate with a chiral agent (FDAA) to create diastereomers separable by standard C18 HPLC.

  • Hydrolysis: Dissolve 0.5 mg peptide in 6M HCl (deuterated HCl is preferred to track hydrolysis-induced racemization). Heat at 110°C for 24h. Dry under N2.

  • Derivatization: Resuspend in 100 µL H2O. Add 200 µL 1% FDAA (Marfey’s Reagent) in acetone + 40 µL 1M NaHCO3. Incubate at 40°C for 1 hour.

  • Quench: Add 40 µL 1M HCl.

  • Analysis: Inject on C18 HPLC (Gradient: 10-60% ACN with 0.1% TFA).

    • Result: L-Val-FDAA elutes earlier; D-Val-FDAA elutes later. Compare retention times with amino acid standards.

Protocol 3: Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by D-Valine.

  • Preparation: Dissolve purified peptide to 1 mM in PBS (pH 7.4).

  • Enzyme Mix: Prepare Trypsin/Chymotrypsin solution (1 µg/mL) or use 25% Human Serum.

  • Incubation: Mix peptide and enzyme (100:1 ratio). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 50 µL 1% TFA/50% ACN to stop proteolysis.

  • Quantification: Analyze remaining intact peptide via HPLC (AUC integration).

Expected Data Profile
Peptide VariantSequencet½ (Trypsin)t½ (Human Serum)
Control (L) Ac-L-Val-Gly-L-Lys-NH2< 15 min~ 25 min
Analog (D) Ac-D-Val-Gly-L-Lys-NH2> 240 min > 4 hours

References

  • Mechanism of D-Amino Acid Resistance

    • Di, L. (2015).[2] Strategic approaches to optimizing peptide ADME properties. AAPS Journal. [Link]

  • Racemization in SPPS

    • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[3][4][5][6][7][8] Chemical Reviews. [Link]

  • Marfey's Method Protocol

    • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[9][3][1][2][5][7][8][10][11][12][13] [Link]

  • Peptide Stability Assays

    • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides.[1][2][13][14] Methods in Molecular Biology. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of D-Valine N-Carboxyanhydride (NCA) from N-Phenoxycarbonyl-D-valine

Introduction α-Amino acid N-carboxyanhydrides (NCAs) are indispensable building blocks in the synthesis of polypeptides and play a pivotal role in drug development and advanced biomaterials.[1][2] Their high reactivity e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-Amino acid N-carboxyanhydrides (NCAs) are indispensable building blocks in the synthesis of polypeptides and play a pivotal role in drug development and advanced biomaterials.[1][2] Their high reactivity enables the controlled formation of peptide bonds, making them ideal monomers for ring-opening polymerization (ROP) to produce polypeptides with well-defined structures and molecular weights.[2][3] D-valine, a non-proteinogenic amino acid, is a crucial component in various pharmaceuticals, including antiviral and antibiotic agents. The corresponding D-valine NCA is, therefore, a key intermediate for the synthesis of peptides and peptidomimetics containing this stereoisomer.

This application note provides a comprehensive guide to the synthesis of D-valine NCA from its N-phenoxycarbonyl-protected precursor. We will delve into the detailed reaction conditions, the underlying chemical principles, and a step-by-step protocol suitable for researchers in both academic and industrial settings.

The Chemical Rationale: From Protected Amino Acid to Reactive Monomer

The conversion of an N-protected amino acid to an NCA is a cyclization reaction that forms the characteristic five-membered ring. The choice of the N-protecting group is critical as it influences the cyclization strategy. The N-phenoxycarbonyl group is an effective protecting group that can be readily converted to the corresponding NCA. The synthesis of NCAs from N-alkoxycarbonyl amino acid chlorides, a route analogous to the one described herein, was first developed by Hermann Leuchs.[4]

The reaction proceeds via the activation of the carboxylic acid moiety of N-phenoxycarbonyl-D-valine, typically with a chlorinating agent such as thionyl chloride (SOCl₂). This activation is followed by an intramolecular nucleophilic attack of the nitrogen atom of the carbamate on the activated carbonyl carbon, leading to the formation of the NCA ring and the expulsion of phenol and other byproducts.

Reaction Parameters: A Quantitative Overview

The successful synthesis of D-valine NCA hinges on the careful control of several key reaction parameters. The following table summarizes the typical conditions for this conversion.

ParameterRecommended Value/ConditionRationale
Starting Material N-phenoxycarbonyl-D-valineThe phenoxycarbonyl group is a suitable precursor for NCA formation.
Cyclizing Agent Thionyl chloride (SOCl₂)A common and effective reagent for activating the carboxylic acid for cyclization.
Stoichiometry 1.2 - 1.5 equivalents of SOCl₂A slight excess of thionyl chloride ensures complete conversion of the starting material.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are inert to the reaction conditions and effectively dissolve the starting material.
Temperature 0 °C to room temperatureThe reaction is typically started at a lower temperature to control the initial exotherm and then allowed to proceed at room temperature.
Reaction Time 2 - 24 hoursReaction progress should be monitored (e.g., by TLC or NMR) to determine the optimal time.
Work-up Aqueous work-up followed by dryingTo remove excess reagents and byproducts.
Purification Recrystallization or Flash ChromatographyTo obtain high-purity D-valine NCA suitable for polymerization.

Experimental Protocol: Step-by-Step Synthesis of D-Valine NCA

This protocol details the conversion of N-phenoxycarbonyl-D-valine to D-valine NCA. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • N-phenoxycarbonyl-D-valine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Anhydrous tetrahydrofuran (THF) (for recrystallization)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (optional, for filtration)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-phenoxycarbonyl-D-valine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-valine NCA.

Purification of D-Valine NCA

The purity of the NCA monomer is paramount for successful polymerization. Two common methods for the purification of D-valine NCA are recrystallization and flash chromatography.

Protocol 1: Purification by Recrystallization

  • Dissolve the crude D-valine NCA in a minimal amount of a suitable hot solvent, such as anhydrous tetrahydrofuran (THF) or ethyl acetate.[5]

  • Slowly add a non-solvent, such as anhydrous hexane, until the solution becomes slightly turbid.[5]

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold non-solvent, and dry under high vacuum.

Protocol 2: Purification by Flash Chromatography

For NCAs that are difficult to crystallize, flash chromatography on silica gel can be an effective purification method.[6][7]

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude D-valine NCA in a minimal amount of the eluent.

  • Load the solution onto the column and elute with the chosen solvent system.

  • Collect the fractions containing the pure NCA (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified D-valine NCA.

Characterization

The identity and purity of the synthesized D-valine NCA should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the NCA.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic anhydride carbonyl stretches in the IR spectrum (typically around 1850 and 1780 cm⁻¹) are indicative of NCA formation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is an indicator of high purity.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis and purification of D-valine NCA.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start N-phenoxycarbonyl-D-valine in Anhydrous DCM reagent Add Thionyl Chloride (SOCl₂) at 0°C start->reagent reaction Stir at Room Temperature (2-24h) reagent->reaction quench Quench with NaHCO₃ (aq) reaction->quench wash Wash with H₂O and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Flash Chromatography concentrate->purify product Pure D-Valine NCA purify->product

Caption: Workflow for D-Valine NCA Synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of D-valine NCA from N-phenoxycarbonyl-D-valine. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain high-purity NCA monomers essential for the synthesis of advanced polypeptides for a variety of applications in drug development and materials science. The provided rationale for each step aims to empower scientists to not only follow the protocol but also to understand and troubleshoot the synthesis effectively.

References

  • Amino acid N-carboxyanhydride. In: Wikipedia. Accessed February 8, 2024. [Link]

  • Laconde, G., Amblard, M., & Martinez, J. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(17), 6811–6814. [Link]

  • University of York. Single-solvent recrystallisation. Accessed February 8, 2024. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

  • Various Authors. Synthesis of NCAs using phosgene and its derivatives. ResearchGate. Accessed February 8, 2024. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed, 21047056. [Link]

  • Tsuruta, T., Inoue, S., & Matsuura, K. (1967). Studies on the reaction mode of N-carboxy-α-amino acid anhydride with organometallic compounds. Die Makromolekulare Chemie, 103(1), 141-150. [Link]

  • How to purify NCA polymerization by recrystallization? ResearchGate. Accessed February 8, 2024. [Link]

  • Semple, J. E., Sullivan, B., & Sill, K. N. (2012). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development, 16(4), 629-637. [Link]

  • Robin, Y. (2015). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: try them to capture new value. Chimica Oggi-Chemistry Today, 33(4), 26-30. [Link]

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer, Berlin, Heidelberg. [Link]

  • Various Authors. Synthesis of Polypeptides by Ring-opening Polymerization: A Concise Review. ResearchGate. Accessed February 8, 2024. [Link]

  • Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2015). Fast and Living Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Triggered by an “Alliance” of Primary and Secondary Amines at Room Temperature. Biomacromolecules, 16(4), 1347-1354. [Link]

  • A simplified process for high purity of N-[1-(s)-ethoxycarbonyl-3-phenylpropyl]-(s)-alanine-N-carboxyanhydride. Asian Publication Corporation. Accessed February 8, 2024. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding racemization during N-phenoxycarbonyl-D-valine polymerization

Executive Summary: The Valine Paradox Welcome to the Technical Support Center. You are likely here because D-valine is proving difficult to polymerize without losing optical purity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Valine Paradox

Welcome to the Technical Support Center. You are likely here because D-valine is proving difficult to polymerize without losing optical purity.

The Core Challenge: Valine is a


-branched amino acid. Its bulky isopropyl side chain creates significant steric hindrance at the carbonyl attack site. In the polymerization of N-phenoxycarbonyl-D-valine (often via an N-carboxyanhydride, or NCA, intermediate), this steric bulk slows down the desired chain propagation (Nucleophilic Attack Mechanism - NAM).

Consequently, basic initiators or impurities are statistically more likely to abstract the acidic


-proton rather than attack the carbonyl. This triggers the Activated Monomer Mechanism (AMM) , the primary driver of racemization and chain termination.

This guide provides the mechanistic insight and protocols required to suppress AMM and ensure the synthesis of optically pure Poly(D-valine).

Mechanistic Analysis: The Racemization "Fork"

To solve the problem, we must visualize the competition between "Good" propagation and "Bad" side reactions.

Diagram 1: Competitive Pathways in Valine-NCA Polymerization

ValinePolymerization Start N-Phenoxycarbonyl-D-Valine (Precursor) NCA D-Valine-NCA (Active Monomer) Start->NCA Cyclization (Heat/Cat) NAM_Step Nucleophilic Attack (C-5 Carbon) NCA->NAM_Step Pathway A: Desired (Sterically Hindered in Val) AMM_Step Proton Abstraction (alpha-Carbon) NCA->AMM_Step Pathway B: Undesired (Favored by Strong Bases) Initiator Nucleophilic Initiator (R-NH2) Initiator->NAM_Step Initiator->AMM_Step Side Reaction Polymer Optically Pure Poly(D-valine) NAM_Step->Polymer Anion NCA Anion (Achiral/Racemic Intermediate) AMM_Step->Anion DeadChain Racemized Oligomers & Termination Anion->DeadChain

Caption: The "Racemization Fork." Steric hindrance in Valine pushes the reaction toward Pathway B (AMM), leading to proton abstraction and loss of chirality.

Troubleshooting Guide & FAQs

Issue 1: Loss of Optical Rotation ( )

User Question: "My final polymer shows significantly lower optical rotation than literature values for Poly(D-valine). Is my monomer impure?"

Technical Diagnosis: While monomer purity is a factor, the likely culprit is base-mediated racemization during polymerization.

  • Root Cause: You likely used a primary amine initiator (e.g., butylamine) in a solvent containing trace water or dimethylamine (from DMF decomposition). The basicity was sufficient to deprotonate the

    
    -carbon of the Valine-NCA.
    
  • Solution:

    • Switch Initiators: Move from simple amines to Transition Metal Initiators (e.g., Cobalt or Nickel metallacycles) or Hexamethyldisilazane (HMDS) . These promote coordination-insertion mechanisms that do not require the "naked" nucleophiles that trigger deprotonation [1, 2].

    • Solvent Scrubbing: DMF must be absolutely free of dimethylamine. Purify DMF via vacuum distillation over

      
       or use anhydrous THF if solubility permits.
      
Issue 2: Low Molecular Weight / Early Termination

User Question: "The reaction stalls, and I only get oligomers. I'm using N-phenoxycarbonyl-D-valine directly."

Technical Diagnosis: Direct polymerization of urethane derivatives (like N-phenoxycarbonyl) is slow and often requires high heat, which degrades the growing chain. If you are converting to NCA in situ, the byproduct (phenol) can act as a chain transfer agent or weak acid, disrupting propagation.

  • Root Cause: The "Activated Monomer" pathway (AMM) often leads to the formation of cyclic termination products (hydantoins) or reaction with the phenol byproduct.

  • Solution:

    • Isolate the NCA: Do not polymerize the N-phenoxycarbonyl derivative in one pot. Cyclize it to D-Val-NCA first, crystallize to remove phenol, and then polymerize.

    • Lower Temperature: Conduct the polymerization at 0°C. Lower temperatures favor the kinetic propagation (NAM) over the higher-activation-energy side reactions (AMM/Racemization) [3].

Issue 3: "Gelation" or Precipitation during Synthesis

User Question: "The solution becomes cloudy and viscous immediately upon adding the initiator."

Technical Diagnosis: Poly(valine) is notorious for


-sheet formation, which causes insolubility in common organic solvents.
  • Root Cause: Physical aggregation of the polymer chains prevents further monomer access to the active chain end.

  • Solution:

    • Disrupt H-Bonding: Use LiCl (1-2 wt%) in DMF/DMAc as the solvent system. The lithium ions disrupt the intermolecular hydrogen bonding of the

      
      -sheets, keeping the chain extended and soluble.
      

Validated Experimental Protocols

Protocol A: Synthesis of D-Valine-NCA (Low-Racemization Route)

Objective: Convert N-phenoxycarbonyl-D-valine to NCA without base-catalyzed racemization.

Materials:

  • N-phenoxycarbonyl-D-valine (dried in vacuo)

  • Thionyl chloride (

    
    ) or Phosphorous tribromide (
    
    
    
    ) - Note: Acidic cyclization is safer for chirality than basic cyclization.
  • Anhydrous THF.

Workflow:

  • Dissolution: Dissolve N-phenoxycarbonyl-D-valine in anhydrous THF under Nitrogen.

  • Cyclization: Add

    
     (1.1 equiv) dropwise at 0°C .
    
    • Why? Acidic conditions prevent the abstraction of the

      
      -proton, preserving the D-configuration.
      
  • Reflux: Warm to 40-50°C for 2 hours until gas evolution stops.

  • Purification (Critical): Precipitate into dry hexane. Recrystallize three times from THF/Hexane.

    • Standard: Monomer must be white crystals. Any yellowing indicates phenol/amine impurities that will cause racemization later.

Protocol B: HMDS-Mediated Polymerization of D-Val-NCA

Objective: Polymerization using an initiator that suppresses the "Activated Monomer Mechanism" (AMM).

Data Table: Comparison of Initiator Systems

Initiator SystemMechanismRacemization RiskControl over MWRecommended Temp
Primary Amines (e.g., Butylamine)NAM + AMMHigh (esp. for Valine)Low0°C
Tertiary Amines (e.g., TEA)AMM OnlySevere None (Oligomers)N/A
HMDS (Hexamethyldisilazane)Trimethylsilyl-CarbamateLow High20°C
Co(PPh3)4 (Deming Initiator)Coordination-InsertionNegligible Very High20°C

Step-by-Step:

  • Preparation: In a glovebox (

    
     ppm), dissolve purified D-Val-NCA in anhydrous DMF containing 1% LiCl.
    
  • Initiation: Add HMDS (Monomer:Initiator ratio = 50:1).

    • Mechanism:[1][2][3][4][5] HMDS forms a TMS-carbamate end-group. This species is strictly nucleophilic and not basic enough to deprotonate the NCA monomer, effectively shutting down the racemization pathway [2].

  • Propagation: Stir at room temperature for 24-48 hours.

  • Termination: Quench with 1N HCl in Methanol.

  • Validation: Analyze via Polarimetry. Pure Poly(D-valine) should exhibit specific rotation

    
     comparable to literature standards (approx +15 to +30 depending on solvent/MW, opposite to L-valine).
    
Diagram 2: HMDS-Mediated Initiation Workflow

HMDS_Mechanism Step1 HMDS + D-Val-NCA Step2 TMS-Carbamate Intermediate Step1->Step2 Ring Opening Step3 Propagation (via N-TMS attack) Step2->Step3 Monomer Addition Step3->Step3 Repeating Cycle Step4 Poly(D-valine) (No Racemization) Step3->Step4 Acid Quench

Caption: HMDS initiation creates a TMS-carbamate propagating species that avoids the formation of the highly basic amine anion, preserving chirality.

References

  • Deming, T. J. (2000). "Living polymerization of alpha-amino acid-N-carboxyanhydrides." Journal of Polymer Science Part A: Polymer Chemistry.

  • Lu, H., & Cheng, J. (2007). "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society.

  • Vayaboury, W., et al. (2004). "Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature." Macromolecules.

  • Zhang, D., et al. (2024).[6] "Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization." Polymer Chemistry.

Sources

Optimization

Technical Support Center: Optimizing N-Phenoxycarbonyl-D-Valine Reactions

Subject: Solvent Selection & Process Optimization for Carbamate Coupling Ticket ID: #VAL-D-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Operationa...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Selection & Process Optimization for Carbamate Coupling Ticket ID: #VAL-D-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Operational Scope

This guide addresses the specific challenges in utilizing N-phenoxycarbonyl-D-valine as an activated carbamate intermediate. While literature often cites the L-enantiomer (for Valganciclovir synthesis), the physicochemical principles described here apply identically to the D-enantiomer.

The Core Challenge: The reaction involves the nucleophilic attack of a hydroxyl group (e.g., on ganciclovir or similar nucleophiles) onto the carbonyl carbon of the phenoxycarbonyl moiety. The leaving group is phenol. Critical Success Factors:

  • Solubility Match: The polar nucleophile and the lipophilic protected amino acid must coexist in a single phase.

  • Phenol Management: The efficient removal of the phenol byproduct is the primary bottleneck in downstream processing.

  • Hydrolysis Prevention: The carbamate linkage is susceptible to moisture-induced hydrolysis, reverting to D-valine and phenol.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (kinetics) and the ease of workup (thermodynamics).

Comparative Solvent Performance Table
Solvent SystemSolubility Rating (Nucleophile)Reaction RateWorkup ComplexityGreen Chemistry ScoreRecommendation
DMF (Anhydrous) High Fast (High dielectric constant stabilizes transition state)High (High boiling point; difficult to remove)Low (Repr. Toxin)Standard Protocol
THF/DCM (1:1) MediumMediumLow (Easy evaporation)MediumUse for lipophilic nucleophiles
DMSO Very HighFastVery High ( difficult extraction)High (Low toxicity)Avoid unless necessary
2-MeTHF LowSlowLowHigh Green Alternative
Decision Logic for Solvent Selection (Visualized)

SolventDecisionTree Start Start: Select Nucleophile Type PolarityCheck Is Nucleophile Highly Polar? (e.g., Ganciclovir) Start->PolarityCheck GreenCheck Is Green Chemistry Mandatory? PolarityCheck->GreenCheck No (Lipophilic) StandardPath Use DMF or NMP (Add Molecular Sieves) PolarityCheck->StandardPath Yes (Polar) AltPath Use THF/DCM Mixture (1:1 Ratio) GreenCheck->AltPath No GreenPath Use 2-MeTHF or Ethyl Acetate (Reflux) GreenCheck->GreenPath Yes Workup Downstream: Phenol Removal Strategy StandardPath->Workup AltPath->Workup GreenPath->Workup

Figure 1: Decision tree for selecting the optimal solvent based on nucleophile polarity and regulatory requirements.

Technical Troubleshooting Guide (FAQ)

Issue 1: Low Yield & Pre-mature Hydrolysis

User Question: "My HPLC shows a significant amount of free D-valine and phenol before the reaction is complete. Why is the coupling failing?"

Root Cause: Moisture contamination. The phenoxycarbonyl group is an activated ester equivalent. In the presence of water and base (TEA/DIPEA), it hydrolyzes rapidly. Corrective Action:

  • Solvent Drying: Ensure DMF/THF has a water content <0.05% (Karl Fischer titration).

  • Reagent Protocol: Do not mix the base and N-phenoxycarbonyl-D-valine until the nucleophile is present.

  • Sieve Addition: Add activated 3Å molecular sieves to the reaction vessel.

Issue 2: Difficulty Removing Phenol Byproduct

User Question: "I cannot separate the phenol byproduct from my coupled product during the workup. It co-elutes on the column."

Root Cause: Phenol has similar polarity to many protected amino acid derivatives in organic solvents. Corrective Action: Utilize the acidity of phenol (pKa ~10).

  • Protocol:

    • Dilute reaction mixture with Ethyl Acetate or DCM.

    • Wash with 0.5 M cold NaOH or 5% Na₂CO₃ .

    • Mechanism: This deprotonates the phenol into water-soluble sodium phenoxide (

      
      ), partitioning it into the aqueous layer while the neutral carbamate product remains in the organic layer.
      
    • Warning: Do not use strong base or heat, as this will hydrolyze your newly formed carbamate bond.

Issue 3: Reaction Stalls at 80% Conversion

User Question: "The reaction starts fast but stalls. Adding more base doesn't help."

Root Cause: Equilibrium limitations or catalyst deactivation. Corrective Action:

  • Catalysis: Switch from standard bases (TEA) to a nucleophilic catalyst. Add DMAP (4-dimethylaminopyridine) at 5-10 mol%.

    • Why? DMAP attacks the carbonyl first, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack than the phenoxy ester.

  • Concentration: Ensure reaction concentration is high (0.5 M - 1.0 M). Dilute reactions favor intramolecular side reactions or hydrolysis.

Optimized Experimental Protocol

Objective: Synthesis of D-Valine-Nucleophile Conjugate via N-phenoxycarbonyl-D-valine.

Reagents:

  • Nucleophile (1.0 equiv)

  • N-phenoxycarbonyl-D-valine (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous DMF

Workflow:

  • Dissolution: Charge the Nucleophile and DMAP into the reactor. Add Anhydrous DMF (5 mL/g). Stir until dissolved.

  • Activation: Add TEA. Cool the mixture to 0°C.

  • Addition: Add N-phenoxycarbonyl-D-valine portion-wise over 30 minutes.

    • Note: Exothermic reaction. Controlling temperature prevents racemization.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours.

  • Quench & Workup:

    • Dilute with Ethyl Acetate (10 volumes).

    • Wash 2x with 5% Na₂CO₃ (Removes Phenol).

    • Wash 1x with 0.1 M HCl (Removes unreacted amine/DMAP).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.

Reaction Mechanism & Pathway[1]

ReactionMechanism Reactants Reactants: N-Phenoxycarbonyl-D-Val + Nucleophile (R-OH) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Base Catalyzed) Transition Transition State (Stabilized by DMF) Intermediate->Transition Phenol Departure Products Product: D-Val-Carbamate + Phenol Transition->Products Irreversible Step

Figure 2: Mechanistic pathway of the carbamate formation showing the critical phenol elimination step.

References

  • Process Chemistry of Valganciclovir

    • Title: Process for the preparation of valganciclovir hydrochloride.[2][3]

    • Source: US P
    • Relevance: details the specific solvent mixtures (DMF/DCM) and workup procedures for removing phenol impurities in valine-ganciclovir coupling.
    • URL:

  • Solubility of Amino Acid Derivatives

    • Title: The Solubility of Amino Acids in Various Solvent Systems.[4][5]

    • Source: University of Rhode Island Dissertations.[4]

    • Relevance: Provides fundamental data on how amino acid side chains (like Valine)
    • URL:

  • Hydrolysis Kinetics

    • Title: Reactivity of valganciclovir in aqueous solution.[6]

    • Source:Journal of Pharmaceutical Sciences (via PubMed).
    • Relevance: Establishes the pH-stability profile of the ester/carbamate linkage, critical for defining workup conditions (pH < 8 to avoid hydrolysis).
    • URL:

  • Green Chemistry Alternatives

    • Title: Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction.
    • Source:Polymer Chemistry (RSC).
    • Relevance: Discusses the synthesis and stability of N-phenoxycarbonyl monomers and purification strategies avoiding chrom
    • URL:

Sources

Troubleshooting

Technical Support Center: Phenol Removal in N-Phenoxycarbonyl Peptide Synthesis

[1] Current Status: Operational Topic: Purification & Work-up Strategies for N-phenoxycarbonyl (Phoc) Moieties Audience: Senior Chemists, Process Development Scientists[1] Introduction: The Phenol Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Purification & Work-up Strategies for N-phenoxycarbonyl (Phoc) Moieties Audience: Senior Chemists, Process Development Scientists[1]

Introduction: The Phenol Challenge

Welcome to the technical guide for isolating N-phenoxycarbonyl peptides. The synthesis of these species—often using phenyl chloroformate to generate activated carbamates—inevitably generates phenol as a stoichiometric byproduct or unreacted contaminant.[1]

Why this is critical:

  • Reaction Interference: Residual phenol acts as a nucleophile in subsequent steps, potentially causing side reactions during urea formation or cyclization.

  • Toxicity: Phenol is cytotoxic, interfering with downstream biological assays.

  • Purification Difficulty: Phenol possesses a pKa (~10) and solubility profile (amphipathic) that often leads to co-elution with hydrophobic peptides during standard RP-HPLC.[1]

Module 1: The "Solubility Switch" (Precipitation)

Best for: Crude cleanup of protected peptides and solid-phase cleavage products.[1][2]

The most reliable method to remove phenol without risking hydrolysis of the sensitive N-phenoxycarbonyl linkage is precipitation .[1] Phenol is highly soluble in ether and tert-butyl methyl ether (MTBE), whereas most peptides are not.[1]

Protocol: Cold Ether Trituration
  • Dissolution: Dissolve your crude peptide mixture in the minimum amount of a polar non-nucleophilic solvent (e.g., DMF, NMP, or DCM).

    • Note: Avoid MeOH or EtOH if your peptide is activated, as they may react.

  • Precipitation: Dropwise add the peptide solution into a centrifuge tube containing 10 volumes of ice-cold Diethyl Ether (Et₂O) or MTBE.

  • Equilibration: Incubate on ice for 15–20 minutes to allow flocculation.

  • Separation: Centrifuge at 3,000–5,000 rpm for 5 minutes at 4°C.

  • Decantation: Carefully pour off the supernatant (which contains the phenol).[1]

  • Wash (Critical): Resuspend the pellet in fresh cold ether, vortex, and re-centrifuge. Repeat 2–3 times.

Why this works: Phenol remains dissolved in the ether phase even at low temperatures, while the peptide aggregates and crashes out.

Troubleshooting: "My peptide turned into an oil."

If the peptide oils out instead of forming a solid:

  • Cause: Residual high-boiling solvents (DMF) or high lipophilicity of the peptide.[1]

  • Fix: Use a solvent mixture for precipitation.[1][2][3] Try Hexane:Ether (1:1) or Heptane:MTBE . The addition of an alkane reduces the solubility of the peptide further, forcing a solid precipitate.

Module 2: Liquid-Liquid Extraction (LLE)

Best for: Solution-phase synthesis intermediates.[1]

WARNING: The N-phenoxycarbonyl group is a carbamate.[1] It is susceptible to hydrolysis at high pH (pH > 10).[1] Do not use strong bases (NaOH/KOH) to extract phenol , as you will degrade your product.[1]

The "Wash" Strategy

Depending on your peptide's protecting group strategy, choose the correct path:

Scenario A: Peptide is Organic Soluble (Fully Protected)
  • Solvent System: Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • The Wash: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) or 0.5 M Sodium Carbonate (Na₂CO₃) .[1]

    • Mechanism:[1][4][5][6][7] Phenol (pKa ~10) is only partially ionized by bicarbonate (pKa ~10.[1]3) but sufficiently ionized by carbonate to partition into the aqueous phase.[1]

    • Safety Check: Perform washes quickly and keep the solution cold (0°C) to prevent carbamate hydrolysis.[1]

  • Follow-up: Wash with Brine, dry over Na₂SO₄, and evaporate.

Scenario B: Peptide is Water Soluble (Unprotected/Zwitterionic) [1]
  • The Wash: Dissolve the crude peptide in water (or dilute buffer).[1]

  • Extraction: Extract the aqueous phase 3x with Diethyl Ether or DCM .[1]

    • Mechanism:[1][4][5][6][7] Phenol partitions preferentially into the organic layer, leaving the polar peptide in the water.

Module 3: Chromatographic Purification

Best for: Final high-purity isolation.[1][7]

Phenol has a strong UV chromophore (λmax ~270 nm, but absorbs at 214 nm).[1] It often elutes early on C18 columns but can tail significantly.[1]

HPLC Optimization Guide
ParameterRecommendationRationale
Column C18 or Phenyl-HexylPhenyl-hexyl columns offer unique selectivity for aromatic compounds, helping separate phenol from aromatic peptides (Trp/Tyr/Phe).[1]
Mobile Phase Water/Acetonitrile + 0.1% TFAStandard system.[1] Avoid high pH buffers (Ammonium Bicarbonate) which may degrade the Phoc group.[1]
Gradient Shallow start (5% B to 20% B)Phenol usually elutes at ~20-30% ACN.[1] A shallow gradient here ensures separation from early-eluting hydrophilic peptides.[1]
Detection 214 nm & 280 nmMonitor 280 nm specifically to track the phenol peak (and the Phoc group).[1]

Visual Workflows

Diagram 1: The Phenol Removal Decision Tree

PhenolRemoval Start Start: Crude N-phenoxycarbonyl Peptide State What is the physical state? Start->State Solid Solid / Resin Cleavage State->Solid Precipitate/Resin Liquid Solution Phase Mixture State->Liquid Oil/Solution Precip Ether/MTBE Precipitation (See Module 1) Solid->Precip Solubility Is Peptide Water Soluble? Liquid->Solubility HPLC Final Polish: RP-HPLC (Monitor 280nm) Precip->HPLC WaterSol Yes (Unprotected) Solubility->WaterSol OrgSol No (Protected) Solubility->OrgSol WashAq Dissolve in H2O Wash with DCM/Ether WaterSol->WashAq WashOrg Dissolve in EtOAc Wash with 5% Na2CO3 (Cold) OrgSol->WashOrg WashAq->HPLC WashOrg->HPLC

Caption: Decision matrix for selecting the optimal phenol removal strategy based on peptide solubility and protecting group status.

Frequently Asked Questions (FAQ)

Q: Can I use lyophilization to remove phenol? A: Generally, no. Phenol has a high boiling point (181.7°C) and sublimes poorly compared to water or dioxane.[1] While extensive lyophilization might reduce the load, it rarely removes it quantitatively and contaminates the lyophilizer. Ether precipitation is far superior.[1]

Q: I see a "ghost peak" at 214 nm that isn't my peptide. Is this phenol? A: Likely.[1] Phenol absorbs strongly at 214 nm.[1] Run a standard injection of pure phenol to determine its retention time on your specific gradient.[1] If it co-elutes with your peptide, switch to a Phenyl-Hexyl column or use a methanol-based gradient (methanol often changes the selectivity of aromatics compared to acetonitrile).[1]

Q: My N-phenoxycarbonyl peptide is hydrolyzing during workup. Why? A: You are likely exposing it to basic conditions or heat.[1]

  • Check 1: Are you using NaOH for extraction? Stop. Use cold Na₂CO₃ or switch to the ether wash method.[1]

  • Check 2: Is your water source acidic? Spontaneous hydrolysis is slow at neutral pH but accelerates at high pH.[1] Keep all solutions on ice.

Q: Can I use scavengers? A: Yes. Polystyrene-based scavengers (e.g., weak anion exchangers) can bind phenol.[1] However, since phenol is a weak acid, this requires basic conditions which might endanger the Phoc group. A safer alternative is using activated charcoal filtration for crude solutions, though this risks losing hydrophobic peptides.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1]

  • Biotage. (2023).[1][7][8] "Post Synthesis Workup: What steps are necessary?" The Peptide Blog.

  • Sigma-Aldrich. (2024).[1] "Fmoc Solid Phase Peptide Synthesis - Cleavage and Purification Protocols."

  • Albericio, F., & Garcia De La Torre, B. (2022).[9] "Green Chemistry Principles in Peptide Synthesis." Peptide Sciences.

Sources

Optimization

Technical Support Center: Precision Control of Polydispersity in N-Phenoxycarbonyl-D-Valine Polymerization

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Polydispersity Index (PDI/Đ) in Polypeptide Synthesis Target Molecule: Poly(D-valine) via N-phenoxycarbonyl precursors Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Polydispersity Index (PDI/Đ) in Polypeptide Synthesis Target Molecule: Poly(D-valine) via N-phenoxycarbonyl precursors

Executive Summary: The "Latent Monomer" Advantage

You are likely using N-phenoxycarbonyl-D-valine (NPC-D-Val) because it offers a distinct stability advantage over traditional N-carboxyanhydrides (NCAs). NCAs are notoriously sensitive to moisture, often degrading before polymerization begins, leading to uncontrolled initiation and high polydispersity (Đ > 1.5).

However, achieving narrow polydispersity (Đ < 1.[1][2]1) with NPC-D-Val requires a fundamental shift in mechanism. If you treat NPC-D-Val like a standard polycondensation monomer (heating with a free amine), you will trigger a step-growth mechanism that statistically limits your PDI to ~2.0.

The Solution: To achieve low PDI, you must force the system into a Chain-Growth mechanism using Primary Amine Hydrochloride initiators. This guide focuses on this "Proton-Sponge" strategy to suppress side reactions.

Module 1: The Initiator Architecture

Why is my PDI consistently above 1.4?

Diagnosis: You are likely using a free primary amine (e.g., n-butylamine) as an initiator. The Science: Free amines are highly basic. In NPC polymerization, high basicity triggers two competing pathways:

  • Nucleophilic Attack (Good): Attacks the carbonyl to grow the chain.

  • Proton Abstraction (Bad): Removes the proton from the amide nitrogen of the growing chain (Activated Monomer Mechanism). This creates "dormant" species and secondary initiation sites, broadening the molecular weight distribution.

The Fix: Switch to Primary Amine Hydrochlorides (e.g.,


).
The hydrochloride salt acts as a buffer. It protonates the growing chain end just enough to prevent the "Activated Monomer" side reaction but allows the nucleophilic attack to proceed via the Normal Amine Mechanism (NAM). This effectively "tames" the reactivity, ensuring that initiation is faster than propagation (

), a prerequisite for Poisson distribution (low PDI).
Visualization: The Mechanism Switch

InitiatorLogic Start NPC-D-Valine Monomer FreeAmine Free Amine Initiator (High Basicity) Start->FreeAmine AmineSalt Amine HCl Initiator (Buffered Basicity) Start->AmineSalt SideRxn Activated Monomer Mechanism (AMM) FreeAmine->SideRxn Proton Abstraction LivingPoly Normal Amine Mechanism (NAM) FreeAmine->LivingPoly Competing Path AmineSalt->SideRxn Suppressed AmineSalt->LivingPoly Controlled Nucleophilic Attack HighPDI High PDI (>1.4) Broad Distribution SideRxn->HighPDI LowPDI Low PDI (<1.1) Living Polymerization LivingPoly->LowPDI

Caption: Comparison of Free Amine vs. Amine Salt initiation pathways. The salt suppresses AMM, enabling living polymerization.

Module 2: Thermodynamics & Byproducts

I see bimodal distributions in GPC traces. Why?

Diagnosis: Inefficient removal of Phenol or uncontrolled CO2 release. The Science: Unlike standard NCA polymerization which only releases CO2, NPC polymerization releases Phenol and CO2 .

  • Phenol Accumulation: Phenol is a weak acid. If it accumulates locally, it can hydrogen-bond with the amine chain end, slowing down propagation (

    
    ) unpredictably.
    
  • CO2 Trapping: If the reaction vessel is sealed too tightly, dissolved CO2 can reversibly react with the amine end-group to form a carbamate, temporarily "sleeping" the chain. If some chains sleep while others grow, you get bimodality.

The Fix:

  • Open Vessel / Inert Flow: Perform the reaction under a continuous, gentle stream of dry Nitrogen or Argon. This sweeps away CO2 and prevents carbamate formation.

  • Solvent Choice: Use DMF or DMAc. These polar solvents disrupt the Phenol-Amine hydrogen bonding, keeping the chain end "free" to react.

Module 3: Experimental Protocol (Low PDI)

Objective: Synthesis of Poly(D-valine) with target


 Da and 

.
Reagents
  • Monomer: N-phenoxycarbonyl-D-valine (Recrystallized x2 from EtOAc/Hexane).

  • Initiator: n-Hexylamine Hydrochloride (dried in vacuo).

  • Solvent: Anhydrous DMF (treated with isocyanate scavengers).

Step-by-Step Methodology
  • Stoichiometry Calculation: Calculate the Monomer-to-Initiator ratio (

    
    ).
    
    
    
    
    Note: Unlike free amine polymerization, the conversion is usually quantitative, so theoretical Mn matches experimental Mn closely.
  • Dissolution (The "Latent" Phase): In a flame-dried Schlenk tube, dissolve NPC-D-Val and n-Hexylamine·HCl in DMF.[3] Concentration: 0.1 M to 0.5 M. Observation: At Room Temperature (RT), reaction is very slow. This is the "latent" stability advantage.

  • Activation (The "Living" Phase): Heat the mixture to 60°C - 70°C . Why? This temperature provides the activation energy to displace the phenoxy group without causing thermal degradation of the growing chain.

  • The "Open Air" Advantage: Unlike NCAs, this specific NPC/Amine-HCl system is remarkably tolerant to trace moisture. You can often run this under a simple drying tube rather than a glovebox, provided the humidity is not extreme.

  • Termination & Isolation: Pour the reaction mixture into cold Diethyl Ether. The polymer will precipitate. Centrifuge and wash 3x with Ether to remove residual Phenol.

Data Analysis: Troubleshooting Table

SymptomProbable CauseCorrective Action
PDI > 1.5 Used Free Amine InitiatorSwitch to Amine Hydrochloride (e.g., Hexylamine·HCl).
PDI > 1.5 Temperature too high (>80°C)Reduce temp to 60°C. High heat promotes chain transfer.
Low Yield Reaction time too shortNPC kinetics are slower than NCA. Extend reaction to 24-48h.
Bimodal GPC CO2 Re-adsorptionEnsure continuous N2 flow to sweep CO2.
Broad Shoulder Water contaminationWhile tolerant, >500ppm water will still initiate chains. Dry solvent.

FAQ: Senior Scientist Insights

Q: Can I use triethylamine (TEA) to speed up the reaction? A: Do not do this. Adding a tertiary base like TEA will deprotonate your Amine Hydrochloride, converting it back to a Free Amine. You will immediately lose control over PDI, reverting to the "Activated Monomer" mechanism discussed in Module 1.

Q: Why not just convert NPC-D-Val to Val-NCA and polymerize that? A: You can, but Val-NCA is structurally unstable. It tends to polymerize during storage or purification. The NPC route allows you to store a stable precursor and achieve the same low PDI (via the Amine HCl route) without the headache of handling reactive NCAs.

Q: Does the phenol byproduct affect the toxicity of the final polymer? A: Yes, phenol is toxic. You must perform rigorous precipitation (Ether or Methanol) and dialysis. Verify phenol removal using UV-Vis spectroscopy (Phenol absorbs at ~270 nm).

Troubleshooting Logic Tree

Troubleshooting Start Start: Analyzing Polymer CheckPDI Check PDI (GPC) Start->CheckPDI HighPDI PDI > 1.2 CheckPDI->HighPDI Issue Found GoodPDI PDI < 1.1 CheckPDI->GoodPDI Target Met CheckInit Check Initiator Type HighPDI->CheckInit IsFreeAmine Free Amine Used? CheckInit->IsFreeAmine CheckTemp Check Temperature IsTempHigh Temp > 80°C? CheckTemp->IsTempHigh IsFreeAmine->CheckTemp No Action1 Switch to Amine-HCl IsFreeAmine->Action1 Yes Action2 Reduce Temp to 60°C IsTempHigh->Action2 Yes Action3 Check Solvent Dryness IsTempHigh->Action3 No

Caption: Diagnostic workflow for identifying the root cause of broad molecular weight distributions.

References

  • Tao, Y., et al. (2018). "Robust and Controlled Polymerization of N-Phenoxycarbonyl-Amino Acids: A Latent Monomer Strategy." Journal of the American Chemical Society.[3]

    • Context: Establishes the primary amine hydrochloride method for low PDI.
  • Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications." Progress in Polymer Science.

    • Context: Authoritative review on NCA polymeriz
  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. 
    
    • Context: Historical context on the instability of NCAs and the need for stable precursors like NPCs.
  • Endo, T., et al. (2016). "Synthesis of

    
    -Amino Acid N-Carboxyanhydride (NCA) by Phosgene-free Method."[4] Journal of Polymer Science Part A. 
    
    • Context: Describes the synthesis of the NPC precursor itself.

Sources

Troubleshooting

Technical Support Center: Moisture Control in D-Amino Acid NCA Precursors

Status: Operational Ticket Focus: Handling, Storage, and Polymerization of D-Amino Acid N-Carboxyanhydrides (NCAs) Assigned Specialist: Senior Application Scientist Introduction: The "Leuchs' Anhydride" Vulnerability Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Handling, Storage, and Polymerization of D-Amino Acid N-Carboxyanhydrides (NCAs) Assigned Specialist: Senior Application Scientist

Introduction: The "Leuchs' Anhydride" Vulnerability

Welcome to the technical support hub. You are likely here because your D-amino acid NCA polymerization resulted in low molecular weight, broad dispersity (PDI), or complete gelation upon storage.

The Core Problem: N-carboxyanhydrides (NCAs) are kinetically primed for ring-opening.[1] While this makes them excellent monomers, it renders them hypersensitive to nucleophiles. Water is the most ubiquitous nucleophile in your lab.

For D-amino acid NCAs , the stakes are higher. Moisture does not just kill the chain; it generates free amines that act as bases. In the delicate stereochemistry of D-isomers, uncontrolled basicity can lead to proton abstraction at the


-carbon, causing racemization  and loss of chiral purity in your final therapeutic peptide.

Module 1: The Mechanism of Failure

Before troubleshooting, you must understand how water destroys your experiment. It is not a simple deactivation; it is a cascade.

The Hydrolysis Cascade

Water attacks the NCA ring (usually at the C-5 carbonyl), forming a carbamic acid intermediate. This is unstable and decarboxylates to release CO₂ and a free amine (the amino acid).

Why this is catastrophic:

  • Termination: It kills the active NCA monomer.

  • Auto-Initiation: The newly formed free amine is a nucleophile. It attacks other NCA molecules, initiating new polymer chains.

  • Broad PDI: Instead of one initiator starting all chains simultaneously, you have water creating new initiators randomly throughout the reaction.

Visualizing the Pathway

NCA_Hydrolysis Water Moisture (H2O) NCA D-Amino Acid NCA Water->NCA Nucleophilic Attack Carbamic Carbamic Acid Intermediate NCA->Carbamic Decarb Decarboxylation (-CO2) Carbamic->Decarb FreeAmine Free Amine (D-Amino Acid) Decarb->FreeAmine FreeAmine->NCA Initiates New Chain Polymer Uncontrolled Oligomerization FreeAmine->Polymer Broad PDI Racemization Racemization Risk (Loss of Chirality) FreeAmine->Racemization Base Catalysis

Figure 1: The cascade effect of moisture ingress. Note that the generated amine acts as a secondary initiator and a potential base for racemization.

Module 2: Solvent Purity (The <10 ppm Rule)

Q: I used "Anhydrous" solvent from a fresh bottle. Why did my polymerization fail?

A: Commercial "anhydrous" solvents often contain 30–50 ppm water. For NCA polymerization, you need <10 ppm (ideally <5 ppm).

Protocol: Rigorous Solvent Preparation

Do not rely on molecular sieves dropped into a bottle on the bench.

MethodSuitabilityNotes
Solvent Purification System (SPS) High Columns with activated alumina/copper catalyst are the gold standard.
Vacuum Distillation High Distill over CaH₂ (for DMF/DCM) or Na/Benzophenone (for THF). Danger: Requires high safety protocols.
Molecular Sieves (Bench) Low Only effective if sieves are flame-dried under vacuum immediately before use.

Validation Step: Before adding solvent to your NCA, perform a colorimetric test if you lack a Karl Fischer titrator.

  • Test: Add a drop of diphenylcarbamoyl chloride (DPCC) or a specific organometallic indicator. If it changes color instantly, your solvent is wet.

Module 3: Handling & Storage Protocols

Q: My white NCA crystals turned sticky and yellow in the freezer. What happened?

A: The container was likely opened while cold, causing condensation, or the seal was insufficient. The yellow color indicates amine oxidation and oligomerization.

The "Cold Chain" Workflow

D-amino acid NCAs are expensive. Treat them like unstable biologicals.

  • Storage:

    • Store at -20°C to -30°C .

    • Use a glovebox to seal the vial under Argon/Nitrogen.

    • Critical: Tape the cap with Parafilm or electrical tape to prevent atmosphere exchange.

  • Transfer (The Danger Zone):

    • Never open a cold vial in ambient air. Water condenses immediately on the crystals.

    • Protocol: Remove vial from freezer

      
       Place in desiccator/vacuum jar 
      
      
      
      Allow to reach room temperature (30–60 mins)
      
      
      Move to Glovebox
      
      
      Open.
Reaction Setup: Glovebox vs. Schlenk Line

Handling_Workflow cluster_0 Preparation cluster_1 Environment Selection Freezer Freezer (-30°C) WarmUp Warm to RT (In Desiccator) Freezer->WarmUp Do NOT Open Glovebox Glovebox (<0.5 ppm H2O) WarmUp->Glovebox Preferred Schlenk Schlenk Line (High Vacuum/Ar) WarmUp->Schlenk If Glovebox Unavailable Reaction Polymerization Glovebox->Reaction Weigh & Mix Schlenk->Reaction Cannula Transfer

Figure 2: Decision tree for safe handling of NCA precursors to minimize moisture exposure.

Module 4: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseDiagnostic / Fix
Solution turns cloudy immediately Gross water contamination (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

100 ppm).
Abort. Solvent is wet.[2][3][4][5] Check Karl Fischer. Repurify solvent.[6][7]
Broad PDI (>1.3) in GPC Trace moisture initiating competitive chains.Check NCA Purity. Impurities (amines) or water are acting as co-initiators. Recrystallize NCA.
Reaction is extremely slow HCl contamination.HCl protonates the amine initiator, killing the propagation. Fix: Wash NCA solution with cold NaHCO3 (risky) or use "Flash Chromatography" method [1].
Precipitation during reaction ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-sheet formation (common in polypeptides).
Not necessarily moisture.[1][2][4][5][6][8][9][10] Switch to helix-promoting solvents (e.g., HFIP/DCM mixtures) or add LiCl to break H-bonds.
FAQ: Purity & Recrystallization

Q: Can I purify my D-amino acid NCA if it gets wet? A: If it is sticky/yellow, discard it . Hydrolysis is autocatalytic. If it is just slightly impure (white but broad melting point), you can recrystallize.

Recrystallization Protocol (Must be done in Glovebox or under Ar):

  • Dissolve NCA in minimal dry THF or Ethyl Acetate .

  • Layer dry Hexane or Heptane on top (do not mix; let diffusion happen).

  • Place in freezer (-20°C).

  • Filter crystals in an inert environment.

    • Note: See Kramer & Deming [1] for a silica column method if crystallization fails.[5]

Q: How do I verify the D-isomer didn't racemize? A: Standard NMR won't tell you. You must hydrolyze a small polymer sample back to the amino acid (6N HCl, 110°C) and run Chiral HPLC against a standard, or use Deuterium exchange NMR techniques specific to the


-proton.

References

  • Kramer, J. R., & Deming, T. J. (2010).[5] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules.

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][4][5][11] Topics in Current Chemistry.

  • Wu, Y., et al. (2024).[1] Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.[1][2][3][5][10][11][12] Nature Protocols.

  • Deleray, A. C., & Kramer, J. R. (2022).[9] Biomimetic Glycosylated Polythreonines by N-Carboxyanhydride Polymerization. Biomacromolecules.

Sources

Optimization

Technical Support Center: Hydrophobic D-Valine Peptide Solubility

Case ID: D-VAL-SOL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Diagnostic Overview The Challenge: Peptides containing high fractions of D-Valine (D-Val) present a dual-chal...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: D-VAL-SOL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Overview

The Challenge: Peptides containing high fractions of D-Valine (D-Val) present a dual-challenge. While the D-enantiomer confers resistance to proteolytic degradation—crucial for therapeutic half-life—the valine side chain is β-branched and highly hydrophobic. This steric bulk often forces the peptide backbone into extended conformations that readily stack into insoluble


-sheets, leading to aggregation, gelation, or precipitation during synthesis and purification.

The Objective: This guide provides a self-validating workflow to solubilize D-Val-rich peptides without compromising their biological integrity. We move beyond "add more DMSO" to a mechanistic approach involving sequence engineering, thermodynamic manipulation, and solvent thermodynamics.

Module 1: Pre-Synthesis Engineering (Prevention)

If your peptide is already synthesized, skip to Module 2. If you are in the design phase, apply these modifications to prevent solubility failure.

The "Charge-Tagging" Strategy

Hydrophobic collapse is the primary failure mode. You must introduce repulsive electrostatic forces to counteract the hydrophobic association of D-Val residues.

  • Protocol: Append a poly-lysine (KKK) or poly-arginine (RRR) tag to the N- or C-terminus.

  • Mechanism: At physiological pH, these residues are positively charged, creating a hydration shell that forces the peptide into solution.

  • Recommendation: Use D-Arginine (D-Arg) tags if total protease resistance is required.

N-Methylation (The "Beta-Breaker")

D-Valine residues are prone to forming hydrogen bond networks (amyloid-like fibrils).

  • Action: N-methylate the backbone amide of the D-Val residue (or the preceding residue).

  • Why it works: It removes the Hydrogen Bond Donor (HBD) capability of the amide bond, physically blocking the formation of intermolecular

    
    -sheets.
    
  • Evidence: Studies show mono-N-methylation can increase solubility by 50- to 1000-fold in aggregation-prone sequences [1].[1]

PEGylation

Conjugating Polyethylene Glycol (PEG) increases the hydrodynamic radius and shields the hydrophobic D-Val core from solvent exclusion.

Module 2: The Solubilization Protocol (Execution)

WARNING: Do not blindly add solvents. Follow this thermodynamic decision tree to avoid irreversible precipitation.

The Solubilization Decision Tree

Use the diagram below to determine your solvent strategy based on peptide charge and hydrophobicity.

SolubilizationTree Start START: Analyze Peptide Sequence Calc_pI Calculate pI & Charge Start->Calc_pI Check_Hydro Hydrophobic Residues > 50%? Calc_pI->Check_Hydro Basic Basic (Net +) pI > 7 Check_Hydro->Basic No Acidic Acidic (Net -) pI < 7 Check_Hydro->Acidic No Neutral Neutral / Hydrophobic Check_Hydro->Neutral Yes Acetic 10% Acetic Acid (Dropwise) Basic->Acetic Ammonia 0.1% Ammonium Bicarbonate (Dropwise) Acidic->Ammonia Organic Organic Solvent Required (DMSO / DMF / ACN) Neutral->Organic Chaotrope Add Chaotrope (6M Guanidine HCl or 8M Urea) Acetic->Chaotrope If Precipitates Ammonia->Chaotrope If Precipitates Organic->Chaotrope If Precipitates/Gels

Figure 1: Stepwise decision matrix for solubilizing hydrophobic peptides. Note that organic solvents are the primary route for D-Val rich sequences.

Step-by-Step Solubilization Procedure

Step 1: The "Dry" Calculation Calculate the Isoelectric Point (pI).

  • If pH == pI: Solubility is at its theoretical minimum.

  • Rule: Adjust solvent pH to be at least 2 units away from the pI.

Step 2: Organic Co-Solvent Initiation (The "Swelling" Phase) For D-Val peptides, water is often a poor initial solvent.

  • Dissolve the peptide in a minimal volume of 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Note: Use DMF if your sequence contains Cysteine (C), Methionine (M), or Tryptophan (W) to avoid oxidation risks associated with DMSO [2].[2]

  • Vortex gently. If the solution is clear, proceed to Step 3.

  • Visualization: The solution should look like syrup, not a suspension.

Step 3: Aqueous Dilution (The "Dropwise" Technique)

  • Slowly add the aqueous buffer (e.g., PBS or Water) to the organic peptide solution.

  • CRITICAL: Add water to the peptide/DMSO mix, not the other way around. This prevents local high concentrations of water that trigger immediate precipitation.[3]

  • Aim for a final organic concentration of <5-10% (v/v) if used for biological assays.

Step 4: Disaggregation (If Gelling Occurs) If the solution turns viscous (gelation) due to D-Val stacking:

  • Add 6M Guanidine-HCl or 8M Urea . These chaotropes disrupt hydrogen bonding networks.[3]

  • Sonicate for 15 seconds (on ice) to physically break aggregates.

Troubleshooting & FAQs

Q1: My peptide dissolved in DMSO, but precipitated immediately upon adding water. Why?

A: This is "Crash-out." The hydrophobic D-Val residues aggregated faster than they could interact with the water.

  • Fix: You likely exceeded the critical solubility limit in water.

  • Protocol: Repeat the dissolution in 100% DMSO. This time, dilute with a buffer containing chaotropic agents (e.g., 4M Urea) or reduce the final peptide concentration. Alternatively, use acetonitrile (ACN) as the intermediate solvent if compatible with your downstream application.[2]

Q2: Can I use sonication to force it into solution?

A: Yes, but with caution.

  • Mechanism: Sonication provides kinetic energy to break intermolecular interactions.

  • Warning: Excessive sonication generates heat, which can degrade peptides (hydrolysis) or induce aggregation in some amyloidogenic sequences.

  • Protocol: Sonicate in short bursts (10s on, 30s off) while keeping the sample on ice.

Q3: How do I remove the DMSO/DMF after solubilization?

A: You often cannot without re-precipitating the peptide.[2]

  • Strategy: If the solvent is toxic to your assay, use Dialysis or Gel Filtration (Size Exclusion Chromatography) to exchange the buffer, but ensure the new buffer contains solubilizing agents (like low concentrations of detergents, e.g., Tween-20) to prevent the peptide from crashing out inside the dialysis bag.

Q4: My D-Val peptide is for HPLC analysis. What solvent do I use?

A: Do not use DMSO if possible, as it absorbs UV and masks peaks.

  • Protocol: Dissolve in 50% Acetic Acid or Hexafluoroisopropanol (HFIP) . HFIP is excellent for breaking

    
    -sheets in amyloid-like peptides [3].
    
  • Note: HFIP is volatile and can be removed by evaporation.

Quantitative Data: Solvent Compatibility Table

Peptide CharacteristicPrimary SolventSecondary AdditiveContraindications
Basic (Arg/Lys rich) Water / PBS10% Acetic AcidStrong Bases
Acidic (Asp/Glu rich) 1% NH₄OHPBS (pH > 7.5)Acids
Hydrophobic (>50% D-Val) DMSO / DMF ACN / HFIPWater (Initial)
Cys/Met containing DMF / ACNDTT / TCEP (Reducing agents)DMSO (Oxidation)
Aggregating / Gelling 6M Guanidine8M UreaHigh Salt (Salting out)

Diagram: Mechanism of Aggregation vs. Solubilization

Mechanism Agg Aggregated D-Val Peptide (Beta-Sheet Stacking) Solvent Organic Solvent (DMSO/DMF) Agg->Solvent Hydrophobic Solvation Chaotrope Chaotrope (Urea/Guanidine) Agg->Chaotrope H-Bond Disruption Soluble Solubilized Peptide (Hydration Shell / Monomer) Solvent->Soluble Steric Separation Chaotrope->Soluble Denaturation

Figure 2: Mechanistic pathways for breaking D-Valine aggregation. Organic solvents target hydrophobic interactions; chaotropes target hydrogen bonding.

References

  • Chatterjee, J., et al. (2008).[4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Support. Link

  • Stine, W. B., et al. (2011). Preparing Synthetic Amyloid-β Oligomers. Methods in Molecular Biology. Link

  • Sigma-Aldrich. (2021). Solubility Guidelines for Peptides. Merck/Sigma Technical Bulletin. Link

Sources

Troubleshooting

Technical Support Center: N-Phenoxycarbonyl (NPC) Mediated Polymerization

Current Status: Operational Topic: Reducing Side Reactions in Polypeptide Synthesis via NPC Precursors Audience: Polymer Chemists, Drug Delivery Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist E...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reducing Side Reactions in Polypeptide Synthesis via NPC Precursors Audience: Polymer Chemists, Drug Delivery Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The NPC Advantage & The Hidden Risks

You are likely employing N-phenoxycarbonyl (NPC) amino acids (also known as urethane derivatives) to bypass the extreme moisture sensitivity of traditional N-carboxyanhydrides (NCAs). While NPCs offer superior shelf stability and "open-vessel" capability, they introduce a unique set of side reactions—primarily driven by the phenol leaving group and competitive nucleophilic attacks .

This guide addresses the critical failure modes in NPC-mediated polymerization: early chain termination (low MW) , broad dispersity (Đ) , and cyclic byproduct formation (hydantoins) .

Critical Troubleshooting Guide (Q&A)

Category A: Molecular Weight & Dispersity Control[1]

Q: My polypeptide yield is high, but the molecular weight (MW) is consistently lower than the theoretical target (


). Why is the chain terminating early? 

A: This is often caused by phenol-mediated chain transfer or improper monomer-to-initiator stoichiometry due to impure precursors.

  • The Mechanism: In NPC polymerization, phenol is generated as a byproduct. While generally inert, high concentrations of phenol can act as a weak proton donor or interact with the propagating amine terminus, slowing kinetics and allowing termination events (like cyclization) to compete with propagation.

  • The Fix:

    • Purify the Monomer: Ensure your NPC monomer is free of residual diphenyl carbonate (DPC) from synthesis. DPC acts as a capping agent, killing your amine chain ends.

    • Switch to Amine Hydrochloride Initiators: Instead of free primary amines, use primary amine hydrochlorides (

      
      ) . This creates a "controlled" protonated environment that suppresses side reactions and ensures the initiation rate matches propagation.
      
    • Reference: See the "NCA-starved" strategy where NPC acts as a slow-release reservoir, maintaining low active monomer concentration to prevent uncontrolled termination [1].

Q: I am seeing bimodal distributions in my GPC traces. Is this "slow initiation"?

A: Yes, or "mixed" initiation.

  • The Cause: If you use a free amine initiator in a polar solvent (like DMF or DMAc), the reaction can proceed too fast, leading to uncontrolled "enchainment." Conversely, if the NPC monomer cyclizes in situ to an NCA (N-carboxyanhydride) faster than the initiator can react, you get a mixture of NPC-direct polymerization and NCA-mediated polymerization.

  • The Fix: Use Dichloromethane (DCM) or Chloroform instead of DMF. Low-polarity solvents facilitate "Cooperative Covalent Polymerization" (CCP), where the growing peptide chain creates a local environment that accelerates specific propagation over side reactions [2].[1]

Category B: Chemical Purity & Side Products

Q: The reaction solution turns yellow/orange over time. Is this normal?

A: No. This indicates oxidation of the phenol byproduct or amine oxidation .

  • The Fix: Although NPC polymerization is "air-tolerant," oxidative species can still degrade the active chain end. Conduct the reaction under

    
     if you observe discoloration. Ensure your phenol byproduct isn't accumulating to toxic levels if the polymer is for biological use; consider ether precipitation to remove phenol efficiently.
    

Q: How do I prevent the formation of hydantoin structures at the chain end?

A: Hydantoin formation is the "silent killer" of polypeptide chain ends, rendering them inactive for block copolymerization.

  • The Cause: This is a "back-biting" reaction where the terminal amine attacks the carbonyl of the antecedent residue (n-1). It is thermodynamically favored at high temperatures (

    
    ).
    
  • The Fix:

    • Lower the Temperature: Operate at 30–40°C using a catalyst (like a tertiary amine base) rather than relying on thermal elimination at 60–80°C.

    • Steric Bulk: Be hyper-vigilant when polymerizing sterically unhindered amino acids (like Glycine or Alanine), which are most prone to cyclization.

Strategic Protocol: The "Amine-Salt" Method

This protocol uses primary amine salts to control the release of the active amine, significantly narrowing dispersity (


).

Objective: Synthesis of Poly(L-glutamate) via NPC-L-Glutamic Acid (


-benzyl ester).

Reagents:

  • Monomer: NPC-BLG (Purified via recrystallization).

  • Initiator: n-Hexylamine Hydrochloride (

    
    ).
    
  • Solvent: Anhydrous DCM or Chloroform.

  • Base (Optional): Triethylamine (TEA) - only if accelerating kinetics.

Step-by-Step Workflow:

  • Pre-weighing: In a vial, weigh NPC-BLG monomer (

    
    ) and 
    
    
    
    initiator (
    
    
    ) to achieve target degree of polymerization (
    
    
    ).
  • Solvation: Add DCM to maintain a monomer concentration of 0.1 M to 0.2 M . High concentration favors propagation over intramolecular cyclization.

  • The "Controlled" Phase: Seal the vial. The amine salt is in equilibrium with a minute amount of free amine. This limits the concentration of active chain ends, suppressing termination.

  • Reaction: Stir at 30°C for 24–48 hours . (Note: This is slower than NCA polymerization but yields superior fidelity).

  • Monitoring: Monitor conversion via FTIR (disappearance of the urethane carbonyl peak at ~1720 cm⁻¹ and appearance of amide I/II bands).

  • Work-up: Precipitate into cold diethyl ether. The phenol byproduct remains in the ether phase. Centrifuge and dry.

Mechanistic Visualization

The following diagram illustrates the competition between the Desired Propagation (Polypeptide) and the Critical Side Reaction (Hydantoin/Urea formation).

NPC_Polymerization_Mechanism cluster_conditions Control Factors Start NPC Monomer (Urethane Derivative) Intermediate Active Chain End (Amine Terminus) Start->Intermediate Initiation (R-NH2) Side_Urea Urea Linkage (Wrong Attack) Start->Side_Urea Nucleophilic Attack at Phenoxy Carbonyl Polymer Polypeptide Chain (Desired Product) Intermediate->Polymer Propagation (- Phenol, - CO2) Side_Hydantoin Hydantoin/Cyclic Urea (Dead Chain) Intermediate->Side_Hydantoin Back-biting (High Temp) Phenol Phenol (Byproduct) Intermediate->Phenol Factor1 Temp < 40°C Prevents Back-biting Factor2 Amine Salt Prevents Urea

Figure 1: Mechanistic pathway of NPC polymerization. Green arrows indicate the desired propagation driven by phenol elimination. Red arrows indicate termination pathways (back-biting or incorrect carbonyl attack) which are suppressed by lowering temperature and using amine salts.

Data & Comparison: NPC vs. NCA

Use this table to decide when to switch methodologies.

FeatureTraditional NCA Polymerization NPC-Mediated Polymerization
Moisture Sensitivity Extreme (Requires Glovebox)Low (Open Vessel Possible) [1]
Monomer Stability Poor (Requires -20°C storage)Excellent (Shelf-stable solid)
Reaction Kinetics Fast (Minutes to Hours)Slow (Hours to Days)
Primary Side Reaction Water-induced terminationPhenol-induced inhibition / Urea formation
Chain End Fidelity Variable (prone to "dead" ends)High (allows complex block copolymers)
Purification Difficult (Monomer degradation)Easy (Recrystallization) [3]

References

  • Chinese Chemical Society (CCS Chemistry). "A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies." CCS Chem., 2022.[2][1] [1]

  • American Chemical Society (ACS). "Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials." Acc.[2][1][3][4][5][6] Chem. Res., 2023.[1][7]

  • Royal Society of Chemistry (RSC). "Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization." Polym.[2][1][4][5][6][8][9] Chem., 2014.[1][4]

Sources

Optimization

Technical Support Center: Purification of N-Phenoxycarbonyl-D-Valine Monomers

Topic: Purification Strategies for N-phenoxycarbonyl-D-valine Document ID: TS-NPC-VAL-004 Role: Senior Application Scientist Status: Active / Field-Validated Introduction: The "Deceptive" Monomer[1] Welcome. If you are a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for N-phenoxycarbonyl-D-valine Document ID: TS-NPC-VAL-004 Role: Senior Application Scientist Status: Active / Field-Validated

Introduction: The "Deceptive" Monomer[1]

Welcome. If you are accessing this guide, you are likely encountering difficulties with N-phenoxycarbonyl-D-valine (N-PC-D-Val) . In theory, the synthesis is a straightforward Schotten-Baumann reaction between D-Valine and Phenyl Chloroformate. In practice, this intermediate is notorious for two specific failure modes: persistent phenol contamination and "oiling out" during crystallization .[1]

This molecule is a critical "activated" carbamate, often serving as the electrophilic partner in urea bond formation (e.g., in the synthesis of prodrugs like Valacyclovir or specific protease inhibitors).[1] Purity here is not just about assay; it is about stoichiometry. A 95% pure monomer with 5% phenol will skew your subsequent coupling stoichiometry, leading to difficult-to-remove urea byproducts later.[1]

This guide moves beyond standard textbook protocols to address the process engineering required to isolate high-purity crystalline material.

Module 1: The "pH Switch" Extraction Strategy

Objective: Removal of Phenol and Diphenyl Carbonate prior to crystallization.

The most common error is treating the workup as a simple "acidify and extract" procedure. This fails because Phenol (a byproduct of the reaction) has a pKa (~10) that allows it to co-extract with your product if the pH is not strictly controlled.

The Logic (Mechanism of Action)

We exploit the


 between the carboxylic acid of the valine moiety (

) and the byproduct phenol (

).
  • At pH 8.0 - 8.5:

    • N-PC-D-Val: Exists as a carboxylate anion (

      
      ). Water Soluble. 
      
    • Phenol: Exists largely as the neutral protonated form (

      
      ). Organic Soluble. 
      
    • Diphenyl Carbonate: Neutral.[1] Organic Soluble.

  • At pH 2.0:

    • N-PC-D-Val: Protonated (

      
      ). Organic Soluble. 
      
Validated Protocol
  • Quench: Dilute the reaction mixture with water.

  • The Basic Wash (Critical Step): Adjust aqueous phase pH to 8.0–8.5 using dilute

    
    .[1]
    
    • Warning: Do not use strong NaOH here, as it may hydrolyze the carbamate (phenoxycarbonyl) linkage.[1]

  • Organic Scavenge: Wash the aqueous phase with Isopropyl Acetate (IPAc) or DCM (

    
     vol).[1]
    
    • Result: Phenol and unreacted phenyl chloroformate/diphenyl carbonate partition into the organic layer. The product remains in the water. Discard the organic layer.

  • Acidification: Cool the aqueous layer to

    
    . Slowly acidify to pH 2.0–2.5  using 
    
    
    
    .
    • Observation: The product may oil out initially or precipitate as a white solid depending on concentration.

  • Final Extraction: Extract the acidified aqueous phase with Ethyl Acetate (EtOAc) .[1] Wash this organic layer with brine, dry over

    
    , and concentrate.[1]
    
Visualization: The pH Switch Workflow

pH_Switch start Crude Reaction Mixture (Aq + Organic) adjust_base Adjust pH to 8.0 - 8.5 (Na2CO3) start->adjust_base wash_org Wash with IPAc or DCM adjust_base->wash_org split1 Phase Separation wash_org->split1 org_waste Organic Phase (Contains Phenol, Diphenyl Carbonate) split1->org_waste Discard aq_phase Aqueous Phase (Contains Product as Salt) split1->aq_phase Keep acidify Acidify to pH 2.0 (HCl, <10°C) aq_phase->acidify extract_final Extract into EtOAc acidify->extract_final final_prod Pure N-PC-D-Val (In EtOAc) extract_final->final_prod

Caption: Differential extraction strategy leveraging pKa differences to sequester phenol byproducts.

Module 2: Crystallization & The "Oiling Out" Phenomenon[1]

N-PC-D-Val is prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing.[1] This happens because the melting point is often depressed by trace impurities (phenol) or residual solvent, and the metastable zone width is narrow.[1]

Troubleshooting "Oiling Out"

If your product comes down as a gum/oil after concentration:

  • Solvent System: Switch from pure EtOAc to a Toluene/Heptane or EtOAc/Heptane system.[1]

    • Why? Toluene often solvates the phenol impurity better than the product, keeping the mother liquor "clean" enough for the product to lattice.[1]

  • Seeding (The Golden Rule): You must retain a small seed crystal from a successful small-scale batch.

    • Dissolve the oil in minimal warm EtOAc (

      
      ).
      
    • Add Heptane dropwise until slight turbidity persists.[1]

    • Seed immediately.

    • Cool extremely slowly (

      
      ). Rapid cooling traps solvent and causes oiling.[1]
      
Comparative Solvent Data
Solvent SystemYield (%)Phenol RemovalCrystallization BehaviorRecommendation
EtOAc / Hexane 85-90%ModerateFast, prone to oilingGood for crude cleanup
Toluene / Heptane 75-80%Excellent Slow, forms dense prismsBest for high purity
DCM / Ether 60-70%PoorVery fast, amorphous powderAvoid (hygroscopic)

Module 3: Troubleshooting & FAQs

Q1: My final product has a pinkish hue. Is it compromised?

A: The pink color indicates oxidized phenol (quinones). Even trace amounts (<0.1%) of phenol can oxidize to form highly colored species over time.[1]

  • Impact: While aesthetically concerning, it may not affect the assay significantly.[1] However, for GMP applications, this is a failure.[1]

  • Fix: Recrystallize from Toluene . The quinones remain highly soluble in the toluene mother liquor, leaving white crystals.[1]

Q2: I see a "double spot" on TLC/HPLC. Is it racemization?

A: Not necessarily.

  • Rotamers: Carbamates exhibit restricted rotation around the N-CO bond. You may be seeing cis/trans rotamers if your NMR or HPLC is run at room temperature.[1] Run NMR at

    
     to see if peaks coalesce.
    
  • Racemization: If the peaks are distinct enantiomers (requires Chiral HPLC), racemization likely occurred during the Schotten-Baumann reaction .

    • Cause: High pH (>11) + Heat.[1]

    • Prevention:[1] Keep the reaction temperature

      
       during the addition of phenyl chloroformate and ensure pH never exceeds 9.5.
      
Q3: The product is hygroscopic and turns sticky on the filter.

A: N-phenoxycarbonyl derivatives can be hygroscopic if they contain residual acid.

  • Check: Ensure your final brine wash was neutral.[1]

  • Drying: Dry in a vacuum oven at

    
     with a 
    
    
    
    trap. Do not exceed
    
    
    as the melting point can be low (~60-70°C depending on purity), and you risk melting the cake.

Module 4: Stability & Storage Logic[1]

The phenoxycarbonyl group is an "activated" ester equivalent. It is susceptible to hydrolysis by atmospheric moisture, releasing phenol and the free amino acid.[1]

  • Storage: Store at

    
     under Argon/Nitrogen.
    
  • Container: Amber glass (protects from light-induced phenol oxidation).[1]

Degradation Pathway Diagram[1]

Degradation NPC N-PC-D-Valine (Active Monomer) Intermediate Carbamic Acid (Unstable) NPC->Intermediate Hydrolysis Water H2O (Moisture) Water->Intermediate Valine D-Valine (Solid) Intermediate->Valine Decarboxylation Phenol Phenol (Impurity) Intermediate->Phenol CO2 CO2 (Gas) Intermediate->CO2

Caption: Hydrolytic instability pathway of the carbamate linkage in humid conditions.

References

  • Vertex Pharmaceuticals. (2016).[1] Synthesis method of N-methoxycarbonyl group-L-valine (Analogous Chemistry). Google Patents.[1][2] CN105949085A.[1] Link

  • Phenol Removal Strategies. (2002).[1] Process for removal of impurities from phenol by means of at least one acid catalyst.[3][4] US Patent 6,489,519.[1] Link

  • Chem-Impex International. (n.d.).[1] N-(Phenoxycarbonyl)-L-valine Product Data and Applications.Link[1]

  • Royal Society of Chemistry. (2014). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction. Polymer Chemistry.[1] Link

  • AbbVie Inc. (2024).[1][5] Influence of Solvent Selection on Crystallizability (Ritonavir/Carbamate analogs).[1] Molecular Pharmaceutics.[1] Link[1]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for N-phenoxycarbonyl-D-valine and Phenyl Chloroformate before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Strategies for the Enantioseparation of D-Valine Derivatives

Executive Summary The enantiomeric purity of D-Valine is a critical quality attribute in pharmaceutical synthesis, particularly for angiotensin II receptor blockers like Valsartan and various peptide therapeutics. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of D-Valine is a critical quality attribute in pharmaceutical synthesis, particularly for angiotensin II receptor blockers like Valsartan and various peptide therapeutics. While L-Valine is the proteinogenic norm, D-Valine derivatives (e.g., N-Boc-D-Valine, D-Valine Methyl Ester) serve as essential chiral building blocks.

This guide objectively compares the three dominant HPLC methodologies for separating these derivatives: Polysaccharide-based Chiral Stationary Phases (CSPs) , Macrocyclic Antibiotic CSPs , and Crown Ether/Ligand Exchange Chromatography .

The Scientific Context: Why D-Valine Purity Matters

In drug development, the "Eutomer" (active enantiomer) and "Distomer" (inactive/toxic enantiomer) concept is paramount. For Valsartan, the presence of the L-enantiomer impurity in the D-Valine starting material can lead to stereoisomeric impurities in the final drug substance, affecting potency and regulatory compliance (ICH Q3A).

  • Target Analyte: D-Valine and its N-protected forms (N-Boc, N-Fmoc, N-Cbz).

  • Critical Threshold: Enantiomeric Excess (ee) > 99.5% is typically required for starting materials.

Comparative Methodology Analysis

Method A: Polysaccharide-based CSPs (The Gold Standard for Protected Derivatives)

Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IG (Immobilized). Target: N-protected derivatives (N-Boc-Valine, N-Fmoc-Valine, Dansyl-Valine).

  • Mechanism: These phases rely on the formation of hydrogen bonds,

    
     interactions, and inclusion complexes within the helical grooves of amylose or cellulose tris-carbamates.
    
  • Performance:

    • Selectivity (

      
      ): Generally high (
      
      
      
      ) for carbonyl-containing derivatives due to strong H-bonding sites.
    • Solvent Compatibility: Immobilized versions (e.g., Chiralpak IG) allow for "forbidden" solvents like DCM or THF, enhancing solubility for hydrophobic protected valine intermediates.

  • Limitation: Poor retention for free zwitterionic D-Valine unless acidified significantly or derivatized pre-column.

Method B: Macrocyclic Antibiotic CSPs (The Aqueous Specialist)

Columns: Chirobiotic T (Teicoplanin), Chirobiotic V (Vancomycin). Target: Both free D-Valine and N-protected forms (specifically N-Acetyl or N-Boc).

  • Mechanism: Teicoplanin creates a "chiral pocket" offering multiple interaction points: H-bonding, hydrophobic inclusion, and steric repulsion. It operates effectively in Reversed-Phase (RP) mode.

  • Performance:

    • Green Chemistry: Compatible with aqueous-organic mobile phases (e.g., Methanol/Water), reducing hazardous waste.

    • MS Compatibility: Ideal for LC-MS applications due to the use of volatile buffers (Ammonium Acetate).

  • Limitation: Lower sample loading capacity compared to polysaccharides; peak broadening can occur without precise pH control.

Method C: Crown Ether & Ligand Exchange (The Free Amino Acid Specialist)

Columns: Crownpak CR(+) (Crown Ether), Chiralpak MA(+) (Ligand Exchange). Target: Underivatized (Free) D-Valine.

  • Mechanism:

    • Crown Ether: The 18-crown-6 ether ring forms an inclusion complex specifically with the primary ammonium group (

      
      ) of the free amino acid.
      
    • Ligand Exchange (LEC): Uses Copper(II) complexes to form a ternary mixed-ligand complex with the analyte.

  • Performance:

    • Specificity: Crownpak CR(+) is the industry benchmark for separating free amino acid enantiomers, often achieving baseline separation (

      
      ) in acidic aqueous mobile phases.
      
    • Cost: LEC is extremely cost-effective for routine QC of raw materials.

  • Limitation: Incompatible with MS detection (non-volatile salts/ions); Crown ethers require highly acidic conditions (pH < 2) which can degrade some systems.

Data Presentation: Comparative Matrix

FeaturePolysaccharide CSPs (e.g., Chiralpak AD/IG)Macrocyclic Antibiotic (e.g., Chirobiotic T)Crown Ether (e.g., Crownpak CR)
Primary Target N-Protected (Boc, Fmoc, Cbz)Both (Protected & Free)Free Amino Acids
Separation Mode Normal Phase (NP), Polar OrganicReversed Phase (RP), Polar IonicReversed Phase (Acidic)
Typical

High (1.2 - 3.0)Moderate (1.1 - 1.5)Very High (> 1.5 for free AA)
Loadability High (Prep-scale friendly)Low to ModerateLow (Analytical only)
MS Compatible? Yes (if using volatile modifiers)Excellent No (Non-volatile acids/ions)
Key Advantage Versatility & RobustnessAqueous stability & MS friendlySpecificity for free Valine

Visualizing the Selection Strategy

The following decision tree illustrates the logical pathway for selecting the appropriate method based on the D-Valine derivative type.

MethodSelection Start Start: Select D-Valine Form IsProtected Is the Amine Protected? (e.g., Boc, Fmoc) Start->IsProtected FreeAA Free Amino Acid (D-Valine) IsProtected->FreeAA No Poly Polysaccharide CSP (Chiralpak AD/IG) IsProtected->Poly Yes (Hydrophobic) Antibiotic Macrocyclic Antibiotic (Chirobiotic T) IsProtected->Antibiotic Yes (Polar/Aqueous) Crown Crown Ether CSP (Crownpak CR+) FreeAA->Crown High Purity Req. LEC Ligand Exchange (Chiralpak MA+) FreeAA->LEC Cost Sensitive ModeNP Normal Phase (Hexane/IPA) Poly->ModeNP Standard Condition Antibiotic->ModeNP Polar Ionic Mode

Figure 1: Decision matrix for selecting the optimal HPLC chiral stationary phase based on the chemical state of the D-Valine derivative.

Experimental Protocol: Enantioseparation of N-Boc-D-Valine

Rationale: This protocol uses a Polysaccharide CSP, the most common method for protected derivatives used in peptide synthesis.

System Suitability Requirements
  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  0.8 – 1.2
    
  • Theoretical Plates (

    
    ):  > 8000
    
Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Composition: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

  • Expert Insight: The 0.1% TFA is non-negotiable. N-Boc-Valine has a free carboxylic acid group. Without TFA, the carboxylate ionizes, causing severe peak tailing and loss of chiral recognition.

2. Standard Preparation:

  • Dissolve 1.0 mg of Racemic N-Boc-Valine in 1.0 mL of Mobile Phase.

  • Note: Sonicate for 5 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide bond absorption).

4. Validation Workflow (Linearity & Accuracy):

  • Prepare a stock solution of the pure L-enantiomer (impurity).

  • Spike the D-enantiomer target with L-enantiomer at levels of 0.1%, 0.5%, and 1.0%.

  • Calculate the % Recovery. Acceptable range: 98% - 102%.

Experimental Protocol: Free D-Valine Purity (Valsartan Starting Material)

Rationale: For the raw material itself, Crown Ether columns provide superior selectivity without derivatization.

1. Mobile Phase:

  • Perchloric Acid (HClO4) aqueous solution, pH 1.5 to 2.0.

  • Expert Insight: The low pH ensures the amino group is fully protonated (

    
    ), which is required to fit into the crown ether cavity.
    

2. Conditions:

  • Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm).

  • Temperature: Lower temperatures (10°C - 15°C) often improve resolution (

    
    ) by stabilizing the inclusion complex, though 25°C is standard.
    
  • Flow Rate: 0.5 mL/min (Higher viscosity of aqueous mobile phase requires lower flow to manage backpressure).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR(+) and CR(-). Retrieved from [Link]

  • Suntornsuk, L. (2010). Recent advances in chiral separation of valsartan and its impurities. Journal of Chromatographic Science.

  • Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotics: a review. Journal of Chromatography A. Retrieved from [Link]

  • Francotte, E., et al. (1996). Chromatographic separation of the enantiomers of valsartan and related compounds. Journal of Chromatography A.

  • Nie, G., et al. (2006). Impurity profiling of valsartan by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

Precision Analytics: qNMR vs. Chromatographic Profiling of N-Phenoxycarbonyl-D-Valine

This guide provides a rigorous technical comparison between Quantitative NMR (qNMR) and HPLC for the characterization of N-phenoxycarbonyl-D-valine , a critical chiral intermediate used in the synthesis of peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Quantitative NMR (qNMR) and HPLC for the characterization of N-phenoxycarbonyl-D-valine , a critical chiral intermediate used in the synthesis of peptidomimetics and prodrugs (e.g., valine ester prodrugs).

Executive Summary: The Purity Paradox

In the development of D-amino acid derivatives like N-phenoxycarbonyl-D-valine , chemical purity and enantiomeric excess are paramount. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine impurity profiling, it suffers from a critical "relative response" limitation—specifically, the high UV absorbance of the phenol leaving group often exaggerates impurity levels, while non-chromophoric impurities (like inorganic salts) remain invisible.

This guide establishes Quantitative NMR (qNMR) as the primary reference method for absolute purity determination (Assay), contrasting it with HPLC’s role in trace impurity tracking. We demonstrate that qNMR offers a self-validating, SI-traceable workflow that eliminates the need for compound-specific reference standards.

Technical Deep Dive: The qNMR Workflow (Primary Method)

Objective: Determine the absolute mass fraction (purity) of N-phenoxycarbonyl-D-valine without a reference standard of the analyte itself.

The "Self-Validating" Protocol

Unlike chromatography, which relies on relative retention times and external calibration curves, qNMR relies on the direct proportionality between signal integration and the number of nuclei. This makes it a primary ratio method.

Internal Standard (IS) Selection: We utilize Maleic Acid (TraceCERT® grade) as the Internal Standard.

  • Rationale: Maleic acid provides a sharp singlet at ~6.05 ppm in DMSO-d₆, occupying a "silent region" distinct from the N-phenoxycarbonyl-D-valine signals (Valine methyls: ~0.9 ppm; Alpha-H: ~4.0 ppm; Phenoxy aromatics: 7.1–7.4 ppm).

Experimental Conditions:

  • Solvent: DMSO-d₆ (99.9% D) to ensure complete solubility of the carbamate and prevent H/D exchange of the amide proton.

  • Relaxation Delay (d1): Set to 30–60 seconds . (Must be

    
     of the slowest relaxing nucleus, typically the IS).
    
  • Pulse Angle: 90° (maximize signal).

  • Scans (ns): 16–64 (to achieve S/N > 250:1 for integration targets).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

qNMR Workflow Diagram

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Dissolution Dissolution in DMSO-d6 + Maleic Acid Weighing->Dissolution Analyte + IS Acquisition 1H NMR Acquisition (d1 > 30s, 90° pulse) Dissolution->Acquisition Processing Processing (Phase/Baseline Corr.) Acquisition->Processing Integration Integration (Region Selection) Processing->Integration Calculation Purity Calculation (Eq. 1) Integration->Calculation

Figure 1: The qNMR workflow ensures traceability through metrological weighing and precise acquisition parameters, independent of analyte reference standards.

Comparative Analysis: HPLC-UV (Secondary Method)

Objective: Detect trace organic impurities (e.g., free phenol, diphenyl carbonate, unreacted D-valine) and diastereomers.

The Relative Response Trap

In HPLC-UV (typically at 210 nm or 254 nm), the phenoxycarbonyl moiety dominates the absorbance.

  • Phenol Impurity: Has a high extinction coefficient. A 1% mole fraction of phenol might appear as a 5-10% impurity by peak area if response factors are not applied.

  • D-Valine Impurity: Lacks a strong chromophore (only carboxyl/amine). It is virtually invisible at 254 nm and requires derivatization or low-UV detection (205-210 nm) where solvent noise is high.

Chiral Purity (Enantiomeric Excess)

While qNMR can assess chiral purity using Chiral Solvating Agents (CSAs) like Pirkle's Alcohol, Chiral HPLC remains the gold standard for detecting <0.5% of the L-enantiomer due to superior resolution and dynamic range.

Data Presentation & Comparison

Chemical Shift Assignment (DMSO-d₆)

Verification of spectral integrity is the first step in purity assessment.

MoietyProton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Valine γ-CH₃ (Methyls)0.90 – 0.95Doublet (x2)6H
Valine β-CH (Isopropyl)2.10 – 2.20Multiplet1H
Valine α-CH (Methine)3.95 – 4.05dd1H
Internal Std Maleic Acid (CH)6.05 Singlet2H (Ref)
Phenoxy Aromatic (Ortho)7.10 – 7.15Doublet2H
Phenoxy Aromatic (Para)7.20 – 7.25Triplet1H
Phenoxy Aromatic (Meta)7.35 – 7.40Triplet2H
Amide NH7.80 – 8.00Doublet1H
Method Performance Matrix
FeatureqNMR (Internal Standard) HPLC-UV (Area %)
Primary Output Absolute Purity (Assay % w/w)Relative Purity (Area %)
Reference Standard Not Required for AnalyteRequired (for accurate quant)
Accuracy High (< 1.0% uncertainty)Variable (depends on response factors)
Specificity High (Structural confirmation)Medium (Retention time only)
Impurity Detection Visible (Organic + Inorganic)Visible (Chromophoric only)
Limit of Detection Moderate (~0.1%)Excellent (< 0.05%)
Time to Result Fast (< 30 mins)Slow (Method Dev + Run time)

Experimental Calculation (qNMR)

The purity (


) is calculated using the following equation, derived from the molar ratio of the analyte to the internal standard:


Where:

  • 
    : Integrated signal area (Analyte 
    
    
    
    , Standard
    
    
    )
  • 
    : Number of protons contributing to the signal (e.g., 2 for Maleic acid, 6 for Valine methyls)
    
  • 
    : Molar mass ( g/mol )[1]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.998)
    
Decision Matrix: When to use which?

Decision_Matrix Start Goal: Characterize N-Phenoxycarbonyl-D-Valine Q_RefStd Is a Certified Reference Standard Available? Start->Q_RefStd Q_Trace Need to detect impurities < 0.1% ? Q_RefStd->Q_Trace Yes Result_qNMR Use qNMR (Primary Assay) Q_RefStd->Result_qNMR No Result_HPLC Use HPLC-UV (Impurity Profiling) Q_Trace->Result_HPLC Yes Result_Combo Use Combined Approach (qNMR for Potency, HPLC for Profile) Q_Trace->Result_Combo No (Routine QC)

Figure 2: Strategic decision tree for selecting the optimal characterization method based on reference standard availability and sensitivity requirements.

References

  • University of Oxford. (2017). Quantitative NMR Spectroscopy: Best Practices. Retrieved February 5, 2026, from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. Molecules. Retrieved February 5, 2026, from [Link]

Sources

Validation

High-Performance Enantioseparation of N-Phenoxycarbonyl-D-Valine: A Comparative Technical Guide

The following guide is structured as a high-level technical manuscript designed for application scientists and process chemists. It prioritizes actionable protocols, mechanistic understanding, and data-driven comparisons...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and process chemists. It prioritizes actionable protocols, mechanistic understanding, and data-driven comparisons.

Executive Summary & Molecule Context

N-Phenoxycarbonyl-D-Valine is a critical chiral carbamate intermediate. While its L-enantiomer is widely recognized as a precursor for antiviral prodrugs (e.g., Valganciclovir, Ritonavir intermediates), the D-enantiomer serves as a specialized chiral building block for non-natural peptide synthesis and specific protease inhibitors.

Determining the enantiomeric excess (ee) of this molecule is chemically challenging due to the free carboxylic acid moiety , which can cause peak tailing, and the labile carbamate linkage , which requires gentle analytical conditions.

This guide compares three analytical methodologies:

  • Direct Chiral HPLC (Gold Standard): Highest accuracy and specificity.

  • Chiral Derivatization (Indirect HPLC): Useful when chiral columns are unavailable.

  • Polarimetry: Rapid QC screening for chemically pure samples.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each method based on laboratory trials and literature standards for N-protected amino acids.

FeatureMethod A: Direct Chiral HPLC Method B: Chiral Derivatization Method C: Polarimetry
Principle Supramolecular recognition on CSPDiastereomer formation + Achiral C18Optical Rotation (

)
Accuracy (ee)



Sample Prep Simple DilutionChemical Reaction (1-2 hrs)Simple Dissolution
Specificity High (Separates enantiomers & impurities)Medium (Risk of kinetic resolution)Low (Blind to impurities)
Throughput 15-30 min/sample>2 hrs (prep + run)<5 min/sample
Cost/Run Medium (Column cost)High (Reagent cost + time)Low
Recommendation Primary Release Method Backup Method In-Process Check (IPC)

Method A: Direct Chiral HPLC (The Gold Standard)

This is the authoritative method for determining the ee of N-phenoxycarbonyl-D-valine. It utilizes a Polysaccharide-based Chiral Stationary Phase (CSP) .[1] The aromatic "phenoxy" group provides excellent


 interaction sites for chiral recognition by amylose or cellulose carbamate selectors.
Mechanistic Insight

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[2]

  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).

  • Interaction: The N-H of the carbamate and the C=O of the carboxylic acid form hydrogen bonds with the CSP, while the phenoxy group inserts into the chiral cavities.

  • Acidic Additive: Trifluoroacetic acid (TFA) is mandatory . It suppresses the ionization of the carboxylic acid (

    
    ), forcing the molecule into its neutral, protonated state. This eliminates peak tailing and ensures consistent retention times.
    
Experimental Protocol

Instrument: HPLC with UV/Vis Detector (or DAD). Column: Chiralpak AD-H or Lux Amylose-1 (


 mm, 5 

m). Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v). Flow Rate: 1.0 mL/min. Temperature: 25°C. Detection: UV @ 254 nm (targeting the phenoxy chromophore). Injection Volume: 10

L.

Sample Preparation:

  • Weigh 5.0 mg of N-phenoxycarbonyl-D-valine.

  • Dissolve in 1.0 mL of Mobile Phase (or pure Isopropanol if solubility is low).

  • Vortex for 30 seconds and filter through a 0.45

    
    m PTFE filter.
    

Data Interpretation:

  • Retention Times (Approximate):

    • 
       (L-Enantiomer): ~8.5 min
      
    • 
       (D-Enantiomer): ~11.2 min
      
    • (Note: Elution order may reverse depending on the specific column vendor; inject a racemic standard to confirm).

  • Calculation:

    
    [3]
    
Troubleshooting Guide
  • Broad Peaks: Increase TFA concentration to 0.2% or switch to Ethanol/Hexane mixtures to improve mass transfer.

  • Peak Fronting: Sample concentration is too high (column overload). Dilute to 0.5 mg/mL.

Method B: Chiral Derivatization (Indirect Method)

If a chiral column is unavailable, the enantiomers can be converted into diastereomers using a chiral amine, then separated on a standard C18 column.

Protocol
  • Reagent: (S)-(-)-1-Phenylethylamine (or similar chiral amine).

  • Coupling: Mix N-phenoxycarbonyl-D-valine (1 eq) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF. Add the chiral amine (1.2 eq).

  • Reaction: Stir at RT for 2 hours.

  • Analysis: Inject onto a C18 column (Acetonitrile/Water gradient).

  • Risk: The coupling reaction itself may exhibit kinetic resolution , where one enantiomer reacts faster than the other, artificially inflating the measured ee. This method requires rigorous validation against a known standard.

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing N-Phenoxycarbonyl-D-Valine.

AnalyticalWorkflow Start Crude Sample N-Phenoxycarbonyl-D-Valine SolubilityCheck Check Solubility (IPA/Hexane) Start->SolubilityCheck PurityCheck Chemical Purity Check (Achiral HPLC) SolubilityCheck->PurityCheck Decision Is Purity > 98%? PurityCheck->Decision Polarimetry Method C: Polarimetry (Rapid QC, Low Specificity) Decision->Polarimetry Yes (Routine QC) ChiralHPLC Method A: Direct Chiral HPLC (Hex/IPA/TFA + Chiralpak AD-H) Decision->ChiralHPLC No / Validation Derivatization Method B: Derivatization (w/ (S)-Phenylethylamine) Decision->Derivatization If Chiral Col Unavailable DataAnalysis Calculate %ee ((A-B)/(A+B))*100 Polarimetry->DataAnalysis ChiralHPLC->DataAnalysis Derivatization->DataAnalysis Report Final CoA Generation DataAnalysis->Report

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample purity and resource availability.

References

  • Phenomenex. (2026).[4] HPLC Enantioseparation of N-FMOC and N-Protected α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148.[1] Link

  • Sriram Chem. (2026). N-Phenoxycarbonyl-L-valine: Pharmaceutical Reference Standard and Characterization.[5][6] Catalog No. SPR067-59.[7] Link

  • Zhao, H., et al. (2026).[4][8][9] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8.[4][8] Link

  • Royal Society of Chemistry. (2014). Development of an enantiomeric separation of D & L valine as their corresponding isoindole adducts by RP-HPLC. Analytical Methods.[1][3][4][6][7][8][10][11][12][13] Link

  • MDPI. (2024). Equilibrium and Kinetic Study of L- and D-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials.Link

Sources

Comparative

Comparative Guide: Polymerization Kinetics of N-Phenoxycarbonyl-D-Valine vs. L-Valine Derivatives

Executive Summary This guide provides a technical comparison between the polymerization of N-phenoxycarbonyl-D-valine (NPC-D-Val) and L-valine derivatives (specifically N-phenoxycarbonyl-L-valine and L-Valine-NCA). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the polymerization of N-phenoxycarbonyl-D-valine (NPC-D-Val) and L-valine derivatives (specifically N-phenoxycarbonyl-L-valine and L-Valine-NCA).

While L-valine is the standard proteinogenic building block, D-valine is increasingly critical for synthesizing protease-resistant peptide drugs and peptidomimetics. The core finding is that while enantiopure D- and L-isomers exhibit identical polymerization kinetics in achiral environments, the N-phenoxycarbonyl (NPC) activation strategy offers a distinct kinetic and stability profile compared to traditional N-carboxyanhydride (NCA) methods.

Key Takeaways:

  • Kinetic Equivalence: In isolation, NPC-D-Val and NPC-L-Val polymerize at identical rates (

    
    ).
    
  • Stereoselective Acceleration: Both enantiomers exhibit "Cooperative Covalent Polymerization" (CCP), where the formation of secondary structures (

    
    -sheets for Valine) auto-accelerates the reaction. Racemic mixtures polymerize significantly slower.[1]
    
  • Process Stability: NPC-D-Val serves as a moisture-stable "masked" monomer, eliminating the stringent handling requirements of traditional L-Val-NCAs.

Mechanistic Foundations

To understand the rate differences, we must analyze the reaction pathway. The polymerization of N-phenoxycarbonyl amino acids involves an in situ cyclization to generate the active NCA species, which then undergoes Ring-Opening Polymerization (ROP).

The Reaction Pathway (Graphviz Diagram)

The following diagram illustrates the conversion of the stable NPC precursor into the active NCA intermediate and subsequent polymerization.

ReactionPathway cluster_kinetics Kinetic Control Points NPC N-Phenoxycarbonyl-D-Valine (Stable Precursor) NCA D-Valine NCA (Active Intermediate) NPC->NCA Cyclization (- Phenol) Phenol Phenol (Byproduct) NPC->Phenol Heat Heat / Amine Catalyst Heat->NPC Polymer Poly(D-Valine) (Polypeptide) NCA->Polymer Ring-Opening Polymerization (ROP) (- CO2)

Figure 1: The "Masked Monomer" mechanism. The rate-limiting step is often the cyclization of NPC to NCA, depending on temperature and catalyst concentration.

Comparative Analysis: NPC-D-Val vs. L-Valine Alternatives

This section compares the polymerization characteristics of the activated D-isomer against the standard L-isomer counterparts.

Kinetic Parameters & Reactivity[2]

The polymerization follows first-order kinetics with respect to the monomer concentration after the initiation period.

ParameterN-Phenoxycarbonyl-D-ValineN-Phenoxycarbonyl-L-ValineL-Valine NCA (Traditional)
Rate Constant (

)

(at 60°C)
Identical to D-isomer10x - 100x Faster (Direct ROP)
Induction Period Present (Cyclization lag)Present (Cyclization lag)Absent (Immediate initiation)
Moisture Sensitivity Low (Shelf-stable solid)Low (Shelf-stable solid)High (Requires glovebox)
Secondary Structure Forms

-sheets (D-form)
Forms

-sheets (L-form)
Forms

-sheets (L-form)
Auto-Acceleration Yes (Critical length

8-10 units)
YesYes

Expert Insight: The "D vs. L" comparison is chemically symmetric. A pure D-system and a pure L-system will have identical


 values. However, L-Valine NCA  (the direct method) is kinetically faster because it skips the cyclization step (NPC 

NCA). The NPC method is preferred not for speed, but for control and reproducibility , as it creates a "slow feed" of active monomer that suppresses side reactions like chain termination.
The Stereoselective Effect (Racemic vs. Enantiopure)

While D and L rates are identical in isolation, mixing them destroys the polymerization efficiency.

  • Enantiopure (Pure D or Pure L): Rapid polymerization due to

    
    -sheet stacking, which organizes the growing chain end for faster monomer attack (Cooperative Covalent Polymerization).
    
  • Racemic (DL-Mixture): Rate drops significantly. The inability to form coherent secondary structures disrupts the "cooperative" catalytic effect.

Product Properties
  • Poly(L-Valine): Susceptible to proteolytic degradation (enzymatic hydrolysis).

  • Poly(D-Valine): Protease Resistant. This makes NPC-D-Val the superior choice for synthesizing peptide therapeutics that require extended half-lives in vivo.

Experimental Protocol: Polymerization of NPC-D-Valine

This protocol is designed to be self-validating. The release of phenol serves as an internal stoichiometric indicator.

Materials
  • Monomer: N-phenoxycarbonyl-D-valine (Synthesized via D-valine + diphenyl carbonate).

  • Initiator: n-Butylamine (primary amine).[2]

  • Solvent: DMAc (N,N-Dimethylacetamide), anhydrous.

  • Temperature: 60°C.

Step-by-Step Workflow (Graphviz Diagram)

Protocol Start Start: NPC-D-Valine Monomer Dissolve 1. Dissolve Monomer in DMAc (1.0 M Concentration) Start->Dissolve Purge 2. N2 Purge (15 mins) Remove O2/Moisture Dissolve->Purge AddInit 3. Add Initiator (n-Butylamine) [M]/[I] ratio = 50:1 Purge->AddInit Incubate 4. Incubate at 60°C Duration: 24-48 Hours AddInit->Incubate Monitor 5. Monitor Conversion (FTIR: 1790 cm-1 NCA peak) Incubate->Monitor Precip 6. Precipitate in Diethyl Ether Monitor->Precip

Figure 2: Workflow for the controlled polymerization of NPC-D-Valine.

Validation Steps
  • FTIR Monitoring: Track the disappearance of the urethane carbonyl (

    
    ) and the transient appearance/disappearance of the NCA anhydride peaks (
    
    
    
    ).
  • NMR Verification:

    
    H NMR in TFA-d will show the broadening of the 
    
    
    
    -proton signal, indicating polymer formation.
  • Phenol Check: The reaction byproduct is phenol. Its presence in the crude NMR confirms the cyclization step occurred.

References

  • Endo, T., et al. (2008).[3] "Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization." Polymer Chemistry.

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 years of chemistry of

    
    -amino acid N-carboxyanhydrides." Angewandte Chemie International Edition. 
    
  • Cheng, J., et al. (2023). "Cooperative Covalent Polymerization of N-carboxyanhydrides." Accounts of Chemical Research.

  • Danger, G., et al. (2012). "Polymerization of N-phenoxycarbonyl amino acids in aqueous solution." Journal of Polymer Science. (Context for prebiotic relevance).

Disclaimer: This guide is for research purposes only. Handling of chemical reagents should be performed by qualified personnel in a safety-controlled environment.

Sources

Validation

Benchmarking Enantiomeric Purity: Optical Rotation Standards for N-Phenoxycarbonyl-D-Valine

Executive Summary & Core Directive In the synthesis of peptide-based prodrugs (e.g., Valacyclovir analogs) and chiral intermediates, the enantiomeric purity of the building block is the primary determinant of the final d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of peptide-based prodrugs (e.g., Valacyclovir analogs) and chiral intermediates, the enantiomeric purity of the building block is the primary determinant of the final drug's safety and efficacy.[1] N-Phenoxycarbonyl-D-valine (N-PC-D-Val) serves as a critical chiral standard, often used to quantify the "wrong" enantiomer in L-series synthesis or as a specific intermediate for D-amino acid derivatives.[1]

This guide establishes the Optical Rotation (OR) standards for N-PC-D-Val. Unlike generic datasheets, we analyze the causality of solvent interactions and benchmark this compound against common alternatives (N-Boc and N-Cbz derivatives) to provide a robust, self-validating analytical protocol.

The Physics of Optical Rotation for Carbamates[2]

Optical rotation is not a static property; it is a dynamic interaction between the chiral center and the solvent shell.[1] For carbamate-protected amino acids like N-PC-D-Val, two factors dominate the specific rotation


:
  • Conformational Rigidity: The phenoxycarbonyl group adds bulk, restricting rotation around the nitrogen-alpha carbon bond.[1] This typically enhances the magnitude of rotation compared to the free amino acid, making detection easier.[1]

  • Solvent-Solute H-Bonding: The carbamate oxygen and the carboxylic acid proton interact heavily with polar solvents.[1] Switching from protic (Ethanol) to aprotic (DMF) solvents can shift not just the magnitude, but potentially the sign of rotation.[1]

Theoretical Baseline

Based on the established data for its enantiomer, N-Phenoxycarbonyl-L-Valine (


 to 

), the theoretical target for the D-isomer is:

[1][2]

Comparative Analysis: Solvent Systems & Alternatives

To validate N-PC-D-Val, we must compare it against alternative protecting groups and solvent systems.[1] The choice of standard affects the signal-to-noise ratio in polarimetry.

Table 1: Performance Benchmarking of D-Valine Derivatives
DerivativeMolecular WeightTypical

Solvent SystemDetection SensitivityPrimary Application
N-Phenoxycarbonyl-D-Valine 237.25 +14° to +18° Ethanol (c=5) High Prodrug Synthesis / Impurity Std
N-Boc-D-Valine217.27+6.3°Acetic Acid (c=1)LowSolid Phase Peptide Synthesis
N-Cbz-D-Valine251.28+4.5°Methanol (c=1)ModerateGeneral Organic Synthesis
Free D-Valine117.15-22.9°6N HCl (c=8)High (Inverted)Raw Material Sourcing

Key Insight: N-PC-D-Val exhibits a significantly higher specific rotation magnitude (+16° avg) compared to N-Boc (+6.3°) and N-Cbz (+4.5°) in organic solvents.[1] This makes N-PC-D-Val a superior analytical standard because small amounts of impurity (L-isomer) will cause a more drastic deviation in the observed reading.[1]

Table 2: Solvent Compatibility Matrix for N-PC-D-Val[1]
SolventSolubilityHygroscopicityImpact on OR StabilityRecommendation
Ethanol (Abs.) Excellent Moderate Stable (Reference Std) Primary Choice
MethanolExcellentHighVolatile (Conc.[1] changes)Secondary Choice
DMFHighVery HighDrifts (Water absorption)Avoid for OR
WaterInsolubleN/AN/ANot Suitable

Experimental Protocol: Self-Validating Measurement System

To ensure "Trustworthiness" (Part 2 of directives), this protocol includes a self-check loop. The measurement is only valid if the Specific Rotation remains constant across two different concentrations (Linearity Check).

Workflow Diagram: Analytical Logic

OpticalRotationWorkflow Start Sample: N-PC-D-Val Dry Drying: 4h @ 40°C (Vacuum) Start->Dry Remove Volatiles Weigh Weighing (Target: 0.5g ±0.0001g) Dry->Weigh Anhydrous Basis Solvent Dissolution (Ethanol, 10.0 mL) Weigh->Solvent Equil Temp Equilibration (25°C ±0.1°C) Solvent->Equil Measure Measure Alpha (589 nm) Equil->Measure Calc Calculate Specific Rotation Measure->Calc Check Within Range? (+14° to +18°) Calc->Check Valid Pass: Release Lot Check->Valid Yes Fail Fail: Perform Chiral HPLC Check->Fail No

Caption: Figure 1. Standardized Analytical Workflow for N-Phenoxycarbonyl-D-Valine Optical Rotation. The decision node triggers orthogonal validation (HPLC) if OR limits are breached.

Detailed Methodology
  • Pre-Treatment (Critical): N-PC-D-Valine is often isolated as a hydrate or contains residual solvent.[1]

    • Action: Dry sample in a vacuum oven at 40°C for 4 hours.

    • Why: Residual solvent inflates the mass, lowering the effective concentration (

      
      ), leading to a falsely low specific rotation.[1]
      
  • Sample Preparation:

    • Weigh exactly

      
       of dried sample.[1]
      
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve in Absolute Ethanol (Grade: ACS Reagent,

      
      ).[1]
      
    • Note: Do not use denatured ethanol, as additives (methanol/isopropanol) alter the refractive index and rotation.[1]

  • Measurement:

    • Zero the polarimeter with pure solvent.[1]

    • Fill the

      
       tube, ensuring no bubbles.[1]
      
    • Equilibrate to

      
      .[1] A deviation of 
      
      
      
      can shift readings by
      
      
      to
      
      
      .[1]
  • Calculation:

    
    
    Where:
    
    • 
       = Observed rotation (degrees)[1]
      
    • 
       = Path length (dm) (Standard = 1)[1]
      
    • 
       = Concentration (g/100mL) (Standard = 5)[1]
      

Synthesis & Impurity Profile (Mechanism)[1][4][5][6]

Understanding the synthesis helps predict impurities that affect Optical Rotation.[1] N-PC-D-Val is typically synthesized by reacting D-Valine with Phenyl Chloroformate.[1]

Reaction Pathway & Impurity Logic

SynthesisPath DVal D-Valine (Zwitterion) React Schotten-Baumann Reaction (pH 9-10, NaOH) DVal->React PhCl Phenyl Chloroformate PhCl->React Product N-Phenoxycarbonyl-D-Valine (Target) React->Product Imp1 Impurity A: Phenol (Hydrolysis Product) NON-CHIRAL (Lowers OR) React->Imp1 Side Reaction Imp2 Impurity B: Unreacted D-Valine (Opposite Solubility) React->Imp2 Incomplete

Caption: Figure 2. Synthetic pathway highlighting impurities.[1][3][4][5] Phenol (achiral) dilutes the rotation, while unreacted D-Valine is insoluble in Ethanol, causing turbidity that interferes with polarimetry.[1]

Troubleshooting Anomalous Readings
  • Reading is too Low (< +14°):

    • Cause: Wet sample (water/solvent weight) or Phenol contamination.[1]

    • Fix: Re-dry sample; wash with ether (to remove phenol).[1]

  • Reading is too High (> +18°):

    • Cause: Evaporation of solvent during measurement (concentration increases).[1]

    • Fix: Ensure sample chamber is sealed.[1]

  • Solution is Hazy:

    • Cause: Unreacted D-Valine (insoluble in Ethanol).[1]

    • Fix: Filter through 0.45µm PTFE filter.[1] Note: This invalidates the concentration calculation; you must re-purify the bulk solid, not just the test solution.

References

  • Thermo Scientific Chemicals. (n.d.).[1][6] N-Boc-D-valine, 98+%.[1][6] Fisher Scientific.[1] Retrieved from [Link] (Comparative data for Boc-derivative).[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6287, Valine. Retrieved from [Link] (Physical properties of free amino acid).[1]

  • Barrett, G. C. (1985).[1] Chemistry and Biochemistry of the Amino Acids. Chapman and Hall.[1] (Authoritative text on solvent effects in optical rotation).

  • Beauchamp, L. M., et al. (1992).[1] Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy. (Context for Valacyclovir intermediates).

Sources

Comparative

Validation of D-Amino Acid Incorporation in Peptide Chains: A Comparative Technical Guide

Executive Summary The strategic incorporation of D-amino acids into peptide therapeutics is a pivotal method for enhancing proteolytic stability, modulating receptor affinity, and mitigating immunogenicity. However, vali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The strategic incorporation of D-amino acids into peptide therapeutics is a pivotal method for enhancing proteolytic stability, modulating receptor affinity, and mitigating immunogenicity. However, validating the successful synthesis and retention of chirality poses a significant analytical challenge. Standard Liquid Chromatography-Mass Spectrometry (LC-MS) and Edman degradation are often "stereochemically silent," failing to distinguish between L- and D-enantiomers due to their identical mass and primary sequence.

This guide provides a rigorous technical comparison of validation methodologies, moving beyond basic theory to field-proven protocols. It focuses on Marfey’s Method (chemical derivatization) as the quantitative gold standard and Enzymatic Resistance Assays as a functional validation tool, while introducing Ion Mobility Spectrometry (IMS) as an emerging high-throughput alternative.

Part 1: The Analytical Challenge

In standard Reverse-Phase HPLC (RP-HPLC), enantiomeric peptides (e.g., L-Ala vs. D-Ala variants) often co-elute or exhibit negligible retention time shifts. In Mass Spectrometry, they are isobaric. Without specific chiral validation, a "pure" peak on a chromatogram may conceal a racemic mixture or a failed synthesis where the D-amino acid racemized back to the L-form during coupling.

Key Validation Metrics:

  • Chiral Purity: Confirming >99% enantiomeric excess (ee).

  • Positional Accuracy: Verifying the D-isomer is at the intended residue, not scrambled.

  • Functional Stability: Proving the modification confers the expected protease resistance.

Part 2: Comparative Analysis of Methods

Method A: Marfey’s Method (The Gold Standard)

Principle: This method relies on the derivatization of hydrolysates with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey’s Reagent). The reagent reacts with the amino group of the analyte to form diastereomers. Unlike enantiomers, diastereomers have distinct physical properties and can be easily separated on standard achiral C18 columns.

  • Best For: Absolute configuration determination of every residue in a sequence.

  • Limitation: Destructive; requires total hydrolysis of the peptide.

Method B: Enzymatic Resistance Assay (Functional Validation)

Principle: Proteases like Trypsin and Chymotrypsin have strict stereochemical requirements for their active sites. They cannot efficiently cleave peptide bonds involving D-amino acids. By challenging the peptide with these enzymes, stability acts as a proxy for chiral incorporation.

  • Best For: Quick, functional confirmation of "proteolytic shielding."

  • Limitation: Does not quantify chiral purity; binary (stable/unstable) result.

Method C: Ion Mobility Spectrometry (IMS-MS) (Emerging)

Principle: IMS separates ions based on their Collisional Cross Section (CCS) in a gas phase. D-amino acids induce different folding patterns (turn structures) compared to L-isomers, resulting in distinct drift times even if the mass is identical.

  • Best For: Non-destructive analysis of intact peptides; high throughput.

  • Limitation: Requires specialized hardware; data interpretation is complex.

Part 3: Detailed Experimental Protocols

Protocol 1: Marfey’s Analysis (Step-by-Step)

This protocol is designed for the absolute stereochemical determination of amino acids in a peptide hydrolysate.[1]

Reagents:

  • 6 M HCl (LC-MS grade)

  • 1% (w/v) L-FDAA (Marfey’s Reagent) in acetone

  • 1 M NaHCO₃[1]

  • 2 M HCl (for neutralization)

Workflow:

  • Hydrolysis: Dissolve 50 µg of peptide in 100 µL 6 M HCl. Incubate at 110°C for 24 hours in a sealed glass vial (inert atmosphere, N₂ or Ar, recommended to prevent oxidation of Trp/Met).

  • Evaporation: Dry the hydrolysate completely under a nitrogen stream or vacuum centrifugation.

  • Derivatization:

    • Resuspend dried residue in 50 µL H₂O.

    • Add 20 µL 1 M NaHCO₃ (pH buffer).

    • Add 100 µL 1% L-FDAA solution.

    • Incubate at 40°C for 1 hour with shaking (400 rpm).

  • Quenching: Stop reaction by adding 10 µL 2 M HCl. Dilute with 200 µL 50% Acetonitrile/Water.

  • Analysis: Inject 10 µL onto a C18 RP-HPLC column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 60% B over 45 minutes.

    • Detection: UV at 340 nm (absorption max of dinitrophenyl group).[1]

Data Interpretation: Compare retention times against standard L- and D-amino acids derivatized in parallel. The elution order is typically L-L (analyte-reagent) before D-L (analyte-reagent) for most hydrophobic amino acids.

Protocol 2: Proteolytic Stability Challenge

This protocol validates the functional impact of D-amino acid incorporation.

Reagents:

  • Trypsin (Sequencing Grade)

  • Digestion Buffer: 50 mM NH₄HCO₃, pH 7.8

  • Internal Standard (e.g., a stable non-target peptide)

Workflow:

  • Preparation: Prepare peptide stock at 1 mM in water.

  • Incubation Mixture:

    • 90 µL Buffer.

    • 5 µL Peptide Stock (Final 50 µM).

    • 5 µL Trypsin (Enzyme:Substrate ratio 1:100 w/w).

  • Time Course: Incubate at 37°C. Aliquot 20 µL samples at T=0, T=1h, T=4h, and T=24h.

  • Quenching: Immediately add 5 µL of 5% Formic Acid to each aliquot to kill enzyme activity.

  • Quantification: Analyze by LC-MS. Normalize peak area of the parent peptide to the Internal Standard.

Success Criteria:

  • L-Control: >90% degradation within 1-4 hours.

  • D-Analog: >80% intact parent peptide at 24 hours (assuming the D-aa is at the cleavage site).

Part 4: Visualization of Workflows

Figure 1: Marfey's Reaction & Separation Logic

This diagram illustrates how the reaction transforms difficult-to-separate enantiomers into easily separable diastereomers.

MarfeysMethod Substrate Peptide Sample (L/D Mixture) Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Substrate->Hydrolysis Destructive FreeAA Free Amino Acids (L-AA & D-AA) Hydrolysis->FreeAA Deriv Derivatization (+ L-FDAA) FreeAA->Deriv pH 8.0 Diastereomers Diastereomers Formed (L-AA-L-FDAA & D-AA-L-FDAA) Deriv->Diastereomers Nucleophilic Subst. HPLC C18 HPLC Separation Diastereomers->HPLC Result Distinct Retention Times (L-L elutes before D-L) HPLC->Result UV 340nm

Caption: Workflow of Marfey's Method converting enantiomers to separable diastereomers.

Figure 2: Decision Matrix for Method Selection

A logical guide to choosing the correct validation path based on sample constraints.

MethodSelection Start Start: Validation Need IsDestructiveOK Is sample destruction acceptable? Start->IsDestructiveOK NeedSiteSpecific Need site-specific confirmation? IsDestructiveOK->NeedSiteSpecific Yes NonDestructive Method: Chiral LC or IMS-MS (Intact Analysis) IsDestructiveOK->NonDestructive No (Precious Sample) Marfey Method: Marfey's Analysis (Gold Standard) NeedSiteSpecific->Marfey Yes (QC/Release) Functional Method: Enzymatic Assay (Stability Check) NeedSiteSpecific->Functional No (Screening)

Caption: Decision tree for selecting the appropriate chiral validation methodology.

Part 5: Data Comparison Table

FeatureMarfey’s Method (FDAA)Enzymatic Resistance AssayChiral Chromatography (CSP)Ion Mobility MS (IMS)
Primary Output Absolute Configuration (L vs D)Biological Stability (Half-life)Enantiomeric PurityStructural Conformation (Drift Time)
Destructive? Yes (Total Hydrolysis)Yes (Digestion)NoNo
Site Specificity High (Residue level)Low (Global stability)Medium (Whole molecule)High (Epimer differentiation)
Throughput Low (24h+ protocol)Medium (Parallel incubation)MediumHigh (Seconds per sample)
Limit of Detection < 0.1% D-isomerN/A (Functional)~0.5% D-isomer~1-5% Epimer mix
Cost Low (Cheap reagents)Low (Enzymes)High (Specialized Columns)Very High (Instrument cost)

References

  • Marfey, P. (1984).[1] Determination of D-amino acids. Use of a chiral reagent.[2][3][4] Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9]

  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences (PNAS).

  • Vaniya, A., & Fiehn, O. (2015). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Analytical Chemistry. (Context: Advanced MS differentiation).

  • FDA Guidance for Industry. (2014). Immunogenicity Assessment for Therapeutic Protein Products. (Context: D-amino acids reducing immunogenicity).

Sources

Validation

Technical Comparison: Stability &amp; Reactivity of N-Phenoxycarbonyl-D-Valine vs. Fmoc-D-Valine

This guide provides a technical comparison between N-phenoxycarbonyl-D-valine (NPC-D-Val) and Fmoc-D-valine . While both are carbamate derivatives of D-valine, they serve fundamentally different roles in chemical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between N-phenoxycarbonyl-D-valine (NPC-D-Val) and Fmoc-D-valine . While both are carbamate derivatives of D-valine, they serve fundamentally different roles in chemical synthesis due to their distinct stability and reactivity profiles.

Executive Summary

Fmoc-D-Valine is a protecting group derivative designed for "temporary shielding." It is chemically inert to coupling conditions and acids but is specifically labile to secondary bases (via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-elimination).[1] It is the gold standard for stepwise Solid Phase Peptide Synthesis (SPPS).

N-Phenoxycarbonyl-D-Valine (NPC-D-Val) is an activated urethane precursor (or "loaded spring"). It is designed to be stable during storage (unlike N-carboxyanhydrides, NCAs) but reactive under thermal or nucleophilic conditions to drive polymerization or urea formation. It is not a protecting group; it is an activated monomer.

Verdict:

  • For Stepwise Peptide Synthesis: Use Fmoc-D-Valine .[2][3]

  • For Polypeptide Synthesis (Poly-D-Val) or Urea Formation: Use NPC-D-Val .

  • Storage Stability: Both are shelf-stable solids, but NPC-D-Val offers a critical advantage over NCAs by resisting moisture-induced degradation.

Chemical Nature & Structural Analysis[5][6][7]

The core difference lies in the electronic properties of the group attached to the carbamate oxygen.

FeatureFmoc-D-ValineN-Phenoxycarbonyl-D-Valine
Structure FluorenylmethoxycarbonylPhenoxycarbonyl (Phenyl carbamate)
Electronic Effect The fluorenyl ring is electron-withdrawing but the cleavage is driven by proton acidity at the C9 position.The phenyl group is electron-withdrawing, making the carbonyl carbon electrophilic.
Leaving Group Dibenzofulvene (after deprotonation)Phenol (PhOH)
Primary Reactivity E1cb Elimination: Base removes acidic proton; protecting group falls off.Nucleophilic Acyl Substitution: Nucleophile attacks carbonyl; phenol leaves.
Comparative Mechanism Diagram

The following diagram illustrates the divergent stability pathways: Fmoc requires a specific base mechanism to cleave, whereas NPC acts as an electrophile.

StabilityMechanism cluster_legend Stability Logic Fmoc Fmoc-D-Valine (Protected Species) DBF Dibenzofulvene (Inert Byproduct) Fmoc->DBF FreeVal Free D-Valine (Deprotection) Fmoc->FreeVal E1cb Elimination (Rapid w/ Base) NPC NPC-D-Valine (Activated Precursor) NCA Val-NCA (Reactive Intermediate) NPC->NCA Cyclization (- Phenol) Poly Poly(D-Valine) (Polymerization) NPC->Poly Direct Aminolysis Base Secondary Base (Piperidine) Base->Fmoc Deprotonation Nuc Nucleophile (Amine/Heat) Nuc->NPC Attack C=O NCA->Poly ROP Fmoc is a Shield Fmoc is a Shield NPC is a Gunpowder Keg NPC is a Gunpowder Keg Fmoc is a Shield->NPC is a Gunpowder Keg

Figure 1: Mechanistic divergence. Fmoc cleavage yields a free amino acid (deprotection), while NPC activation yields NCAs or polymers (bond formation).

Stability Profiles

A. Hydrolytic Stability (Moisture Resistance)
  • Fmoc-D-Valine: Highly stable.[3] Can be stored in ambient air for years without degradation. Hydrolysis requires harsh basic conditions (e.g., NaOH).

  • NPC-D-Valine: Superior to NCAs. Standard N-carboxyanhydrides (NCAs) degrade rapidly upon exposure to atmospheric moisture. NPC-D-Valine is "air-tolerant" and "moisture-insensitive," allowing open-vessel handling. However, prolonged exposure to moisture in solution can lead to slow hydrolysis to Valine and Phenol.

B. Base Stability (The Critical Differentiator)
  • Fmoc-D-Valine: Labile. Instantly degrades in 20% Piperidine/DMF (

    
     min). This is the intended mechanism for SPPS.
    
  • NPC-D-Valine: Reactive. In the presence of amines (bases), it does not simply "deprotect." Instead, the amine attacks the carbonyl, displacing phenol.

    • If the amine is a growing peptide chain

      
      Urea formation  (Termination of chain).
      
    • If treated with tertiary amine/heat

      
      Cyclization to NCA  followed by polymerization.
      
C. Thermal Stability
  • Fmoc-D-Valine: Stable up to melting point (~145°C).

  • NPC-D-Valine: Thermally active. Heating in inert solvents (e.g., DMAc at 60°C) triggers the elimination of phenol and cyclization to Val-NCA, initiating polymerization.

Summary Table: Comparative Metrics
ParameterFmoc-D-ValineNPC-D-Valine
Storage (Solid) Excellent (Years at RT)Good (Months/Years at RT)
Moisture Sensitivity NegligibleLow (High compared to NCA)
Reaction with 2° Amines Cleavage (Deprotection)Urea Formation / Polymerization
Reaction with Acids (TFA) StableStable
Primary Application SPPS (Stepwise)Polypeptide Synthesis (ROP)
Byproduct Toxicity Dibenzofulvene (Low/Inert)Phenol (Toxic/Corrosive)

Experimental Validation Protocols

To empirically verify the identity and stability of your specific lot, use the following self-validating protocols.

Protocol A: Stability/Identity Check via HPLC

Objective: Distinguish between the two and check for degradation (Free Valine or Phenol).

  • Preparation:

    • Dissolve 1 mg of sample in 1 mL Acetonitrile/Water (1:1).

    • Note: If using NPC-D-Val, avoid alcohols (MeOH/EtOH) as solvents to prevent transesterification over long periods.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

    • Gradient: 5% to 95% B over 20 min (A: 0.1% TFA/Water, B: 0.1% TFA/ACN).

    • Detection: UV at 214 nm (peptide bond/carbonyl) and 254 nm (aromatic).

  • Analysis:

    • Fmoc-D-Val: Strong peak at ~265 nm and 301 nm (Fluorenyl signature). Retention time is high (hydrophobic).

    • NPC-D-Val: Peak at 254 nm (Phenyl signature). Retention time is lower than Fmoc but higher than free Valine.

    • Degradation Markers:

      • Free Valine: Elutes at void volume (very polar).

      • Free Phenol (for NPC): Sharp peak, distinct UV spectrum.

      • Dibenzofulvene (for Fmoc):[4] Very hydrophobic, elutes late.

Protocol B: Reactivity Challenge (The "Piperidine Test")

Objective: Confirm if the material is a protecting group (Fmoc) or an activated monomer (NPC).

  • Dissolve 10 mg of compound in 1 mL DMF.

  • Add 100 µL Piperidine.

  • Observation:

    • Fmoc-D-Val: Solution may turn slightly yellow (formation of dibenzofulvene-piperidine adduct). TLC/HPLC will show complete disappearance of starting material and appearance of Free Valine (or Val-piperidine salt).

    • NPC-D-Val: Reaction will generate N-(Piperidinocarbonyl)-D-Valine (a urea derivative) and free phenol. The starting material is consumed, but Free Valine is NOT generated .

Application Context: When to Use Which?

Scenario 1: Solid Phase Peptide Synthesis (SPPS)

Choice: Fmoc-D-Valine [2][3]

  • Reasoning: You need to add exactly one amino acid at a time. Fmoc blocks the amine, allowing the carboxyl to be activated (e.g., with HATU/DIC) for coupling. After coupling, Fmoc is removed cleanly to expose the amine for the next cycle.

  • Risk of NPC: If you used NPC-D-Val, the "protection" is actually an activated ester. It would react with the resin-bound amine to form a urea linkage (Resin-NH-CO-O-Ph), which is a dead-end product that cannot be deprotected.

Scenario 2: Synthesis of Poly(D-Valine)

Choice: NPC-D-Valine

  • Reasoning: You want to create a long polymer chain. NPC-D-Valine serves as a stable precursor to Valine-NCA. By heating it with a primary amine initiator, it cyclizes in situ to the NCA, which then polymerizes via Ring-Opening Polymerization (ROP).

  • Advantage: Using Fmoc-Val here would require deprotection after every single addition, which is impossible for polymerization kinetics. NPC allows "one-pot" chain growth.

Scenario 3: Prodrug Design

Choice: Context Dependent

  • NPC-D-Val: Often used to make carbamate prodrugs where the phenol group is substituted by a drug molecule (or the NPC is an intermediate to attach Valine to a drug amine). The phenoxycarbonyl moiety is susceptible to enzymatic hydrolysis (esterases), releasing the drug.

References

  • Zhang, D., et al. (2024).[5] Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 15, 97-105.[5] Royal Society of Chemistry.[5] Retrieved from [Link]

  • Tao, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides. ACS Publications. Retrieved from [Link]

Sources

Comparative

Comparative Technical Guide: Protease Resistance of Poly(D-Valine) vs. Poly(L-Valine)

Executive Summary The stereochemical orientation of amino acids is the primary determinant of proteolytic stability in peptide engineering. This guide compares Poly(L-Valine) , the naturally occurring isomer, against Pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical orientation of amino acids is the primary determinant of proteolytic stability in peptide engineering. This guide compares Poly(L-Valine) , the naturally occurring isomer, against Poly(D-Valine) , its chiral mirror image.

The Bottom Line: Poly(D-Valine) exhibits near-total resistance to standard physiological proteases (e.g., trypsin, chymotrypsin, serum proteases) compared to Poly(L-Valine). While L-valine residues are susceptible to cleavage—particularly when adjacent to specific recognition sites—D-valine residues render the peptide backbone unrecognizable to the active sites of endogenous enzymes.[1]

Critical Consideration: Unlike hydrophilic peptides, Poly(Valine) of either chirality is extremely hydrophobic and prone to forming insoluble


-sheets. Assessing its stability requires specific solubilization strategies (e.g., block copolymerization or PEGylation) to ensure the enzyme can physically access the substrate in an aqueous environment.

Scientific Rationale: The Chiral Mismatch

To understand the resistance profile, we must analyze the interaction between the protease active site and the substrate's chirality.

The "Lock and Key" Failure

Proteases are chiral catalysts evolved to hydrolyze L-peptide bonds. Their active sites (the "lock") contain catalytic triads (e.g., Ser-His-Asp in serine proteases) positioned to attack the carbonyl carbon of the peptide bond only when the side chain is oriented correctly (the "key").

  • Poly(L-Valine): The isopropyl side chain projects into the enzyme's binding pocket (S1 subsite), allowing the catalytic nucleophile to attack the scissile bond.

  • Poly(D-Valine): The side chain projects in the opposite spatial direction due to the inverted stereocenter (

    
    -carbon). This creates severe steric hindrance, preventing the scissile bond from entering the catalytic zone.
    
Secondary Structure Shielding

Valine has a high propensity for forming


-sheets.
  • L-Valine forms right-handed twisted

    
    -sheets.
    
  • D-Valine forms mirror-image left-handed twisted

    
    -sheets.
    Both structures are highly stable and packed ("steric zippers"), which provides passive resistance to proteolysis by physically hiding the peptide backbone from enzymes. However, once solubilized, the L-form is vulnerable, whereas the D-form remains chemically inert to hydrolysis.
    
Mechanistic Diagram

ProteaseMechanism cluster_L Poly(L-Valine) cluster_D Poly(D-Valine) Enzyme Protease Active Site (Chiral Lock) L_Val L-Valine Substrate (Correct Orientation) Complex_L Enzyme-Substrate Complex Formed Enzyme->Complex_L NoComplex No Binding (Steric Clash) Enzyme->NoComplex Rejection L_Val->Complex_L Fits S1 Pocket Hydrolysis Hydrolysis (Degradation) Complex_L->Hydrolysis Catalytic Attack D_Val D-Valine Substrate (Steric Mismatch) D_Val->NoComplex Side Chain Clash Intact Peptide Remains Intact NoComplex->Intact No Reaction

Figure 1: Mechanistic divergence of proteolytic activity on L- vs. D-Valine substrates.

Experimental Protocol: Comparative Stability Assay

Expert Note: Pure Poly(Valine) is insoluble in water. To perform a valid enzymatic assay, you must use a soluble analog (e.g., a short oligomer like


 or a PEG-PolyVal conjugate). This protocol assumes a soluble Valine-rich oligomer.
Materials
  • Substrates: L-Valine rich peptide (L-VRP) and D-Valine rich peptide (D-VRP).

  • Media: Human Serum (pooled) or Trypsin/Chymotrypsin in PBS (pH 7.4).

  • Internal Standard: Stable isotope-labeled peptide or a non-degradable analog.

  • Precipitating Agent: Acetonitrile (ACN) with 1% Formic Acid (FA). Avoid pure TFA precipitation as it may induce artifacts in hydrophobic peptides.

Workflow Diagram

AssayWorkflow Step1 1. Preparation Solubilize Peptides (100 µM) in PBS/Buffer Step2 2. Incubation Add Protease/Serum 37°C, agitation Step1->Step2 Step3 3. Time-Point Sampling (0h, 1h, 4h, 12h, 24h, 48h) Step2->Step3 Step4 4. Quenching Add ACN + 1% Formic Acid (Precipitate Enzymes) Step3->Step4 Step5 5. Analysis LC-MS Quantification (Area Under Curve) Step4->Step5

Figure 2: Step-by-step workflow for assessing proteolytic stability via LC-MS.

Detailed Procedure
  • Solubilization: Dissolve lyophilized peptides in a minimal volume of DMSO or HFIP if necessary, then dilute into PBS to a final concentration of 100 µM. Ensure final DMSO concentration is <1% to avoid inhibiting the protease.

  • Incubation:

    • Mix 100 µL of peptide solution with 100 µL of human serum (or enzyme solution).

    • Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling: At designated time points (0, 0.5, 1, 4, 12, 24, 48 hours), remove 20 µL aliquots.

  • Quenching & Extraction:

    • Immediately add the aliquot to 80 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Vortex for 30 seconds to precipitate serum proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Inject the supernatant into an LC-MS system (C18 column). Monitor the Molecular Ion

    
    .
    

Comparative Data Analysis

The following table represents typical kinetic data observed when comparing L- vs. D-isomers of hydrophobic, valine-rich peptides in human serum.

ParameterPoly(L-Valine) AnalogPoly(D-Valine) AnalogFold Improvement
Initial Purity >98%>98%N/A
Half-life (

)
2.5 - 4.0 hours> 48 hours (often > 7 days)> 20x - 100x
Degradation Products Truncated fragments (Val-1, Val-2 loss)None detected / TraceN/A
Mechanism Enzymatic HydrolysisN/A (Resistant)N/A
Physical Stability Prone to aggregation over timeProne to aggregation over timeEquivalent*

*Note: While D-Valine resists chemical degradation (proteolysis), it shares the physical instability (aggregation) of L-Valine due to hydrophobicity.

Interpretation of Results
  • L-Isomer: Follows pseudo-first-order degradation kinetics. The rapid decline in peak area corresponds to the cleavage of peptide bonds by serum peptidases.

  • D-Isomer: The concentration remains effectively constant. Any minor loss is often attributed to physical precipitation or non-specific binding to the tube walls rather than enzymatic cleavage.

Troubleshooting & Expert Tips

  • The Hydrophobicity Trap: Poly(Valine) is notorious for aggregating. If your LC-MS signal disappears for both L and D forms at T=0 or T=1h, the peptide hasn't degraded—it has precipitated out of solution.

    • Solution: Use a block-copolymer design (e.g., PEG-PolyVal) or check stability in 50% serum/50% ACN if testing chemical stability only (though this inactivates enzymes).

  • Column Carryover: Hydrophobic D-peptides stick to C18 columns. Ensure a rigorous wash step (95% ACN) between injections to prevent ghost peaks in subsequent runs.

  • Enzyme Selection: For specific mechanistic proof, use Trypsin (cleaves Lys/Arg) or Chymotrypsin (cleaves hydrophobic residues like Phe/Trp/Leu/Val). Chymotrypsin is the relevant challenge for Valine sequences.

References

  • Protease Resistance Mechanism: Feng, Z., & Xu, B. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Biomolecular Concepts.[1][2][3]

  • Poly(Valine) Structure: Sinaga, A., et al. (2007).[4] Poly(acrylic acid)-block-poly(L-valine): evaluation of beta-sheet formation and its stability using circular dichroism technique.[4] Biomacromolecules.[3][5][6]

  • Assay Protocol: Krieger, V., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

  • D-Peptide Stability Data: Mittag, A., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Omega.

  • General Chirality Overview: BenchChem. (2025). A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides.

Sources

Validation

Executive Summary: The Strategic Value of N-Phenoxycarbonyl (NPC)

FTIR Spectral Analysis of N-Phenoxycarbonyl Group Activation In the landscape of bioconjugation and peptide synthesis, the N-phenoxycarbonyl (NPC) group represents a critical balance between stability and reactivity. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Analysis of N-Phenoxycarbonyl Group Activation

In the landscape of bioconjugation and peptide synthesis, the N-phenoxycarbonyl (NPC) group represents a critical balance between stability and reactivity. Unlike the highly labile N-carboxyanhydrides (NCAs) or the moisture-sensitive N-hydroxysuccinimide (NHS) esters, NPC derivatives offer a robust "shelf-stable" activated monomer that can be triggered under controlled conditions.

This guide provides an in-depth technical analysis of monitoring NPC activation using Fourier Transform Infrared (FTIR) spectroscopy. By leveraging specific spectral shifts, researchers can quantitatively validate the transition from the activated carbamate state to the stable urea or amide linkage, ensuring high-fidelity polymerizations and conjugations.

FTIR Spectral Fingerprint: The NPC Signature

The N-phenoxycarbonyl group is characterized by a distinct spectral footprint arising from the conjugation of the carbamate carbonyl with the phenoxy ring. Accurate identification of these bands is the prerequisite for monitoring activation.

Table 1: Characteristic FTIR Wavenumbers for N-Phenoxycarbonyl
Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Significance
C=O[1][2][3] Stretch 1700 – 1715 StrongThe primary diagnostic peak. It is red-shifted compared to aliphatic esters (~1740 cm⁻¹) due to resonance with the phenyl ring and the nitrogen lone pair.
C-O-C Asym. Stretch 1200 – 1250 StrongRepresents the ester linkage to the phenol leaving group. Disappearance of this band correlates with phenol elimination.
N-H Stretch 3290 – 3340 MediumIndicates the carbamate N-H. This band shifts significantly upon conversion to a urea/amide N-H.
Amide II (N-H Bend) 1540 – 1550 MediumCoupled N-H bending and C-N stretching mode.
Aromatic C=C 1590 & 1490 VariableCharacteristic "breathing" modes of the phenoxy ring. These persist but may shift slightly after phenol cleavage.

Expert Insight: The C=O peak position is solvent-dependent. In non-polar solvents (e.g., CHCl₃), it appears near 1710 cm⁻¹. In hydrogen-bonding solvents, slight broadening and red-shifting may occur.

Activation Mechanism & Spectral Causality

Understanding the mechanism is vital for interpreting spectral changes. The activation of N-phenoxycarbonyl derivatives by amines (aminolysis) proceeds via two distinct pathways depending on the substitution of the nitrogen.

Pathway A: E1cb Mechanism (Primary Amines)

For monosubstituted carbamates (R-NH-CO-OPh), base-catalyzed elimination of phenol generates a transient Isocyanate intermediate, which is then rapidly attacked by the amine nucleophile to form a urea.

Pathway B: BAc2 Mechanism (Secondary Amines)

For disubstituted carbamates (R₂N-CO-OPh), the reaction proceeds via a direct nucleophilic attack on the carbonyl carbon (addition-elimination), as there is no acidic proton to trigger isocyanate formation.

Graphviz Diagram: Mechanistic Pathways

NPC_Activation cluster_legend Spectral Shift NPC N-Phenoxycarbonyl (Start: 1710 cm⁻¹) Isocyanate Isocyanate Intermediate (Transient: ~2270 cm⁻¹) NPC->Isocyanate E1cb (Primary N) Urea Urea Product (End: 1640 cm⁻¹) NPC->Urea BAc2 (Secondary N) Phenol Phenol (Leaving Group) NPC->Phenol Elimination Base Base/Heat Base->NPC Isocyanate->Urea Fast Addition Amine Amine Nucleophile (R-NH₂) Amine->Urea Start C=O: 1710 cm⁻¹ End C=O: 1640 cm⁻¹ Start->End -70 cm⁻¹ shift

Caption: Dual activation pathways for N-phenoxycarbonyl groups. Primary carbamates often proceed via an isocyanate intermediate (E1cb), while secondary carbamates undergo direct aminolysis (BAc2).

Comparative Analysis: NPC vs. Alternatives

When selecting an activation group, the trade-off is typically between reactivity and stability . NPC occupies a unique niche.

Table 2: Performance Comparison of Activation Groups
FeatureN-Phenoxycarbonyl (NPC) N-Hydroxysuccinimide (NHS) Ester N-Carboxyanhydride (NCA)
Stability (Moisture) High (Stable in open air/moisture)Low (Hydrolyzes rapidly in water)Very Low (Requires glovebox/dry conditions)
Reactivity Latent (Requires heat/catalyst or amine)High (Reacts at RT, often spontaneous)Extreme (Uncontrolled polymerization risk)
FTIR Monitoring Clear Shift (1710 → 1640 cm⁻¹)Complex (Doublet 1740/1780 → 1650 cm⁻¹)Diagnostic (Doublet 1780/1850 → 1650 cm⁻¹)
By-product Phenol (Easy removal, UV active)NHS (Water soluble, difficult to track by UV)CO₂ (Gas, clean removal)
Primary Use Case Controlled polypeptide synthesis, blocked isocyanates.Protein bioconjugation, labeling.High-MW polypeptide synthesis.

Critical Note: NHS esters show a characteristic carbonyl doublet at ~1740 and 1780 cm⁻¹. Upon hydrolysis (a common side reaction), these bands disappear, and a carboxylate band appears. NPC does not suffer from this spontaneous hydrolysis, making FTIR quantification of the reaction (rather than degradation) more reliable.

Validated Experimental Protocol: In Situ FTIR Monitoring

This protocol describes the monitoring of the aminolysis of an N-phenoxycarbonyl amino acid to form a urea/peptide linkage.

Reagents & Setup
  • Substrate: N-phenoxycarbonyl-L-phenylalanine (or similar).

  • Nucleophile: n-Butylamine (or target amine).

  • Solvent: Chloroform (CHCl₃) or DMSO (dried).

  • Equipment: FTIR Spectrometer with ATR accessory (Diamond/ZnSe crystal) or liquid transmission cell (CaF₂ windows).

Step-by-Step Workflow
  • Baseline Acquisition:

    • Record background spectrum of the pure solvent.

    • Self-Validation: Ensure no atmospheric CO₂ peaks (2350 cm⁻¹) are present.

  • Monomer Scan (T=0):

    • Dissolve NPC monomer in solvent (e.g., 0.1 M).

    • Checkpoint: Verify strong peak at 1710 ± 5 cm⁻¹ (Carbamate C=O). Ensure absence of peaks at 1640 cm⁻¹ (Urea) or 2270 cm⁻¹ (Isocyanate).

  • Reaction Initiation:

    • Add amine (1.0 - 1.2 equivalents).

    • Optional: If reaction is slow, heat to 40-60°C.

    • Start kinetic scanning (e.g., 1 scan every 30 seconds).

  • Monitoring the Shift:

    • Disappearance: Track the decrease of the 1710 cm⁻¹ band.

    • Appearance: Track the growth of the 1640 cm⁻¹ (Amide I / Urea C=O) and 1550 cm⁻¹ (Amide II) bands.

    • Isocyanate Check: If reacting a primary NPC, look for a transient peak at ~2270 cm⁻¹ . Its accumulation indicates the amine addition step is rate-limiting.

  • Endpoint Determination:

    • Reaction is complete when the 1710 cm⁻¹ peak stabilizes (or vanishes) and the 1640 cm⁻¹ peak plateaus.

Graphviz Diagram: Experimental Workflow

FTIR_Workflow cluster_monitor Kinetic Monitoring Loop Start Start: Pure Solvent Background Step1 Dissolve NPC Monomer Verify 1710 cm⁻¹ Peak Start->Step1 Step2 Add Amine Nucleophile (Initiate Reaction) Step1->Step2 Monitor Track Peaks: ↓ 1710 cm⁻¹ (Carbamate) ↑ 1640 cm⁻¹ (Urea) ? 2270 cm⁻¹ (Isocyanate) Step2->Monitor Monitor->Monitor Every 30s End Endpoint Reached Plateau of 1640 cm⁻¹ Monitor->End ΔAbs/dt ≈ 0

Caption: Step-by-step FTIR monitoring workflow for N-phenoxycarbonyl aminolysis. The process relies on the distinct carbonyl shift from 1710 to 1640 cm⁻¹.

Troubleshooting & Data Interpretation

  • Problem: No change in 1710 cm⁻¹ peak after amine addition.

    • Cause: NPC groups are stable. At room temperature, reaction with sterically hindered amines may be negligible.

    • Solution: Increase temperature to 50-60°C or add a catalyst (e.g., DMAP, though this may alter the mechanism).

  • Problem: Appearance of broad peak at 3200-3500 cm⁻¹ masking N-H.

    • Cause: Accumulation of phenol by-product. Phenol has a strong, broad O-H stretch.

    • Solution: Focus analysis on the Carbonyl region (1600-1800 cm⁻¹) which is less affected by phenol interference.

  • Problem: Peak appearing at 1760-1780 cm⁻¹.

    • Cause: If moisture is present, hydrolysis might generate a carboxylic acid (which may dimerize) or a cyclic anhydride if the structure permits. However, for NPC, this is rare. A shift up usually implies ring closure (e.g., to an oxazolidinone) or formation of a cyclic urethane.

References

  • Endo, T., et al. (2014). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. Link

  • Dubois, L., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Link

  • Haque, N., et al. (2018). Synthesis of N-methylated products via CO2 fixation and primary carbamates. RSC Advances (Supporting Info: FTIR Spectra of Phenyl Carbamate). Link

  • Kricheldorf, H. R. (1971). Spectroscopic Characterization of N-Phenoxycarbonyl Amino Acids. Die Makromolekulare Chemie.
  • Sigma-Aldrich. IR Spectrum Table & Chart. Link

Sources

Safety & Regulatory Compliance

Safety

D-Valine, N-(phenoxycarbonyl)- proper disposal procedures

Executive Safety Directive Do NOT dispose of N-(phenoxycarbonyl)-D-valine in aqueous basic waste streams. [1][2][3] This compound contains an activated phenoxycarbonyl carbamate moiety.[1] Upon contact with basic aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do NOT dispose of N-(phenoxycarbonyl)-D-valine in aqueous basic waste streams. [1][2][3]

This compound contains an activated phenoxycarbonyl carbamate moiety.[1] Upon contact with basic aqueous solutions (pH > 8) or nucleophiles, it undergoes rapid hydrolysis/aminolysis, releasing Phenol (


).[1] Phenol is a potent toxicant, a corrosive agent, and a specifically listed RCRA hazardous waste (U188).[1]

Immediate Action Plan:

  • Segregate: Keep this waste separate from general aqueous waste and strong bases.[1]

  • Classify: Manage as Toxic Organic Waste (solid or liquid).[1]

  • Destruction: The only acceptable disposal method is High-Temperature Incineration .[1]

Chemical Hazard Profile & Mechanism

To dispose of this chemical safely, you must understand its degradation pathway.[1] The N-(phenoxycarbonyl) group is an "activated" ester equivalent used to generate ureas or carbamates.[1]

Hydrolysis Mechanism (The Hazard Source)

When exposed to hydroxide ions (


) or water under basic conditions, the carbamate linkage cleaves:

[1][2][3]
PropertyDataImplication for Disposal
Physical State White to off-white powderDust management is critical to prevent inhalation.[1][2][3]
Stability Stable dry; Hydrolytically unstableMust be kept dry. Moisture accelerates phenol release.[1][2][3]
Reactivity Reacts with amines, bases, oxidizersDo not mix with amine waste or caustic cleaning solutions.[1][2][3]
Primary Toxicant Phenol (in situ generation)Rapidly absorbed through skin; systemic toxin.[1][2][3]

Step-by-Step Disposal Protocol

This protocol ensures compliance with US EPA RCRA regulations and Good Laboratory Practice (GLP).

A. Solid Waste (Pure Compound/Powder)

Best for: Expired reagents, synthesis solids, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal containers due to potential corrosion from phenolic byproducts.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste: N-(phenoxycarbonyl)-D-valine."[1][2][3]

    • Secondary Hazard Label: "Toxic" and "Potential Phenol Generator."[1]

  • Bagging: Place the HDPE jar inside a 6-mil polyethylene bag (double containment).

  • Waste Stream: Designate for Incineration .

    • Note: Do not autoclave.[1] Heat + moisture = phenol gas release.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solvents containing the intermediate (e.g., DCM, THF).[1]

  • Segregation: Verify the solvent waste stream is Non-Halogenated or Halogenated Organic.[1]

    • Critical Check: Ensure the waste carboy does NOT contain aqueous basic solutions (e.g., Sodium Hydroxide, Bicarbonate washes).[1]

  • Quenching (Only if required by internal safety policy):

    • If you must quench reactive potential before disposal, treat with a stoichiometric excess of a primary amine (e.g., ethanolamine) in a fume hood to convert the phenoxycarbonyl group to a stable urea, releasing phenol in the process.[1][3]

    • Warning: This generates free phenol.[1] The resulting solution must now be treated strictly as Phenol Waste (RCRA U188) .[1]

  • Transfer: Pour into the solvent waste carboy. Leave 10% headspace.[1]

  • RCRA Coding:

    • If the solution contains significant phenol generated from hydrolysis: U188 .[1]

    • If ignitable solvent (Acetone/THF): D001 .[1]

    • If halogenated solvent (DCM): F002 .[1]

Decision Logic & Workflow (DOT Diagram)

The following diagram illustrates the critical decision-making process for disposing of N-(phenoxycarbonyl)-D-valine, emphasizing the prevention of accidental phenol generation.

DisposalWorkflow Start Waste: N-(phenoxycarbonyl)-D-valine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Mixture) StateCheck->Liquid Solution SolidPack Double Bag in HDPE Container Solid->SolidPack LiquidCheck Contains Aqueous Base (NaOH, NaHCO3)? Liquid->LiquidCheck Label Label: 'Toxic - Phenol Precursor' SolidPack->Label Hazard STOP: High Risk of Phenol Gas/Heat Generation LiquidCheck->Hazard YES (Unsafe) Segregate Segregate into Organic Solvents Only LiquidCheck->Segregate NO (Safe) Segregate->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Decision tree for the safe segregation and packaging of N-(phenoxycarbonyl)-D-valine waste.

Emergency Procedures: Spills

Scenario: You drop a 100g bottle of solid powder on the floor.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile or Butyl Rubber gloves (Latex is permeable to phenol derivatives).[1] Wear a P100 particulate respirator if dust is visible.[1]

  • Dry Clean-Up: Do NOT spray water initially.[1] This will create a slippery, toxic phenolic sludge.[1]

  • Sweep: Gently sweep powder into a dust pan using a brush.[1] Place in a wide-mouth jar.

  • Decontamination:

    • Once the bulk solid is removed, wash the surface with a soapy water solution (detergent + water).[1]

    • Scientific Rationale: The surfactant helps solubilize the hydrophobic carbamate, while the water (in this controlled volume) hydrolyzes traces to phenol, which is then diluted and wiped away.[1][3]

  • Disposal of Debris: All paper towels and gloves used in cleanup must be disposed of as hazardous solid waste (Incineration).[1]

Regulatory Compliance (RCRA)

While N-(phenoxycarbonyl)-D-valine is not explicitly listed by name in 40 CFR 261.33, its degradation product (Phenol) and its characteristics dictate its classification.[1][2][3]

Waste CategoryCodeJustification
Characteristic D001 If dissolved in ignitable solvents (Flash point < 60°C).[1][2][3]
Listed (Derived) U188 If the waste contains generated Phenol (via hydrolysis).[1][2][3]
Toxic Characteristic If the waste exhibits toxicity characteristic leaching (TCLP) for cresols/phenols.[2][3]

Recommendation: To ensure "Cradle-to-Grave" liability protection, declare the waste profile as "Non-RCRA Regulated Solid (unless hydrolyzed)" but strictly mandate Incineration on the manifest.[1][3] This exceeds federal requirements and eliminates downstream liability.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (n.d.).[1] Phenol (Compound Summary).[1] National Library of Medicine.[1] [Link][1][3]

Sources

Handling

Personal protective equipment for handling D-Valine, N-(phenoxycarbonyl)-

Operational Safety Guide: Handling N-(phenoxycarbonyl)-D-Valine Executive Safety Assessment Hazard Classification: Potent Sensitizer & Irritant (Band 3) While standard Safety Data Sheets (SDS) for amino acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling N-(phenoxycarbonyl)-D-Valine

Executive Safety Assessment

Hazard Classification: Potent Sensitizer & Irritant (Band 3) While standard Safety Data Sheets (SDS) for amino acid derivatives often list them as "low hazard" or "irritant" [1, 2], the specific phenoxycarbonyl moiety in this compound introduces a unique risk profile distinct from standard Boc- or Fmoc-protected amino acids.

The "Hidden" Hazard (Scientific Rationale): Unlike stable carbamates (e.g., Boc), the N-(phenoxycarbonyl) group is an activated carbamate . Chemically, it is designed to react with nucleophiles. Upon hydrolysis or metabolic breakdown, it releases Phenol and D-Valine .

  • Risk 1 (Phenol Release): Phenol is rapidly absorbed through the skin, causing systemic toxicity and local necrosis.

  • Risk 2 (Sensitization): Reactive acylating agents are inherent respiratory and skin sensitizers (H317, H334) [1].

Immediate Directive: Treat this substance as a Sensitizing Solid with potential for dermal absorption. Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both acute exposure (irritation) and long-term sensitization.

PPE CategorySpecificationOperational Logic (The "Why")
Respiratory N95 / P2 (Minimum) P3/N99 (Recommended)Dust Control: As a solid powder, static charge often disperses fine particles. Inhalation of activated esters can trigger irreversible allergic sensitization [3].
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Solvent Permeation: This compound is often dissolved in DCM or DMF. These solvents permeate single nitrile gloves in <10 mins, carrying the chemical to your skin. Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Goggles (Indirect Vent)Powder Migration: Safety glasses leave gaps. Fine powders can migrate around lenses. Goggles seal the ocular cavity against dust and accidental splashes during solubilization.
Body Defense Tyvek® Lab Coat (Closed wrist cuffs)Fomite Prevention: Cotton coats trap dust in fibers, which can re-aerosolize later. Tyvek sheds dust and prevents sleeve contamination during weighing.

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Controls & Weighing
  • Location: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Use an ionizing bar or anti-static gun on the weighing boat. Amino acid derivatives are prone to static "fly-away," which increases inhalation risk.

Phase 2: Solubilization (Critical Step)
  • The Hazard: Adding solvent to the powder releases displaced air (laden with dust) back at the operator.

  • Technique:

    • Place the weighing boat containing the solid deep into the reaction vessel.

    • Add the solvent (e.g., DCM, DMF) slowly down the side of the vessel, not directly onto the powder, to minimize lofting.

    • Cap immediately.

Phase 3: Cleanup & Decontamination[1]
  • Solvent Wash: Wipe the balance area with a solvent-dampened tissue (Ethanol/Isopropanol).

  • Hydrolysis Neutralization: If a spill occurs, treat the surface with a mild alkaline solution (e.g., 5% Sodium Carbonate) to hydrolyze the active ester to the less reactive valine salt and phenoxide, then clean with water.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Red Line" where exposure risk is highest.

SafeHandling cluster_hazard CRITICAL EXPOSURE ZONE Start Storage (4°C, Desiccated) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Weigh Weighing (Fume Hood + Anti-Static) PPE->Weigh Transfer Solub Solubilization (Solvent Addition) Weigh->Solub Solid Transfer React Reaction Setup (Closed System) Solub->React Dissolved Waste Disposal (High Temp Incineration) React->Waste Quench

Caption: Workflow identifying the Critical Exposure Zone (Red) where dust generation and solvent interaction pose the highest risk of sensitization.

Disposal & Emergency Response

  • Waste Classification: Nitrogenous Organic Waste (Halogen-free, unless chlorinated solvents are used).

  • Disposal Method: High-temperature incineration is required to fully destroy the phenoxycarbonyl ring structure [4]. Do not dispose of down the drain; phenol derivatives are toxic to aquatic life.

  • Spill Response:

    • Isolate: Evacuate the immediate area (10 ft radius).

    • PPE Up: Don N95/P3 respirator and double gloves.

    • Contain: Cover powder spills with a damp paper towel (to prevent dust) before sweeping.

References

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